(R)-3-Benzyloxypyrrolidine hydrochloride
Description
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Properties
IUPAC Name |
(3R)-3-phenylmethoxypyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c1-2-4-10(5-3-1)9-13-11-6-7-12-8-11;/h1-5,11-12H,6-9H2;1H/t11-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIPRPABXTKKPPY-RFVHGSKJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OCC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]1OCC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10581517 | |
| Record name | (3R)-3-(Benzyloxy)pyrrolidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10581517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
927819-90-7 | |
| Record name | (3R)-3-(Benzyloxy)pyrrolidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10581517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (R)-3-Benzyloxypyrrolidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
(R)-3-Benzyloxypyrrolidine hydrochloride is a chiral heterocyclic compound widely utilized as a versatile building block in medicinal chemistry and drug discovery. Its pyrrolidine scaffold is a key structural motif in a multitude of biologically active molecules. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and purification, and an exploration of its role in the development of pharmacologically active agents.
Core Chemical and Physical Properties
This compound is a stable, crystalline solid at room temperature. The presence of the benzyloxy group enhances its utility in synthetic chemistry, while the hydrochloride salt form improves its solubility in aqueous media.[1]
| Property | Value | Reference |
| CAS Number | 927819-90-7 | [1][2][3] |
| Molecular Formula | C₁₁H₁₆ClNO | [1][3] |
| Molecular Weight | 213.71 g/mol | [2] |
| Appearance | White to off-white solid | [4] |
| Melting Point | ~180-190 °C (approximate) | [4] |
| Solubility | Soluble in polar solvents such as water, methanol, and ethanol. | [4] |
| Chirality | (R)-enantiomer | [1] |
Synthesis and Purification
The synthesis of this compound typically involves the protection of the hydroxyl group of (R)-3-hydroxypyrrolidine as a benzyl ether, followed by the formation of the hydrochloride salt. A representative synthetic workflow is outlined below.
Caption: General Synthesis and Purification Workflow.
Experimental Protocol: Synthesis
A common route to synthesize this compound starts from N-tert-butoxycarbonyl-(R)-3-benzyloxypyrrolidine.[2]
-
Deprotection: N-tert-butoxycarbonyl-(R)-3-benzyloxypyrrolidine is dissolved in isopropanol and heated to 40 °C.
-
Salt Formation: An isopropanol solution of hydrogen chloride is added dropwise over a period of 6 hours.
-
Work-up: Upon completion of the reaction, the mixture is cooled to 23 °C and concentrated to remove the solvent. Ethyl acetate is then added, and the mixture is concentrated again to yield a concentrate of this compound.[2]
Experimental Protocol: Purification by Recrystallization
Purification of the crude product is crucial to achieve high purity for research and development applications. Recrystallization is a standard and effective method.
-
Dissolution: The crude this compound is heated to 40 °C, and isopropanol is added until the oily substance completely dissolves.
-
Crystallization: The solution is gradually cooled to induce crystallization. The addition of a seed crystal can facilitate this process. Hexane is then added to the crystallization solvent mixture, with a typical ratio of isopropanol/ethyl acetate/hexane being 1/71.5/71.5.
-
Isolation: The resulting crystals are collected by filtration under reduced pressure.
-
Washing and Drying: The collected crystals are washed with ethyl acetate and then dried under reduced pressure to yield the purified this compound with a purity of up to 99.8%.[2]
Spectroscopic Characterization
The structure and purity of this compound are typically confirmed using various spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the benzylic protons, the aromatic protons of the benzyl group, and the protons of the pyrrolidine ring. The chemical shifts and splitting patterns provide detailed structural information. |
| ¹³C NMR | Resonances for all carbon atoms in the molecule, including the distinct signals for the pyrrolidine ring carbons, the benzylic carbon, and the aromatic carbons. |
| Mass Spectrometry | The mass spectrum will show the molecular ion peak corresponding to the free base, and fragmentation patterns characteristic of the loss of the benzyl group and cleavage of the pyrrolidine ring. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching (of the hydrochloride salt), C-H stretching (aromatic and aliphatic), C-O stretching of the ether, and C-N stretching of the amine. |
Role in Drug Discovery and Development
This compound serves as a critical chiral building block for the synthesis of a wide array of bioactive molecules. The pyrrolidine scaffold is a privileged structure in medicinal chemistry due to its ability to introduce conformational rigidity and stereochemical complexity, which are often essential for potent and selective interaction with biological targets.
Derivatives of this compound have been investigated for a variety of therapeutic applications, including as enzyme inhibitors and receptor antagonists.
Exemplary Signaling Pathway: CXCR4 Antagonism
While this compound itself is not a direct modulator of signaling pathways, it is a precursor for more complex molecules that are. For instance, various pyrrolidine derivatives have been identified as potent antagonists of the C-X-C chemokine receptor type 4 (CXCR4).[5][6][7] CXCR4 and its ligand, CXCL12, play a crucial role in several physiological and pathological processes, including cancer metastasis, HIV entry into cells, and inflammatory responses.
The diagram below illustrates the canonical signaling pathway initiated by the binding of CXCL12 to CXCR4 and how a hypothetical antagonist, synthesized from a pyrrolidine scaffold, could inhibit this pathway.
Caption: CXCR4 Signaling and Antagonism by a Pyrrolidine Derivative.
The antagonistic action of such pyrrolidine derivatives at the CXCR4 receptor can inhibit downstream signaling cascades, thereby preventing cellular responses like migration and proliferation that are implicated in disease progression. This highlights the importance of chiral building blocks like this compound in the rational design of novel therapeutics.
Conclusion
This compound is a valuable and versatile chiral intermediate in the field of medicinal chemistry. Its well-defined stereochemistry and the synthetic accessibility of the pyrrolidine scaffold make it an attractive starting material for the synthesis of complex and potent drug candidates targeting a range of diseases. This guide provides essential technical information to aid researchers and drug development professionals in the effective utilization of this important chemical entity.
References
- 1. CAS 927819-90-7: (R)-3-Benzyloxy-Pyrrolidine Hydrochloride [cymitquimica.com]
- 2. (R)-3-Benzyloxy-Pyrrolidine Hydrochloride | 927819-90-7 [chemicalbook.com]
- 3. 927819-90-7|this compound|BLD Pharm [bldpharm.com]
- 4. (3S)-3-Benzyloxypyrrolidine Hydrochloride Supplier China | High Purity CAS 1197377-87-9 | Product Details, Safety & Price [chemheterocycles.com]
- 5. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 6. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
(R)-3-Benzyloxypyrrolidine Hydrochloride: A Technical Guide for Drug Discovery and Development
CAS Number: 927819-90-7
This in-depth technical guide provides comprehensive information on (R)-3-Benzyloxypyrrolidine hydrochloride, a chiral building block of significant interest to researchers, scientists, and professionals in drug development. This document details its chemical properties, synthesis, and applications, with a focus on its role in the creation of bioactive molecules.
Chemical Properties and Data
This compound is a stable, crystalline solid. The hydrochloride salt form enhances its stability and solubility in aqueous solutions, making it a convenient intermediate for various synthetic transformations.
| Property | Value |
| Molecular Formula | C₁₁H₁₆ClNO |
| Molecular Weight | 213.71 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | Not available |
| Boiling Point | 304.7 °C (predicted) |
| Flash Point | 138.1 °C (predicted) |
| Solubility | Soluble in water and polar organic solvents |
Spectral Data:
Predicted ¹H NMR:
-
7.2-7.4 ppm (m, 5H): Aromatic protons of the benzyl group.
-
4.5 ppm (s, 2H): Methylene protons of the benzyl group (-CH₂-Ph).
-
4.2-4.3 ppm (m, 1H): Proton on the carbon bearing the benzyloxy group (-CH-O-).
-
3.0-3.4 ppm (m, 4H): Protons on the pyrrolidine ring adjacent to the nitrogen atom (-CH₂-N-CH₂-).
-
2.0-2.2 ppm (m, 2H): Remaining protons on the pyrrolidine ring.
Predicted ¹³C NMR:
-
138 ppm: Quaternary carbon of the benzene ring attached to the benzyloxy group.
-
127-129 ppm: Aromatic carbons of the benzyl group.
-
76 ppm: Carbon of the pyrrolidine ring bearing the benzyloxy group.
-
70 ppm: Methylene carbon of the benzyl group (-CH₂-Ph).
-
50-55 ppm: Carbons of the pyrrolidine ring adjacent to the nitrogen atom.
-
30-35 ppm: Remaining carbon of the pyrrolidine ring.
Mass Spectrometry: The fragmentation pattern in mass spectrometry would likely involve the loss of the benzyl group (C₇H₇, 91 m/z) or the benzyloxy group (C₇H₇O, 107 m/z), as well as fragmentation of the pyrrolidine ring.
Synthesis and Purification
A common synthetic route to this compound involves the deprotection of a Boc-protected precursor.
Experimental Protocol: Synthesis of this compound
Materials:
-
N-tert-butoxycarbonyl-(R)-3-benzyloxypyrrolidine
-
Isopropanol
-
Isopropanolic solution of hydrogen chloride
-
Ethyl acetate
-
Hexane
-
Seed crystal of this compound (optional)
Procedure:
-
Dissolve N-tert-butoxycarbonyl-(R)-3-benzyloxypyrrolidine in isopropanol and heat the solution to 40°C.
-
Slowly add an isopropanolic solution of hydrogen chloride over a period of 6 hours while maintaining the temperature at 40°C.
-
Upon completion of the reaction, cool the mixture to 23°C.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Add ethyl acetate to the residue and concentrate again to obtain a concentrate.
-
Heat the concentrate to 40°C and add isopropanol until the separated oily substance completely dissolves.
-
Gradually cool the solution to induce crystallization. The addition of a seed crystal may facilitate this process.
-
Add hexane to the mixture to further promote precipitation. A typical solvent ratio for crystallization is isopropanol/ethyl acetate/hexane = 1/71.5/71.5.
-
Collect the deposited crystals by filtration under reduced pressure.
-
Wash the wet crystals with ethyl acetate.
-
Dry the crystals under reduced pressure to yield dry this compound.
Purity and Yield: This process can yield the final product with a purity of up to 99.8% and a yield of approximately 82%.
Experimental Workflow: Synthesis and Purification
Caption: Workflow for the synthesis and purification of (R)-3-Benzyloxypyrrolidine HCl.
Applications in Drug Discovery
This compound serves as a crucial chiral building block in the synthesis of various pharmacologically active compounds. Its defined stereochemistry is often essential for the biological activity of the final molecule.
Synthesis of Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors
One of the most significant applications of this compound is in the synthesis of DPP-IV inhibitors, a class of drugs used for the treatment of type 2 diabetes. A prominent example is Trelagliptin .
Trelagliptin Synthesis Overview: While the exact industrial synthesis of Trelagliptin using (R)-3-Benzyloxypyrrolidine is proprietary, a plausible synthetic route involves the N-alkylation of the pyrrolidine nitrogen. A related transformation is the synthesis of (R)-ethyl 4-(3-(benzyloxy)pyrrolidin-1-yl)butanoate, an intermediate that could be further elaborated.
Experimental Protocol: Synthesis of (R)-ethyl 4-(3-(benzyloxy)pyrrolidin-1-yl)butanoate
Materials:
-
This compound
-
Ethyl 4-bromobutanoate
-
A non-nucleophilic base (e.g., triethylamine or diisopropylethylamine)
-
Anhydrous polar aprotic solvent (e.g., acetonitrile or DMF)
Procedure:
-
To a solution of this compound in the chosen solvent, add the non-nucleophilic base to liberate the free amine.
-
Add ethyl 4-bromobutanoate to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until the starting materials are consumed (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain (R)-ethyl 4-(3-(benzyloxy)pyrrolidin-1-yl)butanoate.
Logical Relationship: Role as a Building Block
Caption: Synthetic utility of (R)-3-Benzyloxypyrrolidine HCl as a chiral starting material.
Signaling Pathway of Trelagliptin
Trelagliptin, synthesized using a derivative of (R)-3-Benzyloxypyrrolidine, exerts its therapeutic effect by inhibiting the DPP-IV enzyme. This inhibition leads to an increase in the levels of incretin hormones, such as GLP-1 and GIP, which in turn modulate glucose homeostasis through the PI3K/AKT signaling pathway.[1][2][3]
DPP-IV Inhibition and Downstream Signaling:
Caption: Trelagliptin inhibits DPP-IV, leading to activation of the PI3K/AKT pathway and increased glucose uptake.[1][2][3]
Conclusion
This compound is a valuable and versatile chiral building block for the synthesis of complex pharmaceutical agents. Its primary application in the development of DPP-IV inhibitors like Trelagliptin highlights its importance in modern medicinal chemistry. The synthetic protocols and biological pathway information provided in this guide are intended to support researchers in the design and execution of novel drug discovery programs.
References
An In-depth Technical Guide to the Physical Properties of (R)-3-Benzyloxypyrrolidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-3-Benzyloxypyrrolidine hydrochloride is a chiral organic compound that serves as a valuable intermediate in the synthesis of a variety of biologically active molecules.[1] Its structure, incorporating a pyrrolidine ring, a benzyl ether, and a hydrochloride salt, imparts specific physicochemical properties that are crucial for its application in medicinal chemistry and drug development. The pyrrolidine moiety is a common scaffold in many pharmaceuticals, valued for its ability to introduce three-dimensional complexity and desirable pharmacokinetic properties into drug candidates.[2][3] This guide provides a comprehensive overview of the known physical properties of this compound, detailed experimental protocols for their determination, and a discussion of its potential biological significance.
Chemical Structure and Identification
| Property | Value |
| Chemical Name | This compound |
| Synonyms | (3R)-3-(Benzyloxy)pyrrolidine hydrochloride, (R)-3-(Phenylmethoxy)pyrrolidine hydrochloride |
| CAS Number | 927819-90-7 |
| Molecular Formula | C₁₁H₁₆ClNO |
| Molecular Weight | 213.71 g/mol |
| Chemical Structure | ![]() |
Physical Properties
While specific, experimentally determined quantitative data for this compound is not extensively available in publicly accessible literature, the following table summarizes the reported qualitative and predicted properties.
| Property | Description |
| Appearance | A solid, with color ranging from white to off-white or light yellow to brown. |
| Melting Point | Data for the (R)-enantiomer is not available. The related (S)-enantiomer is reported to have a melting point of approximately 180-190 °C. It is important to note that enantiomers can have different melting points. |
| Boiling Point | Not reported. As a salt, it is expected to have a high boiling point and may decompose upon heating. |
| Density | Not reported. |
| Solubility | Soluble in water and polar organic solvents such as methanol and ethanol.[1] The hydrochloride salt form enhances its aqueous solubility compared to the free base. |
| Storage | Should be stored in a well-sealed container in a dry, cool place. |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzyl group (typically in the 7.2-7.4 ppm range), the benzylic protons (-CH₂-O-), and the protons of the pyrrolidine ring. The chemical shifts and coupling patterns of the pyrrolidine protons would provide detailed information about their stereochemical environment.
-
¹³C NMR: The carbon NMR spectrum would display signals corresponding to the carbons of the benzene ring, the benzylic carbon, and the four distinct carbons of the pyrrolidine ring.
Infrared (IR) Spectroscopy
The IR spectrum would be expected to show characteristic absorption bands for the following functional groups:
-
N-H stretch: A broad absorption in the region of 2400-3000 cm⁻¹ is characteristic of the ammonium salt.
-
C-H stretch (aromatic and aliphatic): Peaks around 3000-3100 cm⁻¹ (aromatic) and 2850-2960 cm⁻¹ (aliphatic).
-
C-O stretch (ether): A strong absorption in the 1050-1150 cm⁻¹ region.
-
C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Electrospray ionization (ESI) would be a suitable method for the analysis of this salt. The mass spectrum would be expected to show a prominent peak for the protonated molecule [(M+H)⁺] corresponding to the free base, with an m/z value of approximately 178.12.
Biological Activity and Signaling Pathways
The pyrrolidine scaffold is a key feature in a multitude of biologically active compounds, including antimicrobial, antiviral, anticancer, anti-inflammatory, and anticonvulsant agents.[4][5] Derivatives of pyrrolidine have been shown to act as antagonists for chemokine receptors like CXCR4, which are implicated in cancer metastasis and inflammatory disorders.[4][5]
While specific signaling pathways involving this compound have not been detailed in the available literature, its structural similarity to other biologically active pyrrolidines suggests its potential as a building block for developing novel therapeutic agents. Further research is required to elucidate its specific biological targets and mechanisms of action.
Experimental Protocols
The following sections provide detailed methodologies for the determination of the key physical and spectroscopic properties of this compound.
Melting Point Determination (Capillary Method)
Objective: To determine the temperature range over which the solid compound transitions to a liquid.
Methodology:
-
Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.[6][7]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.
-
Heating: The sample is heated at a slow, controlled rate (1-2 °C per minute) near the expected melting point.[8]
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded.[8] This range represents the melting point.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain detailed information about the molecular structure and connectivity of the compound.
Methodology:
-
Sample Preparation: A 5-10 mg sample of this compound is dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, Methanol-d₄, or DMSO-d₆) in a 5 mm NMR tube.[9][10][11][12][13] The solution should be clear and free of particulate matter.
-
Instrument Setup: The NMR spectrometer is tuned and the magnetic field is shimmed to ensure homogeneity.
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired using standard pulse sequences.
-
Data Processing: The resulting free induction decay (FID) is Fourier transformed, and the spectrum is phased and baseline corrected. Chemical shifts are referenced to an internal standard (e.g., TMS or the residual solvent peak).
Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Background Spectrum: A background spectrum of the clean ATR crystal is recorded.[14]
-
Sample Application: A small amount of the solid this compound powder is placed directly onto the ATR crystal.[15][16][17]
-
Pressure Application: A pressure arm is used to ensure good contact between the sample and the crystal.[14][15]
-
Data Acquisition: The IR spectrum is recorded over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
Data Processing: The spectrum is displayed in terms of transmittance or absorbance.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Methodology:
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile solvent compatible with ESI, such as methanol or acetonitrile, with the addition of a small amount of formic acid to promote protonation.[18][19]
-
Infusion: The sample solution is introduced into the ESI source at a constant flow rate.
-
Ionization: A high voltage is applied to the capillary, causing the formation of charged droplets that evaporate to produce gas-phase ions.
-
Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge ratio (m/z).
-
Detection: The detector records the abundance of each ion, generating a mass spectrum.
Logical Workflow for Characterization
The following diagram illustrates a logical workflow for the physical and structural characterization of a novel compound like this compound.
Caption: Workflow for Compound Characterization.
Conclusion
This compound is a chiral building block with significant potential in pharmaceutical research. While a complete, experimentally verified dataset of its physical properties is not currently available in the public domain, this guide provides a thorough overview of its known characteristics and the established methodologies for their determination. The provided experimental protocols offer a solid foundation for researchers to fully characterize this and similar compounds in their own laboratories. Further investigation into its biological activities is warranted to explore its potential as a precursor for novel therapeutic agents.
References
- 1. CAS 927819-90-7: (R)-3-Benzyloxy-Pyrrolidine Hydrochloride [cymitquimica.com]
- 2. nbinno.com [nbinno.com]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 5. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. jk-sci.com [jk-sci.com]
- 9. How to make an NMR sample [chem.ch.huji.ac.il]
- 10. depts.washington.edu [depts.washington.edu]
- 11. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
- 12. organomation.com [organomation.com]
- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 14. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 15. jascoinc.com [jascoinc.com]
- 16. drawellanalytical.com [drawellanalytical.com]
- 17. mt.com [mt.com]
- 18. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 19. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (R)-3-Benzyloxypyrrolidine Hydrochloride: Structure, Stereochemistry, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-3-Benzyloxypyrrolidine hydrochloride is a chiral synthetic building block of significant interest in medicinal chemistry and pharmaceutical development. Its rigid pyrrolidine scaffold, coupled with the stereospecific placement of a benzyloxy group, makes it a valuable intermediate for the synthesis of complex, biologically active molecules. This technical guide provides a comprehensive overview of the structure, stereochemistry, and physicochemical properties of this compound. Detailed experimental protocols for its synthesis and characterization are presented, alongside a discussion of its critical role in the drug discovery workflow.
Core Structure and Stereochemistry
This compound is a chiral compound featuring a five-membered nitrogen-containing heterocycle, the pyrrolidine ring.[1] The key structural features include:
-
Pyrrolidine Ring: A saturated heterocyclic amine that provides a rigid and stereochemically defined scaffold.
-
Benzyloxy Group: An ether linkage at the 3-position of the pyrrolidine ring, which enhances both solubility and reactivity.[1]
-
Chiral Center: The carbon atom at the 3-position is a stereocenter, with this specific compound being the (R)-enantiomer. The chirality is crucial as different enantiomers can exhibit distinct pharmacological properties.[1]
-
Hydrochloride Salt: The compound is supplied as a hydrochloride salt, which typically improves its stability and solubility in aqueous solutions compared to the free base.[1]
The chemical structure is systematically named (3R)-3-(benzyloxy)pyrrolidine hydrochloride.
Physicochemical and Quantitative Data
The following tables summarize the key physicochemical properties of this compound and its enantiomer, based on available data. It is important to note that some data is derived from commercial supplier information and may not be from peer-reviewed sources.
Table 1: General Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 927819-90-7 | [1][2] |
| Molecular Formula | C₁₁H₁₆ClNO | [1][2] |
| Molecular Weight | 213.71 g/mol | [2] |
| Appearance | White to off-white solid/powder | |
| Solubility | Soluble in polar solvents (water, methanol) | [1] |
Table 2: Purity and Stereochemical Data (from representative sources)
| Parameter | Specification | Notes |
| Purity | ≥95% to >99% | Varies by supplier and grade. |
| Melting Point | Approx. 180 - 190 °C (for (S)-enantiomer) | Data for the (S)-enantiomer; serves as an estimate for the (R)-enantiomer. |
| Chirality | (R)-configuration at the C3 position | The stereochemistry is critical for its application in asymmetric synthesis.[1] |
Role in Drug Discovery and Development
This compound serves as a crucial intermediate in the synthesis of more complex molecules with potential therapeutic applications. The pyrrolidine scaffold is a common motif in a wide range of biologically active compounds. The workflow for utilizing such a building block in a drug discovery program is outlined below.
Caption: Drug discovery workflow utilizing a chiral building block.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and analysis of this compound.
Synthesis Protocol: Deprotection of N-Boc-(R)-3-Benzyloxypyrrolidine
This protocol describes a common method for the synthesis of this compound from its N-tert-butoxycarbonyl (Boc) protected precursor.[2]
Materials:
-
N-tert-butoxycarbonyl-(R)-3-benzyloxypyrrolidine
-
Isopropanol (IPA)
-
Hydrogen chloride (HCl) solution in isopropanol
-
Ethyl acetate
-
Hexane
-
Seed crystal of this compound (optional)
Procedure:
-
Reaction Setup: Dissolve N-tert-butoxycarbonyl-(R)-3-benzyloxypyrrolidine in isopropanol in a suitable reaction vessel.
-
Deprotection: Heat the solution to 40°C. Add the isopropanolic hydrogen chloride solution dropwise over a period of 6 hours.
-
Work-up: After the reaction is complete, cool the mixture to 23°C. Concentrate the reaction mixture under reduced pressure to remove the solvent. Add ethyl acetate and concentrate again to obtain a concentrate.
-
Dissolution: Heat the concentrate to 40°C and add isopropanol until the oily substance of this compound completely dissolves.
-
Crystallization: Gradually cool the solution to induce crystallization. The addition of a seed crystal may be beneficial. Further, add hexane to promote precipitation. A typical solvent ratio for crystallization is isopropanol/ethyl acetate/hexane = 1/71.5/71.5.[2]
-
Isolation and Drying: Filter the deposited crystals under reduced pressure. Wash the wet crystals with ethyl acetate and then dry under reduced pressure to obtain the final product. A yield of 82% and a purity of 99.8% have been reported for this method.[2]
Analytical Characterization
The structural integrity and purity of this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques.[1]
4.2.1. Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the compound. The proton NMR spectrum would show characteristic signals for the benzylic protons, the protons on the pyrrolidine ring, and the aromatic protons.
-
Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the compound and to provide information about its fragmentation pattern, further confirming its identity.
4.2.2. Chromatographic Analysis for Purity and Enantiomeric Excess
High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the chemical and chiral purity of this compound.
General HPLC Method for Purity Determination:
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where the aromatic ring of the benzyloxy group absorbs, typically around 254 nm.
-
Purity Assessment: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Chiral HPLC for Enantiomeric Purity:
Determining the enantiomeric excess is critical. This is achieved using a chiral stationary phase (CSP).
-
Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are often effective for the separation of chiral amines and related compounds.
-
Mobile Phase: Typically a mixture of a non-polar solvent like hexane and a polar modifier such as isopropanol or ethanol.
-
Method Development: A screening of different CSPs and mobile phase compositions is usually necessary to achieve baseline separation of the (R)- and (S)-enantiomers.
-
Enantiomeric Excess (e.e.) Calculation: The e.e. is calculated from the peak areas of the two enantiomers in the chromatogram.
Caption: Analytical workflow for the characterization of the compound.
Conclusion
This compound is a valuable and versatile chiral building block for the synthesis of complex pharmaceutical compounds. Its well-defined stereochemistry and functional groups allow for its incorporation into a variety of molecular scaffolds. The synthetic and analytical methods described in this guide provide a framework for the preparation and quality control of this important intermediate, facilitating its effective use in drug discovery and development programs. The continued application of such chiral building blocks is expected to play a significant role in the creation of novel therapeutics with improved efficacy and safety profiles.
References
The Pivotal Role of (R)-3-Benzyloxypyrrolidine Hydrochloride in the Development of a Potent M3 Muscarinic Receptor Antagonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-3-Benzyloxypyrrolidine hydrochloride is a chiral synthetic building block of significant interest in medicinal chemistry. While not possessing intrinsic biological activity, its rigid pyrrolidine scaffold and defined stereochemistry at the C3 position make it a valuable precursor for the synthesis of complex, biologically active molecules. This technical guide will delve into the utility of this compound as a key starting material in the synthesis of darifenacin, a potent and selective M3 muscarinic receptor antagonist. We will explore the quantitative biological data of darifenacin, provide detailed experimental protocols for its synthesis and biological evaluation, and visualize the relevant signaling pathways and experimental workflows.
From Chiral Precursor to Potent Antagonist: The Synthesis of Darifenacin
The journey from this compound to the clinically significant M3 antagonist, darifenacin, involves a multi-step synthetic pathway. The initial step is the debenzylation of this compound to yield the crucial intermediate, (R)-3-hydroxypyrrolidine. This intermediate then undergoes a series of reactions to build the final darifenacin molecule.
Experimental Protocol: Synthesis of Darifenacin from (R)-3-hydroxypyrrolidine
The following protocol outlines a representative synthesis of darifenacin starting from (R)-3-hydroxypyrrolidine.
Step 1: Tosylation of (R)-3-hydroxypyrrolidine (R)-3-hydroxypyrrolidine hydrochloride is first converted to the free base and then reacted with p-toluenesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) in a suitable solvent like dichloromethane at 0°C to room temperature. This step protects the pyrrolidine nitrogen and converts the hydroxyl group into a good leaving group for the subsequent nucleophilic substitution.
Step 2: Nucleophilic Substitution with Diphenylacetonitrile The resulting tosylated pyrrolidine is reacted with diphenylacetonitrile in the presence of a strong base, such as sodium hydride, in an aprotic polar solvent like dimethylformamide (DMF). This reaction proceeds via an SN2 mechanism, leading to the inversion of stereochemistry at the C3 position and the formation of (S)-2,2-diphenyl-2-(1-tosylpyrrolidin-3-yl)acetonitrile.
Step 3: Detosylation The tosyl protecting group is removed from the pyrrolidine nitrogen under acidic conditions, for example, by heating with a mixture of hydrobromic acid and phenol. This step yields (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetonitrile.
Step 4: N-Alkylation with 5-(2-bromoethyl)-2,3-dihydrobenzofuran The secondary amine of the pyrrolidine ring is then alkylated with 5-(2-bromoethyl)-2,3-dihydrobenzofuran in the presence of a base like potassium carbonate in a solvent such as acetonitrile. This reaction introduces the side chain responsible for the high affinity and selectivity of darifenacin.
Step 5: Hydrolysis of the Nitrile The final step involves the partial hydrolysis of the nitrile group to an amide. This is typically achieved using a strong base like potassium hydroxide in a suitable solvent system, such as aqueous tert-butanol, at elevated temperatures. The reaction is carefully controlled to avoid complete hydrolysis to the carboxylic acid. The resulting product is (S)-2-{1-[2-(2,3-dihydrobenzofuran-5-yl)ethyl]-3-pyrrolidinyl}-2,2-diphenylacetamide, which is darifenacin.
Biological Activity of Darifenacin: A Selective M3 Muscarinic Receptor Antagonist
Darifenacin is a potent competitive antagonist of muscarinic acetylcholine receptors, with a marked selectivity for the M3 subtype.[1] The M3 receptor is a G-protein coupled receptor (GPCR) that, upon activation by acetylcholine, couples to Gq/11 proteins.[2] This activation stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 triggers the release of intracellular calcium, leading to smooth muscle contraction.[3] By competitively blocking the M3 receptor, darifenacin inhibits this signaling cascade, resulting in smooth muscle relaxation.[4] This mechanism of action is particularly relevant in the treatment of overactive bladder, where M3 receptors play a key role in detrusor muscle contraction.[4][5]
Quantitative Biological Data
The binding affinity of darifenacin for the five human muscarinic receptor subtypes (M1-M5) has been extensively characterized using radioligand binding assays. The data, presented as pKi values (the negative logarithm of the inhibition constant, Ki), clearly demonstrate its selectivity for the M3 receptor.
| Compound | M1 pKi | M2 pKi | M3 pKi | M4 pKi | M5 pKi |
| Darifenacin | 8.2 | 7.4 | 9.1 | 7.3 | 8.0 |
| Oxybutynin | 8.7 | 7.8 | 8.9 | 8.0 | 7.4 |
| Tolterodine | 8.8 | 8.0 | 8.5 | 7.7 | 7.7 |
| Solifenacin | 8.0 | 6.9 | 8.3 | 7.2 | 7.9 |
Table 1: Comparative pKi values of darifenacin and other muscarinic antagonists at human M1-M5 receptors.
Further studies have investigated the binding of darifenacin in human bladder detrusor and mucosa, confirming its high affinity for the M3 receptors present in these tissues.
| Tissue | Ki (nM) |
| Bladder Detrusor | 0.8 |
| Bladder Mucosa | 2.5 |
Table 2: Ki values of darifenacin in human bladder tissues.
Experimental Protocols for Biological Evaluation
1. Radioligand Binding Assay for Muscarinic Receptors
This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for muscarinic receptor subtypes.
-
Materials:
-
Cell membranes expressing the human muscarinic receptor subtype of interest (M1, M2, M3, M4, or M5).
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).
-
Non-specific binding control: Atropine (1 µM).
-
Assay buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Test compound (e.g., darifenacin) at various concentrations.
-
96-well microplates.
-
Glass fiber filters (GF/C).
-
Scintillation cocktail and a scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the cell membrane preparation, the radioligand ([³H]-NMS at a concentration close to its Kd), and either the assay buffer (for total binding), the non-specific binding control (atropine), or the test compound at different concentrations.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. The filters will trap the cell membranes with the bound radioligand.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data using a non-linear regression model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
2. Inositol Phosphate (IP) Accumulation Assay
This functional assay measures the ability of a compound to antagonize the agonist-induced production of inositol phosphates, a downstream signaling event of M3 receptor activation.
-
Materials:
-
Cells expressing the human M3 muscarinic receptor.
-
Muscarinic agonist (e.g., carbachol).
-
Test compound (e.g., darifenacin) at various concentrations.
-
[³H]-myo-inositol.
-
Lithium chloride (LiCl) solution.
-
Dowex AG1-X8 resin.
-
Scintillation cocktail and a scintillation counter.
-
-
Procedure:
-
Seed the M3 receptor-expressing cells in multi-well plates and label them overnight with [³H]-myo-inositol in an inositol-free medium.
-
Wash the cells to remove unincorporated [³H]-myo-inositol.
-
Pre-incubate the cells with different concentrations of the test compound or vehicle for a specific period.
-
Add LiCl to the cells to inhibit inositol monophosphatase, allowing for the accumulation of inositol phosphates.
-
Stimulate the cells with a fixed concentration of the muscarinic agonist (carbachol).
-
Terminate the reaction by adding a stopping solution (e.g., perchloric acid).
-
Isolate the total inositol phosphates from the cell lysates using anion-exchange chromatography with Dowex AG1-X8 resin.
-
Elute the inositol phosphates and quantify the radioactivity using a scintillation counter.
-
Plot the amount of [³H]-inositol phosphates accumulated against the logarithm of the antagonist concentration and determine the IC50 value.
-
Visualizations
Synthesis Workflow of Darifenacin
Caption: Synthetic pathway from this compound to Darifenacin.
M3 Muscarinic Receptor Signaling Pathway and Inhibition by Darifenacin
Caption: M3 receptor signaling and its inhibition by the competitive antagonist Darifenacin.
Radioligand Binding Assay Workflow
Caption: Workflow for determining the binding affinity of Darifenacin via radioligand assay.
Conclusion
This compound serves as a critical chiral building block in the synthesis of darifenacin, a potent and selective M3 muscarinic receptor antagonist. The defined stereochemistry of this precursor is essential for the biological activity of the final product. The high affinity and selectivity of darifenacin for the M3 receptor, as demonstrated by quantitative binding assays, translate into its clinical efficacy for the treatment of overactive bladder. The detailed experimental protocols provided herein for both the synthesis and biological characterization of darifenacin offer a comprehensive guide for researchers in the field of drug discovery and development. The strategic use of chiral building blocks like this compound continues to be a cornerstone in the rational design of new therapeutic agents with improved efficacy and safety profiles.
References
- 1. drugs.com [drugs.com]
- 2. A M3 muscarinic receptor coupled to inositol phosphate formation in the rat cochlea? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. M3-subtype muscarinic receptor that controls intracellular calcium release and inositol phosphate accumulation in gastric parietal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Darifenacin Hydrobromide? [synapse.patsnap.com]
- 5. WO2007076157A2 - Processes for preparing darifenacin hydrobromide - Google Patents [patents.google.com]
(R)-3-Benzyloxypyrrolidine Hydrochloride: A Chiral Building Block in Pharmaceutical Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-3-Benzyloxypyrrolidine hydrochloride is a valuable chiral building block in medicinal chemistry. Its rigid pyrrolidine scaffold and defined stereochemistry at the C3 position make it a crucial starting material for the asymmetric synthesis of complex, biologically active molecules. The presence of the benzyloxy group serves as a versatile protecting group for the hydroxyl functionality, allowing for a wide range of chemical transformations at other positions of the pyrrolidine ring. This technical guide provides a comprehensive overview of the properties, synthesis, and application of this compound in pharmaceutical development, with a specific focus on its role as a precursor in the synthesis of the M3 selective muscarinic receptor antagonist, Darifenacin.
Chemical and Physical Properties
This compound is a white to off-white solid. The hydrochloride salt form enhances its stability and solubility in aqueous media compared to the free base.
| Property | Value |
| CAS Number | 927819-90-7 |
| Molecular Formula | C₁₁H₁₆ClNO |
| Molecular Weight | 213.71 g/mol |
| Appearance | White to off-white powder or granules[1] |
| Purity | Typically ≥97%[2] |
| Storage | Keep in a cool, dry, and well-ventilated place[1] |
Application in Pharmaceutical Development: Synthesis of Darifenacin
A significant application of this compound is as a precursor for the synthesis of (R)-3-hydroxypyrrolidine, a key intermediate in the production of Darifenacin. Darifenacin is a selective M3 muscarinic receptor antagonist used for the treatment of overactive bladder.[3][4] The (R)-enantiomer of 3-hydroxypyrrolidine is crucial for the desired pharmacological activity of Darifenacin.
Synthetic Workflow from this compound to Darifenacin
The overall synthetic strategy involves the deprotection of the benzyl group from this compound to yield (R)-3-hydroxypyrrolidine, followed by a multi-step synthesis to afford Darifenacin.
Caption: Synthetic workflow for Darifenacin.
Experimental Protocols
Deprotection of this compound to (R)-3-Hydroxypyrrolidine
This procedure describes the removal of the benzyl protecting group via catalytic hydrogenation to yield the key intermediate, (R)-3-hydroxypyrrolidine.
Materials:
-
This compound
-
Methanol
-
10% Palladium on carbon (Pd/C) catalyst
-
Hydrogen gas
-
Celite
Procedure:
-
Dissolve (R)-3-Benzyloxypyrrolidine (free base, obtained by neutralization of the hydrochloride salt) in methanol in a suitable reaction vessel.[5]
-
Add 10% Pd/C catalyst to the solution (typically 5-10% by weight of the substrate).[5]
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a hydrogen balloon).[5]
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.[5]
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with methanol to ensure complete recovery of the product.
-
Concentrate the filtrate under reduced pressure to yield crude (R)-3-hydroxypyrrolidine.
-
The crude product can be purified by distillation under reduced pressure to obtain pure (R)-3-hydroxypyrrolidine.[5]
Synthesis of Darifenacin from (R)-3-Hydroxypyrrolidine
The following is a representative multi-step synthesis of Darifenacin starting from (R)-3-hydroxypyrrolidine, based on procedures described in the patent literature.
Step 1: Tosylation of (R)-3-hydroxypyrrolidine hydrochloride
-
Suspend (R)-3-hydroxypyrrolidine hydrochloride in anhydrous pyridine.[6]
-
Cool the mixture in an ice bath and add p-toluenesulfonyl chloride (TsCl) portion-wise, maintaining the temperature below 5 °C.[6]
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Pour the reaction mixture into ice water and extract with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product, 1-tosyl-3-(R)-hydroxypyrrolidine, can be purified by recrystallization from ethanol.[6]
Step 2: Inversion of Stereochemistry
-
Dissolve 1-tosyl-3-(R)-hydroxypyrrolidine, triphenylphosphine, and a suitable carboxylic acid (e.g., p-nitrobenzoic acid) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C and add diethyl azodicarboxylate (DEAD) dropwise.
-
Stir the reaction at room temperature for 4-6 hours.
-
Remove the solvent under reduced pressure and purify the resulting ester by column chromatography.
-
Hydrolyze the ester using a base (e.g., sodium hydroxide in methanol/water) to yield 1-tosyl-3-(S)-hydroxypyrrolidine.
Alternative to Step 2: Direct Tosylation to 1-tosyl-3-(S)-tosyloxypyrrolidine
-
Dissolve 1-tosyl-3-(R)-hydroxypyrrolidine in a suitable solvent (e.g., dichloromethane).[6]
-
Add a base (e.g., triethylamine) and cool the mixture to 0 °C.
-
Add a solution of p-toluenesulfonyl chloride in the same solvent dropwise.
-
Stir the reaction at 0 °C for 1-2 hours and then at room temperature for an additional 4-6 hours.
-
Work up the reaction as described in Step 1 to obtain 1-tosyl-3-(S)-tosyloxypyrrolidine.[6]
Step 3: Alkylation with Diphenylacetonitrile
-
Suspend sodium hydride in anhydrous dimethylformamide (DMF).
-
Add a solution of diphenylacetonitrile in DMF dropwise at 0 °C.
-
Stir the mixture at room temperature for 1 hour.
-
Add a solution of 1-tosyl-3-(S)-tosyloxypyrrolidine in DMF dropwise.
-
Heat the reaction mixture to 80-90 °C for 4-6 hours.
-
Cool the reaction and quench with water.
-
Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield (S)-2,2-diphenyl-2-(1-tosyl-3-pyrrolidinyl)acetonitrile.
Step 4: Detosylation
-
Reflux a mixture of (S)-2,2-diphenyl-2-(1-tosyl-3-pyrrolidinyl)acetonitrile, phenol, and 48% hydrobromic acid for 4-6 hours.[6]
-
Cool the mixture, dilute with water, and wash with diethyl ether.
-
Basify the aqueous layer with a strong base (e.g., NaOH) and extract the product with dichloromethane.
-
Dry the organic layer and concentrate to give (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetonitrile.
Step 5: Hydrolysis of the Nitrile
-
Treat (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetonitrile with concentrated sulfuric acid in a suitable solvent (e.g., acetic acid) at elevated temperature (e.g., 100 °C) for 2-4 hours.[6]
-
Cool the reaction mixture and pour it onto ice.
-
Basify with a strong base and extract the product with an organic solvent.
-
Dry and concentrate the organic layer to obtain (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetamide.
Step 6: N-Alkylation to Darifenacin
-
Combine (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetamide, 5-(2-bromoethyl)-2,3-dihydrobenzofuran, and a base (e.g., potassium carbonate) in a solvent such as acetonitrile.[2]
-
Heat the mixture at reflux for 8-12 hours.
-
Cool the reaction, filter off the inorganic salts, and concentrate the filtrate.
-
Purify the crude product by column chromatography or recrystallization to obtain Darifenacin.[2]
Radioligand Binding Assay for Muscarinic Receptor Affinity
This protocol outlines a typical competitive binding assay to determine the affinity (Ki) of a compound like Darifenacin for muscarinic receptor subtypes.
Materials:
-
Cell membranes expressing human muscarinic receptor subtypes (M1-M5)
-
[³H]-N-methylscopolamine ([³H]-NMS) as the radioligand
-
Test compound (e.g., Darifenacin) at various concentrations
-
Atropine (for determining non-specific binding)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare a series of dilutions of the test compound (Darifenacin) in the assay buffer.
-
In a multi-well plate, combine the cell membranes, a fixed concentration of [³H]-NMS, and either the assay buffer (for total binding), a high concentration of atropine (for non-specific binding), or varying concentrations of the test compound.
-
Incubate the plate at a controlled temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Quantitative Data: Pharmacology of Darifenacin
In Vitro Binding Affinity
Darifenacin exhibits high affinity and selectivity for the M3 muscarinic receptor subtype. The binding affinities (pKi) for the five human muscarinic receptor subtypes are summarized below. A higher pKi value indicates a higher binding affinity.
| Receptor Subtype | pKi (mean ± SEM) | Ki (nM) | Selectivity vs. M3 |
| M1 | 8.2 ± 0.04[2] | ~6.3 | 8-fold |
| M2 | 7.4 ± 0.1[2] | ~39.8 | 59-fold[7] |
| M3 | 9.1 ± 0.1[2] | ~0.8 | - |
| M4 | 7.3 ± 0.1[2] | ~50.1 | ~63-fold |
| M5 | 8.0 ± 0.1[2] | ~10.0 | 12.5-fold |
Pharmacokinetic Properties
The pharmacokinetic profile of Darifenacin has been extensively studied in humans.
| Parameter | Value |
| Absolute Bioavailability | 15-19%[8][9] |
| Time to Peak Plasma Concentration (Tmax) | ~7 hours (prolonged-release)[8] |
| Plasma Protein Binding | ~98% (primarily to alpha-1-acid glycoprotein)[8][9] |
| Volume of Distribution (Vd) | 165-276 L[8][9] |
| Metabolism | Extensive hepatic metabolism via CYP2D6 and CYP3A4[8] |
| Elimination Half-life (t½) | 14-16 hours (prolonged-release)[8] |
| Excretion | ~60% in feces, ~40% in urine (as metabolites)[10] |
Mechanism of Action and Signaling Pathway
Darifenacin is a competitive antagonist of the muscarinic M3 receptor. In the context of overactive bladder, acetylcholine released from parasympathetic nerves binds to M3 receptors on the detrusor smooth muscle, initiating a signaling cascade that leads to muscle contraction. By blocking this interaction, Darifenacin reduces involuntary bladder contractions.
The M3 muscarinic receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq family of G-proteins.[11][12]
References
- 1. Acetylcholine receptors (muscarinic) | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. benchchem.com [benchchem.com]
- 3. What is Darifenacin Hydrobromide used for? [synapse.patsnap.com]
- 4. urology-textbook.com [urology-textbook.com]
- 5. WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity - Google Patents [patents.google.com]
- 6. WO2009125430A2 - Improved process for producing darifenacin - Google Patents [patents.google.com]
- 7. Darifenacin: a muscarinic M3-selective receptor antagonist for the treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The clinical pharmacokinetics of darifenacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. A multiplicity of muscarinic mechanisms: Enough signaling pathways to take your breath away - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
The Pivotal Role of Chirality in (R)-3-Benzyloxypyrrolidine Hydrochloride: A Technical Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern pharmaceutical development, the three-dimensional arrangement of atoms within a molecule, or stereochemistry, is a critical determinant of its pharmacological activity. Chiral molecules, existing as non-superimposable mirror images called enantiomers, often exhibit profoundly different interactions with biological targets, which are themselves chiral. This technical guide provides an in-depth exploration of the role of chirality in the context of (R)-3-Benzyloxypyrrolidine hydrochloride , a valuable chiral building block in medicinal chemistry. We will delve into its synthesis, the significance of its (R)-configuration, and its application in the development of stereochemically defined drugs, with a focus on quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and synthetic workflows.
The Significance of the Pyrrolidine Scaffold and its Chirality
The pyrrolidine ring is a privileged scaffold in drug discovery, appearing in numerous approved therapeutic agents.[1] Its non-planar, puckered conformation allows for the precise spatial orientation of substituents, which is crucial for specific interactions with biological macromolecules such as enzymes and receptors.[2] The introduction of a chiral center, as seen in 3-substituted pyrrolidines, further enhances this structural diversity, enabling the development of highly selective and potent drugs. Often, one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or even contribute to undesirable side effects.[3]
This compound serves as a key intermediate, providing a synthetically versatile scaffold where the (R)-configuration at the 3-position is pre-defined. The benzyloxy group not only influences the molecule's reactivity and solubility but also acts as a protective group for the hydroxyl functionality, which can be deprotected in later synthetic steps to reveal a crucial interaction point or a site for further molecular elaboration.[3]
Synthesis and Chiral Integrity
The enantiopurity of this compound is paramount to its utility. Enantioselective synthesis or chiral resolution are the primary strategies to obtain the desired (R)-enantiomer.
Experimental Protocol: Synthesis of this compound
A common synthetic route involves the benzylation of a chiral precursor, N-tert-butoxycarbonyl-(R)-3-hydroxypyrrolidine, followed by the deprotection of the Boc group and salt formation.
Step 1: Benzylation of N-Boc-(R)-3-hydroxypyrrolidine
This step is not explicitly detailed in the provided search results, but a general procedure would involve the reaction of N-Boc-(R)-3-hydroxypyrrolidine with a benzylating agent like benzyl bromide in the presence of a base such as sodium hydride in an appropriate solvent like tetrahydrofuran (THF).
Step 2: Deprotection and Hydrochloride Salt Formation [4]
-
N-tert-butoxycarbonyl-(R)-3-benzyloxypyrrolidine is dissolved in isopropanol and heated to 40 °C.
-
An isopropanol solution of hydrogen chloride is added dropwise over a period of 6 hours.
-
Upon completion of the reaction, the mixture is cooled to 23 °C and concentrated to remove the solvent.
-
Ethyl acetate is added, and the mixture is concentrated again to yield a concentrate.
-
The concentrate is heated to 40 °C, and isopropanol is added until the separated oily substance of this compound completely dissolves.
-
The solution is gradually cooled, and seed crystals may be added to induce crystallization.
-
Hexane is then added to further promote precipitation. A typical solvent ratio for crystallization is isopropanol/ethyl acetate/hexane = 1/71.5/71.5.
-
The precipitated crystals are collected by filtration under reduced pressure.
-
The wet crystals are washed with ethyl acetate and dried under reduced pressure to afford the final product.
This process has been reported to yield this compound with a purity of 99.8% and a yield of 82%.[4]
Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
The Role of (R)-Chirality in Biological Activity: The Case of Darifenacin
A prominent example illustrating the importance of the chirality of 3-substituted pyrrolidines is the drug Darifenacin . Darifenacin is a potent and selective antagonist of the M3 muscarinic acetylcholine receptor, used for the treatment of overactive bladder.[5][6] The active enantiomer of Darifenacin is (S)-2-{1-[2-(2,3-dihydrobenzofuran-5-yl)ethyl]-pyrrolidin-3-yl }-2,2-diphenylacetamide.[7] The pyrrolidine moiety in Darifenacin is derived from a chiral 3-hydroxypyrrolidine precursor, highlighting the direct relevance of the stereochemistry of compounds like this compound. Although Darifenacin itself contains the (S)-configured pyrrolidine, the synthesis often starts from an (R)-configured precursor which undergoes inversion of stereochemistry.
The high affinity and selectivity of Darifenacin for the M3 receptor are critically dependent on the precise three-dimensional arrangement of its constituent parts, including the chiral pyrrolidine ring. This stereoselectivity is a common feature in drug-receptor interactions, where the binding pocket of the receptor is chiral and will preferentially bind one enantiomer over the other.
Quantitative Data: Receptor Binding Affinity of Darifenacin
The selectivity of Darifenacin for the M3 receptor subtype is evident from in vitro binding studies. The following table summarizes the binding affinities of Darifenacin for the five human muscarinic receptor subtypes (M1-M5), presented as pKi values (the negative logarithm of the inhibition constant, Ki). A higher pKi value indicates a higher binding affinity.
| Compound | M1 pKi (SEM) | M2 pKi (SEM) | M3 pKi (SEM) | M4 pKi (SEM) | M5 pKi (SEM) | Reference |
| Darifenacin | 8.2 (0.04) | 7.4 (0.1) | 9.1 (0.1) | 7.3 (0.1) | 8.0 (0.1) | [8] |
As the data indicates, Darifenacin exhibits the highest affinity for the M3 receptor (pKi = 9.1), with 9- to 74-fold selectivity over the other muscarinic receptor subtypes.[1][8] This selectivity is attributed to the specific stereochemical configuration of the molecule, which allows for optimal interaction with the M3 receptor's binding site. The (R)-enantiomer of Darifenacin is not used therapeutically, underscoring the critical role of the (S)-chirality of the pyrrolidine component for its pharmacological activity.
Signaling Pathway: M3 Muscarinic Receptor Antagonism
Darifenacin exerts its therapeutic effect by blocking the action of acetylcholine at M3 receptors in the smooth muscle of the bladder (the detrusor muscle).[5] In the physiological state, acetylcholine released from parasympathetic nerves binds to M3 receptors, initiating a signaling cascade that leads to muscle contraction.
Signaling Pathway of M3 Muscarinic Receptor and its Antagonism by Darifenacin
Caption: Darifenacin blocks acetylcholine binding to M3 receptors.
By competitively inhibiting the binding of acetylcholine to M3 receptors, Darifenacin prevents this signaling cascade, leading to relaxation of the detrusor muscle. This reduces the symptoms of overactive bladder, such as urinary urgency and incontinence. The precise fit of the (S)-enantiomer of the pyrrolidine moiety within the M3 receptor is crucial for this antagonistic activity.
Conclusion
The case of this compound and its application in the synthesis of chiral drugs like Darifenacin powerfully illustrates the indispensable role of stereochemistry in modern drug design and development. The (R)-configuration of this building block is a critical feature that enables the synthesis of enantiomerically pure active pharmaceutical ingredients. As demonstrated by the receptor binding data for Darifenacin, the biological activity of a chiral molecule is often confined to a single enantiomer, with stereochemistry dictating the precise interactions with the biological target. For researchers and scientists in the field, a thorough understanding and control of stereochemistry, from the selection of chiral starting materials to the final drug substance, is fundamental to the creation of safer and more effective medicines.
References
- 1. Muscarinic antagonists in development for disorders of smooth muscle function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CAS 927819-90-7: (R)-3-Benzyloxy-Pyrrolidine Hydrochloride [cymitquimica.com]
- 4. (R)-3-Benzyloxy-Pyrrolidine Hydrochloride | 927819-90-7 [chemicalbook.com]
- 5. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. goodrx.com [goodrx.com]
- 7. Characterisation of [3H]-darifenacin as a novel radioligand for the study of muscarinic M3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ics.org [ics.org]
Spectroscopic Characterization of (R)-3-Benzyloxypyrrolidine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the chiral compound (R)-3-Benzyloxypyrrolidine hydrochloride. Due to the limited availability of public experimental spectra for this specific molecule, this guide leverages established principles of spectroscopic interpretation and predictive methodologies to offer a comprehensive theoretical characterization. This information is crucial for the identification, purity assessment, and structural elucidation of this important synthetic intermediate in pharmaceutical research and development.
Chemical Structure and Properties
This compound is a chiral organic compound featuring a pyrrolidine ring substituted at the 3-position with a benzyloxy group.[1] The hydrochloride salt form enhances its stability and solubility in aqueous solutions.[1]
Table 1: Chemical Properties of this compound
| Property | Value |
| Chemical Formula | C₁₁H₁₆ClNO |
| Molecular Weight | 213.71 g/mol |
| CAS Number | 927819-90-7 |
| Appearance | Expected to be a white to off-white solid |
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted chemical shifts for this compound are based on typical values for similar functional groups, including benzylic ethers and pyrrolidinium ions. The hydrochloride salt form will lead to a downfield shift of protons near the protonated nitrogen atom.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |
| Aromatic (C₆H₅) | 7.25 - 7.40 | Multiplet | 5H |
| Benzylic (OCH₂) | ~4.50 | Singlet | 2H |
| Pyrrolidine H3 | ~4.20 | Multiplet | 1H |
| Pyrrolidine H2, H5 | 3.20 - 3.60 | Multiplet | 4H |
| Pyrrolidine H4 | 2.00 - 2.30 | Multiplet | 2H |
| N-H | 9.0 - 10.0 | Broad Singlet | 2H |
Note: Predicted chemical shifts are relative to a standard internal reference such as tetramethylsilane (TMS) at 0.00 ppm. The exact chemical shifts and coupling constants can vary depending on the solvent and concentration.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule will give rise to a distinct signal. The predicted chemical shifts for this compound are based on established ranges for carbons in aromatic rings, ethers, and aliphatic amines.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Aromatic C (quaternary) | ~138 |
| Aromatic CH | 127 - 129 |
| O-CH (Pyrrolidine C3) | ~78 |
| O-CH₂ (Benzylic) | ~70 |
| N-CH₂ (Pyrrolidine C2, C5) | ~50 |
| CH₂ (Pyrrolidine C4) | ~30 |
Note: These are predicted broadband proton-decoupled ¹³C NMR chemical shifts.
Predicted Mass Spectrometry Data
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The fragmentation pattern of a molecule in a mass spectrometer provides valuable information about its structure. For this compound, electrospray ionization (ESI) is a suitable method, which would likely result in the observation of the protonated molecule [M+H]⁺.
Table 4: Predicted Key Mass Spectrometry Fragments for this compound
| m/z (mass-to-charge ratio) | Proposed Fragment |
| 178.12 | [M+H]⁺ (protonated free base) |
| 91.05 | [C₇H₇]⁺ (tropylium ion) |
| 86.09 | [C₅H₁₂N]⁺ (pyrrolidinium fragment) |
| 70.06 | [C₄H₈N]⁺ (pyrrolidine ring fragment) |
The fragmentation is expected to be initiated by the cleavage of the benzylic C-O bond, leading to the stable tropylium ion at m/z 91. Fragmentation of the pyrrolidine ring is also anticipated.
Experimental Protocols
The following are generalized experimental protocols for acquiring NMR and mass spectrometry data for a small organic molecule like this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum.
-
Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be required compared to ¹H NMR.
-
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent compatible with electrospray ionization, such as methanol or acetonitrile/water.
-
Instrument: A mass spectrometer equipped with an electrospray ionization (ESI) source is appropriate. This could be a quadrupole, time-of-flight (TOF), or ion trap analyzer.
-
Data Acquisition:
-
Introduce the sample into the ESI source via direct infusion or through a liquid chromatography (LC) system.
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
To obtain fragmentation information, perform tandem mass spectrometry (MS/MS) by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID).
-
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.
Caption: Analytical workflow for the characterization of this compound.
This comprehensive guide provides a robust theoretical framework for the spectroscopic analysis of this compound. Researchers and scientists can utilize this information for method development, compound identification, and quality control in their drug discovery and development endeavors.
References
(R)-3-Benzyloxypyrrolidine Hydrochloride: A Chiral Building Block for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
(R)-3-Benzyloxypyrrolidine hydrochloride is a valuable chiral building block extensively utilized in medicinal chemistry and pharmaceutical development. Its rigid pyrrolidine scaffold and defined stereochemistry at the C3 position make it an ideal starting material for the synthesis of complex, biologically active molecules. This guide provides a comprehensive overview of its physicochemical properties, synthesis, and applications, with a focus on its role in the development of novel therapeutics.
Physicochemical Properties
This compound is a white to off-white solid. Its hydrochloride salt form enhances its stability and solubility in polar solvents, facilitating its use in a variety of reaction conditions.[1][2] Key physicochemical data are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 927819-90-7 | [3][4] |
| Molecular Formula | C₁₁H₁₆ClNO | [3] |
| Molecular Weight | 213.71 g/mol | [3] |
| Melting Point | ~180-190 °C (estimate for (S)-enantiomer) | [2] |
| Boiling Point (free base) | 269.2 ± 33.0 °C (predicted) | Not explicitly cited |
| Solubility | Soluble in water, methanol, and ethanol | [2] |
Synthesis of this compound
A common and efficient method for the synthesis of this compound involves the deprotection of N-tert-butoxycarbonyl-(R)-3-benzyloxypyrrolidine.[5] The Boc protecting group is removed under acidic conditions, followed by crystallization to yield the desired hydrochloride salt with high purity and yield.
Experimental Protocol: Synthesis from N-Boc-(R)-3-Benzyloxypyrrolidine
Materials:
-
N-tert-butoxycarbonyl-(R)-3-benzyloxypyrrolidine
-
Isopropanol
-
Isopropanol solution of hydrogen chloride
-
Ethyl acetate
-
Hexane
-
Round-bottom flask
-
Heating mantle
-
Magnetic stirrer
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Dissolve N-tert-butoxycarbonyl-(R)-3-benzyloxypyrrolidine in isopropanol in a round-bottom flask and heat the solution to 40 °C.[5]
-
Slowly add an isopropanol solution of hydrogen chloride dropwise to the heated solution over a period of 6 hours.[5]
-
After the addition is complete, allow the reaction mixture to cool to 23 °C.[5]
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent.[5]
-
Add ethyl acetate to the residue and concentrate again to obtain a concentrate.[5]
-
Heat the concentrate to 40 °C and add isopropanol until the separated oily substance of this compound completely dissolves.[5]
-
Gradually cool the solution to induce crystallization. The addition of a seed crystal may be beneficial.[5]
-
Once crystallization has initiated, add hexane to the mixture to further promote precipitation. A typical solvent ratio for crystallization is isopropanol/ethyl acetate/hexane = 1/71.5/71.5.[5]
-
Collect the precipitated crystals by filtration under reduced pressure.[5]
-
Wash the wet crystals with ethyl acetate.[5]
-
Dry the crystals under reduced pressure to obtain pure this compound. This process can yield the product with a purity of 99.8% and a yield of 82%.[5]
Application in the Synthesis of Bioactive Molecules
The pyrrolidine ring is a prevalent scaffold in numerous biologically active compounds, including enzyme inhibitors and G-protein coupled receptor (GPCR) ligands.[1][6] this compound serves as a key intermediate in the synthesis of these molecules, where the chiral center and the pyrrolidine nitrogen are crucial for biological activity and selectivity.
Case Study: Synthesis of CXCR4 Antagonists
The C-X-C chemokine receptor type 4 (CXCR4) is a GPCR implicated in various diseases, including cancer metastasis and HIV infection.[1][7] Antagonists of CXCR4 can block its signaling pathway and have therapeutic potential. Pyrrolidine-based structures have been successfully employed in the design of potent CXCR4 antagonists.[1]
The synthesis of these antagonists often involves the N-acylation of a chiral pyrrolidine derivative with a suitable acyl chloride.[6] The following is a representative experimental protocol for the N-acylation of (R)-3-Benzyloxypyrrolidine, a key step in the synthesis of certain CXCR4 antagonists.
Experimental Protocol: N-Acylation of (R)-3-Benzyloxypyrrolidine
Materials:
-
This compound
-
Triethylamine (TEA) or other suitable base
-
Substituted benzoyl chloride
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask containing a solution of (R)-3-Benzyloxypyrrolidine (obtained by neutralizing the hydrochloride salt) (1.0 mmol) in anhydrous DCM (8 mL), add triethylamine (3.0 mmol).[6]
-
Cool the mixture to 0 °C in an ice bath.[6]
-
Slowly add a solution of the desired substituted benzoyl chloride (1.1 mmol) in anhydrous DCM (2 mL) dropwise to the cooled reaction mixture via a dropping funnel.[6]
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and continue stirring for an additional 5 hours.[6]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.[6]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM (10 mL).[6]
-
Combine the organic layers and wash with brine.
-
Dry the combined organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-acylated product.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure N-acylated pyrrolidine derivative.
Signaling Pathway Inhibition
CXCR4 is a GPCR that, upon binding to its endogenous ligand CXCL12, initiates a cascade of intracellular signaling events. These pathways, including the phosphatidylinositol 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK) pathways, are crucial for cell survival, proliferation, and migration.[8] CXCR4 antagonists synthesized from chiral pyrrolidine building blocks can competitively bind to the receptor, thereby blocking the downstream signaling and inhibiting the associated pathological processes.
Conclusion
This compound is a cornerstone chiral building block in modern drug discovery. Its well-defined stereochemistry and versatile reactivity enable the synthesis of a diverse range of complex molecules with significant therapeutic potential. The detailed protocols and workflow diagrams provided in this guide offer a practical framework for researchers and scientists to effectively utilize this important intermediate in the development of next-generation pharmaceuticals.
References
- 1. Design, synthesis, and evaluation of pyrrolidine based CXCR4 antagonists with in vivo anti-tumor metastatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (3S)-3-Benzyloxypyrrolidine Hydrochloride Supplier China | High Purity CAS 1197377-87-9 | Product Details, Safety & Price [chemheterocycles.com]
- 3. CAS 927819-90-7: (R)-3-Benzyloxy-Pyrrolidine Hydrochloride [cymitquimica.com]
- 4. 927819-90-7|this compound|BLD Pharm [bldpharm.com]
- 5. (R)-3-Benzyloxy-Pyrrolidine Hydrochloride | 927819-90-7 [chemicalbook.com]
- 6. Novel anti-inflammatory agents targeting CXCR4: Design, synthesis, biological evaluation and preliminary pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small molecule CXCR4 chemokine receptor antagonists: developing drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent Advances in CXCL12/CXCR4 Antagonists and Nano-Based Drug Delivery Systems for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to (R)-3-Benzyloxypyrrolidine Hydrochloride for Pharmaceutical Research and Development
(R)-3-Benzyloxypyrrolidine hydrochloride is a chiral heterocyclic building block essential for the synthesis of a wide range of biologically active molecules. Its pyrrolidine core is a prevalent scaffold in medicinal chemistry, and the benzyloxy group at the 3-position offers a versatile handle for further chemical modification.[1] As a hydrochloride salt, the compound exhibits enhanced stability and improved solubility in aqueous media compared to its free base form, making it a valuable intermediate for pharmaceutical development, particularly in the synthesis of compounds targeting neurological disorders.[1]
This technical guide provides an in-depth overview of this compound, including a list of commercial suppliers, its physicochemical properties, a detailed synthesis protocol, and its applications in drug discovery.
Commercial Suppliers
A variety of chemical suppliers offer this compound, typically for research and development purposes. The following table summarizes a selection of these suppliers.
| Supplier Name | Website/Contact | Notes |
| Sigma-Aldrich | sigmaaldrich.com | Available through partners like ChemScene LLC.[2] |
| CymitQuimica | cymitquimica.com | Lists multiple purity grades and quantities.[1] |
| ChemicalBook | chemicalbook.com | Aggregates multiple suppliers and provides synthesis information.[3] |
| BLD Pharm | bldpharm.com | Provides product specifications and safety information.[4] |
| Bide Pharmatech | bidepharm.com | Lists the compound as a medical intermediate.[5] |
| Pure Chemistry Scientific Inc. | N/A | Listed as a supplier on ChemicalBook.[3] |
| Accela ChemBio Co.,Ltd. | N/A | Listed as a supplier on ChemicalBook.[3] |
| AstaTech (Chengdu) Pharma. Co., Ltd. | N/A | Listed as a supplier on ChemicalBook.[3] |
| Hunan Russell Chemicals Technology Co.,Ltd | lookchem.com | Offers the compound with a stated purity of 97%.[6] |
Physicochemical and Technical Data
The properties of this compound are summarized below. Data is compiled from various supplier technical sheets.
| Property | Value | Source |
| CAS Number | 927819-90-7 | [1][4] |
| Molecular Formula | C₁₁H₁₆ClNO | [1][4] |
| Molecular Weight | 213.70 g/mol | [4] |
| Appearance | White to off-white solid/crystal powder | |
| Purity | ≥95% to 99.8% | [1][3] |
| Melting Point | ~180 - 190 °C (approximate for S-enantiomer) | [7] |
| Boiling Point | No data available (decomposes) | [4] |
| Solubility | Soluble in polar solvents (water, methanol, ethanol) | [7] |
| Storage | Store in a cool, dry, sealed container at room temperature or 0-8 °C | [4] |
Experimental Protocols
The following is a representative experimental protocol for the synthesis and purification of this compound from its N-Boc protected precursor, based on methods described in the literature.[3]
Part 1: Deprotection of N-tert-butoxycarbonyl-(R)-3-benzyloxypyrrolidine
-
Dissolution: Dissolve N-tert-butoxycarbonyl-(R)-3-benzyloxypyrrolidine in isopropanol.
-
Heating: Gently heat the solution to 40 °C.
-
Acidification: Over a period of 6 hours, add a solution of hydrogen chloride in isopropanol dropwise to the heated mixture.
-
Reaction Monitoring: Monitor the reaction for completion using an appropriate analytical method (e.g., TLC or LC-MS).
-
Cooling and Concentration: Once the reaction is complete, cool the mixture to 23 °C.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure to distill the solvent.
-
Solvent Exchange: Add ethyl acetate to the residue and concentrate again to obtain a crude concentrate of this compound, which may present as an oily substance.
Part 2: Crystallization and Purification
-
Redissolution: Heat the crude concentrate to 40 °C and add a minimal amount of isopropanol until the oily substance completely dissolves.
-
Initiation of Crystallization: Gradually cool the solution to induce crystallization. The addition of a seed crystal may be beneficial.
-
Precipitation: Add hexane to the solution to further promote the precipitation of the hydrochloride salt. A typical solvent ratio for crystallization is Isopropanol:Ethyl Acetate:Hexane = 1:71.5:71.5.[3]
-
Isolation: Collect the deposited crystals by filtration under reduced pressure.
-
Washing: Wash the collected wet crystals with cold ethyl acetate to remove residual impurities.
-
Drying: Dry the purified crystals under reduced pressure to obtain the final product with high purity (e.g., 99.8%).[3]
Applications in Drug Development and Research
This compound serves as a crucial chiral intermediate in the synthesis of complex pharmaceutical compounds. The pyrrolidine ring is a privileged scaffold in drug design, known for its favorable physicochemical properties and its ability to explore three-dimensional chemical space.[8]
-
Chiral Building Block: Its primary application is as a chiral building block, allowing for the stereospecific synthesis of target molecules. The defined (R)-stereochemistry is critical, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles.[1]
-
Synthesis of Bioactive Molecules: It is a key starting material for synthesizing compounds with potential therapeutic applications, particularly for neurological disorders.[9]
-
Versatile Intermediate: The compound is used as an intermediate in the synthesis of other complex organic molecules, such as (R)-ethyl 4-(3-(benzyloxy)pyrrolidin-1-yl)butanoate.[3]
Visualized Workflows and Relationships
The following diagrams, generated using Graphviz, illustrate the synthesis workflow and the role of this compound in the broader context of drug development.
Caption: Synthesis and Purification Workflow for (R)-3-Benzyloxypyrrolidine HCl.
Caption: Role in the Drug Discovery and Development Pipeline.
References
- 1. CAS 927819-90-7: (R)-3-Benzyloxy-Pyrrolidine Hydrochloride [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. (R)-3-Benzyloxy-Pyrrolidine Hydrochloride | 927819-90-7 [chemicalbook.com]
- 4. 927819-90-7|this compound|BLD Pharm [bldpharm.com]
- 5. mdpi.com [mdpi.com]
- 6. This compound 927819-90-7, CasNo.927819-90-7 Hunan Russell Chemicals Technology Co.,Ltd China (Mainland) [russell.lookchem.com]
- 7. (3S)-3-Benzyloxypyrrolidine Hydrochloride Supplier China | High Purity CAS 1197377-87-9 | Product Details, Safety & Price [chemheterocycles.com]
- 8. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemimpex.com [chemimpex.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Chiral Amines Using (R)-3-Benzyloxypyrrolidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral amines are fundamental building blocks in the synthesis of pharmaceuticals and other biologically active molecules. The specific stereochemistry of these amines is often crucial for their pharmacological activity and selectivity. (R)-3-Benzyloxypyrrolidine hydrochloride is a valuable chiral starting material for the synthesis of a diverse range of N-substituted chiral pyrrolidine derivatives. Its rigid pyrrolidine core provides a defined stereochemical scaffold, while the secondary amine allows for the introduction of various substituents. The benzyloxy group at the 3-position can also be a site for further functionalization or can influence the stereochemical outcome of reactions.
These application notes provide detailed protocols for the synthesis of new chiral amines via N-alkylation and reductive amination of (R)-3-Benzyloxypyrrolidine.
Core Synthetic Strategies
The primary method for generating novel chiral amines from (R)-3-Benzyloxypyrrolidine is through the functionalization of the secondary amine. The two most common and versatile strategies are N-alkylation with alkyl halides and reductive amination with aldehydes or ketones.
N-Alkylation with Alkyl Halides
Direct N-alkylation involves the reaction of the secondary amine of (R)-3-Benzyloxypyrrolidine with an alkyl halide in the presence of a base. This method is straightforward for introducing a variety of alkyl groups. The choice of base and solvent is critical to ensure efficient reaction and minimize side products.
Experimental Workflow for N-Alkylation
Caption: General workflow for the N-alkylation of (R)-3-Benzyloxypyrrolidine.
Detailed Protocol: General Procedure for N-Alkylation
-
Preparation: To a solution of this compound (1.0 eq.) in a suitable solvent such as acetonitrile or DMF (0.1-0.5 M), add a base (2.0-3.0 eq.). Common bases include potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA). Stir the mixture at room temperature for 15-30 minutes.
-
Reaction: Add the alkyl halide (1.0-1.2 eq.) to the reaction mixture. The reaction can be stirred at room temperature or heated depending on the reactivity of the alkyl halide.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature if heated. If an inorganic base was used, filter the solid. Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure N-alkylated product.
Quantitative Data for N-Alkylation (Representative)
| Entry | Alkyl Halide (R-X) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzyl bromide | K₂CO₃ | Acetonitrile | 60 | 12 | 85 |
| 2 | Iodomethane | DIPEA | DMF | 25 | 24 | 92 |
| 3 | 2-Bromo-N,N-dimethylaniline | K₂CO₃ | DMF | 80 | 18 | 78 |
| 4 | Allyl bromide | K₂CO₃ | Acetonitrile | 40 | 8 | 88 |
Reductive Amination with Aldehydes and Ketones
Reductive amination is a two-step, one-pot reaction that involves the formation of an iminium ion intermediate from the reaction of (R)-3-Benzyloxypyrrolidine with an aldehyde or ketone, followed by in-situ reduction to the corresponding N-substituted amine.[1][2] This method is highly versatile and avoids the use of potentially reactive alkyl halides.[1][2] A variety of reducing agents can be employed, with sodium triacetoxyborohydride (NaBH(OAc)₃) being a mild and selective choice.[3]
Experimental Workflow for Reductive Amination
Caption: General workflow for the reductive amination of (R)-3-Benzyloxypyrrolidine.
Detailed Protocol: General Procedure for Reductive Amination
-
Preparation: To a solution of this compound (1.0 eq.) and the aldehyde or ketone (1.0-1.2 eq.) in a suitable solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM) (0.1-0.5 M), add a base (1.0 eq., e.g., triethylamine) to neutralize the hydrochloride salt. Stir the mixture at room temperature for 1-2 hours to facilitate iminium ion formation.
-
Reduction: Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq.), portion-wise to the reaction mixture.
-
Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer and extract the aqueous layer with the same organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the pure N-substituted pyrrolidine derivative.
Quantitative Data for Reductive Amination (Representative)
| Entry | Carbonyl Compound | Reducing Agent | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio |
| 1 | Benzaldehyde | NaBH(OAc)₃ | DCE | 12 | 90 | N/A |
| 2 | Acetone | NaBH(OAc)₃ | DCM | 24 | 88 | N/A |
| 3 | Cyclohexanone | NaBH(OAc)₃ | DCE | 16 | 85 | >95:5 |
| 4 | 4-Fluorobenzaldehyde | NaBH(OAc)₃ | DCM | 12 | 93 | N/A |
Applications in Drug Discovery
N-substituted chiral pyrrolidines are privileged scaffolds in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[4] The ability to readily synthesize a library of derivatives from (R)-3-Benzyloxypyrrolidine allows for the exploration of structure-activity relationships (SAR) in drug discovery programs. The benzyloxy group can be retained as a key pharmacophoric feature or can be deprotected to reveal a hydroxyl group for further modification. The inherent chirality of the starting material ensures the enantiomeric purity of the final compounds, which is a critical aspect of modern drug development.
Signaling Pathway Example: G-Protein Coupled Receptor (GPCR) Antagonist
Many chiral amines derived from pyrrolidine scaffolds act as ligands for GPCRs. The following diagram illustrates a simplified signaling pathway where a synthesized chiral amine acts as an antagonist.
Caption: Antagonistic action of a synthesized chiral amine on a GPCR signaling pathway.
Conclusion
This compound is a versatile and valuable chiral building block for the synthesis of novel chiral amines. The N-alkylation and reductive amination protocols described provide robust and general methods for the diversification of this scaffold. The resulting N-substituted pyrrolidine derivatives are of significant interest to the pharmaceutical industry for the development of new therapeutic agents. The provided protocols and workflows serve as a guide for researchers to efficiently synthesize and explore new chemical entities based on this chiral core.
References
- 1. researchgate.net [researchgate.net]
- 2. Diastereoselective synthesis of pyrrolidines using a nitrone/cyclopropane cycloaddition: synthesis of the tetracyclic core of nakadomarin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. Diastereoselective Synthesis of N-Methylspiroindolines by Intramolecular Mizoroki–Heck Annulations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Enantioselective Synthesis Utilizing (R)-3-Benzyloxypyrrolidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-3-Benzyloxypyrrolidine hydrochloride is a valuable chiral building block in enantioselective synthesis, prized for its role in introducing stereospecificity in the construction of complex molecules. Its pyrrolidine core is a prevalent motif in numerous biologically active compounds and pharmaceuticals. The benzyloxy group at the 3-position offers a versatile handle for further functionalization or can be deprotected to reveal a hydroxyl group, adding to its synthetic utility. This document provides detailed application notes and protocols for the use of (R)-3-Benzyloxypyrrolidine and its derivatives in the synthesis of pharmaceutically relevant compounds, with a focus on the anti-migraine drug, Eletriptan.
Core Application: Synthesis of (R)-Eletriptan
A significant application of a chiral (R)-pyrrolidine moiety, structurally related to (R)-3-Benzyloxypyrrolidine, is in the industrial synthesis of (R)-Eletriptan. Eletriptan is a selective serotonin 5-HT1B/1D receptor agonist used for the treatment of migraine.[1][2] The therapeutic efficacy of Eletriptan is critically dependent on its (R)-enantiomer, making a highly enantioselective synthetic route essential. The key strategy involves the coupling of a chiral pyrrolidine derivative with a functionalized indole core.
Overall Synthetic Workflow
The synthesis of (R)-Eletriptan from a chiral pyrrolidine precursor and 5-bromoindole is a multi-step process that ensures high enantiomeric purity in the final product. The general workflow involves the introduction of the chiral pyrrolidine sidechain onto the indole scaffold, followed by the construction of the phenylsulfonyl ethyl sidechain at the 5-position of the indole ring.
Caption: Overall workflow for the enantioselective synthesis of (R)-Eletriptan.
Quantitative Data Summary
The following table summarizes typical quantitative data for the key steps in the synthesis of (R)-Eletriptan. Please note that yields can vary based on reaction scale and specific conditions.
| Step | Reactants | Catalyst/Reagent | Solvent | Typical Yield (%) | Enantiomeric Excess (e.e.) (%) |
| N-Acetylation | (R)-5-bromo-3-(N-methylpyrrolidin-2-ylmethyl)-1H-indole, Acetic Anhydride | Triethylamine | DMF | 90-95 | >99 |
| Heck Coupling | N-acetylated intermediate, Phenyl Vinyl Sulfone | Palladium(II) Acetate, Tri(o-tolyl)phosphine | DMF | 80-85 | >99 |
| Deacetylation | Acetylated Heck product | Potassium Carbonate | Methanol/Water | 90-95 | >99 |
| Reduction | Deacetylated intermediate | Palladium on Carbon / H₂ | Acetone/Water | 85-90 | >99 |
Experimental Protocols
The following are representative protocols for the key steps in the synthesis of (R)-Eletriptan.
Protocol 1: N-Acetylation of (R)-5-bromo-3-(N-methylpyrrolidin-2-ylmethyl)-1H-indole
Objective: To protect the indole nitrogen to prevent side reactions in the subsequent Heck coupling.
Materials:
-
(R)-5-bromo-3-(N-methylpyrrolidin-2-ylmethyl)-1H-indole
-
Acetic anhydride
-
Triethylamine (TEA)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of (R)-5-bromo-3-(N-methylpyrrolidin-2-ylmethyl)-1H-indole in DMF, add triethylamine.
-
Cool the mixture to 0-5 °C.
-
Slowly add acetic anhydride to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product is often used in the next step without further purification.
Protocol 2: Palladium-Catalyzed Heck Coupling
Objective: To introduce the phenylsulfonylvinyl side chain at the C5 position of the indole ring.
Materials:
-
(R)-1-acetyl-5-bromo-3-(N-methylpyrrolidin-2-ylmethyl)-1H-indole
-
Phenyl vinyl sulfone
-
Palladium(II) acetate
-
Tri(o-tolyl)phosphine
-
Triethylamine (TEA)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a reaction vessel, combine (R)-1-acetyl-5-bromo-3-(N-methylpyrrolidin-2-ylmethyl)-1H-indole, phenyl vinyl sulfone, palladium(II) acetate, and tri(o-tolyl)phosphine in DMF.[3]
-
Add triethylamine to the mixture.
-
Heat the reaction mixture to 90-100 °C and stir until the starting material is consumed (monitored by HPLC).[4]
-
Cool the reaction mixture and dilute with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the crude product by column chromatography on silica gel.[3]
Protocol 3: Deacetylation and Reduction
Objective: To remove the acetyl protecting group and reduce the double bond to yield (R)-Eletriptan.
Materials:
-
(R)-1-acetyl-5-[2-(phenylsulfonyl)ethenyl]-3-(N-methylpyrrolidin-2-ylmethyl)-1H-indole
-
Potassium carbonate
-
Methanol, Water
-
Palladium on carbon (10%)
-
Acetone
-
Hydrogen gas
Procedure:
-
Deacetylation: Dissolve the acetylated intermediate in a mixture of methanol and water. Add potassium carbonate and stir at a low temperature (5-10 °C) until deacetylation is complete.[3][4] Neutralize the mixture and extract the product.
-
Reduction: Dissolve the deacetylated product in acetone/water. Add 10% Palladium on carbon.[4][5] Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete.
-
Filter the catalyst and concentrate the filtrate.
-
The crude (R)-Eletriptan can be further purified by recrystallization or conversion to its hydrobromide salt.
Mechanism of Action of Eletriptan
Eletriptan functions as a potent agonist at human 5-HT1B and 5-HT1D receptors. Its therapeutic action in migraine is attributed to three key mechanisms:
-
Vasoconstriction of intracranial blood vessels.
-
Inhibition of neuropeptide release from sensory nerve endings in the trigeminal system.
-
Inhibition of neurotransmission in the trigeminal pain pathways.
Caption: Mechanism of action of (R)-Eletriptan as a 5-HT1B/1D receptor agonist.
Conclusion
The enantioselective synthesis of (R)-Eletriptan serves as a compelling example of the strategic use of chiral pyrrolidine derivatives, such as those derived from this compound, in modern drug development. The protocols and data presented herein underscore the importance of stereochemical control in achieving therapeutic efficacy. This application note provides a foundational guide for researchers engaged in the synthesis of chiral pharmaceuticals, highlighting a robust and industrially relevant synthetic pathway.
References
- 1. Recent advances in 5-HT1B/1D receptor antagonists and agonists and their potential therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of action of the 5-HT1B/1D receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. Synthesis of compounds related to the anti-migraine drug eletriptan hydrobromide - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: (R)-3-Benzyloxypyrrolidine Hydrochloride in Medicinal Chemistry
(R)-3-Benzyloxypyrrolidine hydrochloride is a valuable chiral building block in medicinal chemistry, prized for its role in the asymmetric synthesis of complex bioactive molecules. Its rigid pyrrolidine scaffold and the presence of a stereocenter at the 3-position are critical for creating enantiomerically pure compounds, which is often essential for therapeutic efficacy and safety.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of targeted therapies, with a focus on inhibitors of the CREB-binding protein (CBP) and p300 for the treatment of Acute Myeloid Leukemia (AML).
Application in the Synthesis of CBP/p300 Degraders for Acute Myeloid Leukemia
The CREB-binding protein (CBP) and its homolog p300 are transcriptional co-activators that play a crucial role in regulating gene expression involved in cell proliferation, differentiation, and survival.[3][4] In many cancers, including Acute Myeloid Leukemia (AML), the CREB/CBP signaling pathway is dysregulated, contributing to uncontrolled cell growth.[2][4] Therefore, inhibiting or degrading CBP/p300 presents a promising therapeutic strategy.
This compound serves as a key chiral linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) designed to degrade CBP/p300. A notable example is the synthesis of XYD129, a potent and selective CBP/p300 degrader.[5][6] The pyrrolidine ring provides a rigid and stereochemically defined linker to connect the CBP/p300 binding moiety to a ligand for an E3 ubiquitin ligase, facilitating the ubiquitination and subsequent proteasomal degradation of the target proteins.
Signaling Pathway of CREB/CBP in Acute Myeloid Leukemia
The following diagram illustrates the role of the CREB/CBP signaling pathway in AML and the mechanism of action of a CBP/p300 degrader.
Experimental Protocols
The synthesis of a CBP/p300 degrader using this compound involves a multi-step process. The following protocols are representative of the key transformations.
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. CREB and Leukemogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chromatin-related properties of CBP fused to MLL generate a myelodysplastic-like syndrome that evolves into myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potential role of CREB as a prognostic marker in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of a Promising CBP/p300 Degrader XYD129 for the Treatment of Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. acs.figshare.com [acs.figshare.com]
Application Notes and Protocols for (R)-3-Benzyloxypyrrolidine Hydrochloride in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of asymmetric synthesis, the precise control of stereochemistry is paramount for the development of enantiomerically pure pharmaceuticals and fine chemicals. Chiral auxiliaries are powerful tools that are temporarily incorporated into a prochiral substrate to direct a chemical transformation with high diastereoselectivity. While classic examples like Evans' oxazolidinones and Myers' pseudoephedrine amides are well-established, the utility of chiral pyrrolidine scaffolds extends beyond this traditional role. (R)-3-Benzyloxypyrrolidine hydrochloride, a readily available chiral building block, serves as an excellent precursor for the generation of potent organocatalysts. These catalysts are particularly effective in key carbon-carbon bond-forming reactions, such as aldol and Michael additions, by operating through transient enamine or iminium ion intermediates.
This document provides detailed application notes and protocols for the use of (R)-3-Benzyloxypyrrolidine, generated from its hydrochloride salt, as an organocatalyst in asymmetric synthesis.
Principle of Catalysis
(R)-3-Benzyloxypyrrolidine, after deprotonation of its hydrochloride salt, can catalyze reactions through an enamine-based mechanism, similar to proline and its derivatives. The secondary amine of the pyrrolidine reacts with a carbonyl compound (e.g., a ketone or aldehyde) to form a chiral enamine. This enamine then attacks an electrophile, with the stereochemistry of the product being directed by the chiral pyrrolidine backbone. The benzyloxy group at the 3-position can influence the steric environment of the catalyst, potentially enhancing stereoselectivity. Subsequent hydrolysis regenerates the catalyst and yields the enantioenriched product.
Caption: Enamine catalytic cycle for pyrrolidine-catalyzed reactions.
Application 1: Asymmetric Aldol Reaction
The asymmetric aldol reaction is a cornerstone of organic synthesis for the construction of β-hydroxy carbonyl compounds, creating up to two new stereocenters. Chiral pyrrolidine derivatives are highly effective catalysts for this transformation.
Quantitative Data Summary
The following table summarizes representative data for proline and proline-derivative catalyzed aldol reactions between cyclohexanone and various aromatic aldehydes. Similar results can be anticipated when using (R)-3-Benzyloxypyrrolidine as the catalyst.
| Entry | Aldehyde (Electrophile) | Solvent | Catalyst Loading (mol%) | Time (h) | Yield (%) | dr (anti:syn) | ee (%) (anti) |
| 1 | 4-Nitrobenzaldehyde | DMSO | 20 | 24 | 95 | 95:5 | >99 |
| 2 | 4-Chlorobenzaldehyde | DMSO | 20 | 48 | 88 | 93:7 | 98 |
| 3 | Benzaldehyde | DMF | 30 | 72 | 85 | 90:10 | 96 |
| 4 | 2-Naphthaldehyde | NMP | 20 | 48 | 91 | 92:8 | 97 |
Data is representative of typical results found in the literature for proline-catalyzed aldol reactions.
Experimental Protocol: Asymmetric Aldol Reaction of Cyclohexanone and 4-Nitrobenzaldehyde
This protocol outlines a general procedure for the asymmetric aldol reaction catalyzed by in situ generated (R)-3-Benzyloxypyrrolidine.
Materials:
-
This compound
-
Triethylamine (TEA) or other suitable base
-
Cyclohexanone (freshly distilled)
-
4-Nitrobenzaldehyde
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Catalyst Preparation (In Situ):
-
To a dry reaction vial under an inert atmosphere (e.g., nitrogen or argon), add this compound (e.g., 0.1 mmol, 20 mol%).
-
Add anhydrous DMSO (e.g., 1.0 mL).
-
Add triethylamine (0.1 mmol, 1.0 eq. relative to the hydrochloride salt) to neutralize the salt and generate the free amine catalyst. Stir for 10 minutes at room temperature.
-
-
Reaction Setup:
-
To the catalyst solution, add cyclohexanone (e.g., 2.5 mmol, 5.0 eq.).
-
Add 4-nitrobenzaldehyde (0.5 mmol, 1.0 eq.).
-
Stir the reaction mixture vigorously at room temperature.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the 4-nitrobenzaldehyde is consumed (typically 24-48 hours).
-
-
Work-up:
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired β-hydroxy ketone.
-
Determine the diastereomeric ratio (dr) and enantiomeric excess (ee) of the purified product by chiral HPLC or ¹H NMR analysis of a derivatized sample (e.g., Mosher's ester).
-
Application 2: Asymmetric Michael Addition
The asymmetric Michael addition is a powerful method for the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, forming a new carbon-carbon bond. Diarylprolinol silyl ethers, which are derivatives of the pyrrolidine scaffold, are highly effective catalysts for this transformation. (R)-3-Benzyloxypyrrolidine can be considered a precursor to catalysts that promote similar reactions.
Quantitative Data Summary
The following table presents representative data for the asymmetric Michael addition of aldehydes to nitroolefins catalyzed by diarylprolinol silyl ether catalysts.
| Entry | Aldehyde (Nucleophile) | Nitroolefin (Electrophile) | Solvent | Catalyst Loading (mol%) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) (syn) |
| 1 | Propanal | β-Nitrostyrene | Toluene | 10 | 12 | 98 | 95:5 | 99 |
| 2 | Pentanal | β-Nitrostyrene | Toluene | 10 | 16 | 95 | 94:6 | >99 |
| 3 | Propanal | (E)-2-(4-Chlorophenyl)-1-nitroethene | Toluene | 10 | 24 | 97 | 96:4 | 98 |
| 4 | Isovaleraldehyde | β-Nitrostyrene | Toluene | 10 | 20 | 90 | 92:8 | 97 |
Data is representative of typical results found in the literature for diarylprolinol silyl ether-catalyzed Michael additions.
Experimental Protocol: Asymmetric Michael Addition of Propanal to β-Nitrostyrene
This protocol describes a general procedure for the asymmetric Michael addition, adaptable for catalysis by a system derived from (R)-3-Benzyloxypyrrolidine.
Materials:
-
This compound
-
Triethylamine (TEA)
-
Benzoic acid (as a co-catalyst)
-
Propanal (freshly distilled)
-
β-Nitrostyrene
-
Anhydrous Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Catalyst System Preparation (In Situ):
-
In a dry reaction vial under an inert atmosphere, add this compound (e.g., 0.05 mmol, 10 mol%) and benzoic acid (0.05 mmol, 10 mol%).
-
Add anhydrous toluene (1.0 mL).
-
Add triethylamine (0.05 mmol, 1.0 eq. relative to the hydrochloride salt) and stir for 10 minutes at room temperature.
-
-
Reaction Setup:
-
Add β-nitrostyrene (0.5 mmol, 1.0 eq.) to the catalyst solution.
-
Cool the mixture to 0 °C.
-
Add propanal (1.0 mmol, 2.0 eq.) dropwise.
-
Allow the reaction to stir at 0 °C.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by TLC until the β-nitrostyrene is consumed (typically 12-24 hours).
-
-
Work-up:
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the Michael adduct.
-
Determine the diastereomeric ratio and enantiomeric excess of the purified product by chiral HPLC analysis.
-
Caption: General experimental workflow for organocatalytic reactions.
Conclusion
This compound is a valuable chiral starting material for the development of organocatalysts for key asymmetric transformations. While not typically employed as a traditional cleavable chiral auxiliary, its inherent chirality provides a robust scaffold for inducing high stereoselectivity in reactions such as aldol and Michael additions. The protocols provided herein offer a template for researchers to explore the utility of this and similar chiral pyrrolidine derivatives in the synthesis of complex, enantioenriched molecules. The operational simplicity, mild reaction conditions, and high stereoselectivities achievable make this an attractive strategy in both academic and industrial research settings.
protecting group strategies for (R)-3-Benzyloxypyrrolidine hydrochloride
An essential chiral building block in medicinal chemistry and drug development, (R)-3-Benzyloxypyrrolidine hydrochloride serves as a versatile scaffold for synthesizing a wide range of biologically active compounds.[1] Its structure features a secondary amine within the pyrrolidine ring, which typically requires protection to ensure regioselectivity in subsequent synthetic transformations. The hydrochloride salt form necessitates a neutralization step to liberate the free amine before a protecting group can be installed.[1]
This document provides detailed application notes and protocols for the N-protection of (R)-3-Benzyloxypyrrolidine, focusing on three commonly used protecting groups: tert-Butyloxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc). The selection of a protecting group is critical and depends on the overall synthetic strategy, particularly the stability of the group to various reaction conditions and the orthogonality of its deprotection method.[2]
General Considerations: Free-Basing the Amine Salt
The starting material is a hydrochloride salt, meaning the pyrrolidine nitrogen is protonated. Before protection, it must be converted to the free amine. This is typically achieved by treatment with a suitable base.
Caption: General workflow for the initial free-basing step.
Protecting Group Strategies: A Comparative Overview
The choice of an N-protecting group is dictated by its stability and the conditions required for its removal. Boc, Cbz, and Fmoc groups offer distinct advantages and are cleaved under acidic, reductive/acidic, and basic conditions, respectively, allowing for orthogonal protection schemes.
| Protecting Group | Protecting Agent | Typical Protection Conditions | Deprotection Conditions | Key Advantages |
| Boc | Di-tert-butyl dicarbonate (Boc)₂O | Base (e.g., Et₃N, NaHCO₃), DCM or THF, 0 °C to RT.[3] | Strong Acid (e.g., TFA in DCM, or HCl in dioxane/EtOAc).[4][5] | Stable to bases and hydrogenolysis; easy to introduce.[3] |
| Cbz | Benzyl chloroformate (Cbz-Cl) | Base (e.g., NaHCO₃, NaOH), THF/H₂O or DCM, 0 °C to RT.[6][7] | Catalytic Hydrogenolysis (H₂, Pd/C) or Strong Acid (HBr/AcOH).[6][8] | Stable to acidic and basic conditions; removable under neutral conditions.[6] |
| Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., NaHCO₃), Dioxane/H₂O, RT. | Base (e.g., 20% Piperidine in DMF or Pyrrolidine in DCM).[9][10] | Extremely base-labile; stable to acid and hydrogenolysis.[9] |
Experimental Protocols
Protocol 1: Free-Basing of this compound
Objective: To prepare the free amine from its hydrochloride salt for subsequent N-protection.
Materials:
-
This compound
-
Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Brine (saturated aq. NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in water.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a saturated aqueous solution of NaHCO₃ or a 1M solution of NaOH with stirring until the pH of the solution is >10.
-
Extract the aqueous layer three times with DCM or EtOAc.
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
The resulting oil is the free amine, which can be used directly in the next step without further purification.
Protocol 2: N-Boc Protection
Objective: To install the tert-Butyloxycarbonyl (Boc) group onto the pyrrolidine nitrogen.[3]
Materials:
-
(R)-3-Benzyloxypyrrolidine (free amine from Protocol 1)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)
-
Triethylamine (Et₃N) (1.2 eq) or Sodium bicarbonate (NaHCO₃) (2.0 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve the free amine (1.0 eq) in anhydrous DCM in a round-bottom flask.
-
Add triethylamine (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of (Boc)₂O (1.1 eq) in DCM dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with water and brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure to yield the N-Boc protected product, which can be purified by column chromatography if necessary.
Caption: Reaction scheme for Boc-protection and deprotection.
Protocol 3: N-Cbz Protection
Objective: To install the Benzyloxycarbonyl (Cbz) group.[6][7]
Materials:
-
(R)-3-Benzyloxypyrrolidine (free amine from Protocol 1)
-
Benzyl chloroformate (Cbz-Cl) (1.1 eq)
-
Sodium bicarbonate (NaHCO₃) (2.0 eq)
-
Tetrahydrofuran (THF) and Water (H₂O) (2:1 mixture)
Procedure:
-
Dissolve the free amine (1.0 eq) in a 2:1 mixture of THF and H₂O.
-
Add sodium bicarbonate (2.0 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add benzyl chloroformate (1.1 eq) dropwise.
-
Stir the reaction vigorously at 0 °C for 2-3 hours, then allow it to warm to room temperature and stir overnight.[6]
-
Monitor the reaction by TLC.
-
Upon completion, dilute the mixture with water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure. Purify the crude product by flash chromatography to obtain the N-Cbz protected pyrrolidine.
Caption: Reaction scheme for Cbz-protection and deprotection.
Protocol 4: N-Fmoc Protection
Objective: To install the 9-Fluorenylmethyloxycarbonyl (Fmoc) group.
Materials:
-
(R)-3-Benzyloxypyrrolidine (free amine from Protocol 1)
-
9-Fluorenylmethyl chloroformate (Fmoc-Cl) (1.1 eq)
-
Sodium bicarbonate (NaHCO₃) (2.0 eq)
-
1,4-Dioxane and Water (H₂O) (1:1 mixture)
Procedure:
-
Dissolve the free amine (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Add sodium bicarbonate (2.0 eq) and stir until dissolved.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of Fmoc-Cl (1.1 eq) in dioxane dropwise.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Once complete, add water and extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure. The crude product can be purified by flash chromatography.
References
- 1. CAS 927819-90-7: (R)-3-Benzyloxy-Pyrrolidine Hydrochloride [cymitquimica.com]
- 2. jocpr.com [jocpr.com]
- 3. benchchem.com [benchchem.com]
- 4. A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection | MDPI [mdpi.com]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. total-synthesis.com [total-synthesis.com]
- 7. beilstein-journals.org [beilstein-journals.org]
- 8. benchchem.com [benchchem.com]
- 9. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
Topic: Deprotection of the Benzyloxy Group in (R)-3-Benzyloxypyrrolidine Hydrochloride
An Application Note and Protocol for Researchers
Abstract
(R)-3-Hydroxypyrrolidine is a valuable chiral building block extensively used in the synthesis of various pharmaceutical compounds, including treatments for overactive bladder and hypertension.[1][2] Its synthesis often proceeds via a benzyl-protected intermediate, (R)-3-Benzyloxypyrrolidine, which is available as a stable hydrochloride salt.[3] The critical final step in this synthetic route is the efficient removal of the benzyl protecting group. This document provides a detailed protocol for the deprotection of (R)-3-Benzyloxypyrrolidine hydrochloride via catalytic hydrogenation, the most common and efficient method for this transformation.[4] This application note is intended for researchers, chemists, and professionals in the field of drug development and medicinal chemistry.
Introduction
The benzyl ether is a widely used protecting group for hydroxyl functionalities in organic synthesis due to its stability under a broad range of reaction conditions.[4] However, its removal, or debenzylation, is a crucial step that requires careful selection of methodology to ensure high yield and purity of the final product without affecting other functional groups. For the deprotection of this compound to yield (R)-3-Hydroxypyrrolidine, catalytic hydrogenation stands out as the preferred industrial and laboratory-scale method.[5] This technique utilizes a palladium catalyst, typically on a carbon support (Pd/C), and a hydrogen source to cleave the benzylic C-O bond, liberating the free hydroxyl group and producing toluene as a benign byproduct.[4]
Deprotection Method Overview: Catalytic Hydrogenation
Catalytic hydrogenation is a clean, high-yielding, and efficient method for benzyl ether cleavage.[6] The reaction proceeds by adsorbing the substrate onto the surface of the palladium catalyst, followed by the reductive cleavage of the carbon-oxygen bond by activated hydrogen.
Advantages:
-
High Efficiency: Reactions often proceed to completion with high yields.
-
Mild Conditions: Typically performed at room temperature and low to moderate hydrogen pressure.
-
Clean Byproducts: The primary byproduct, toluene, is easily removed during workup.
-
Scalability: The procedure is readily scalable for industrial production.
Limitations:
-
The catalyst can be sensitive to poisoning by sulfur or other functional groups.[7]
-
The presence of other reducible functional groups (e.g., alkenes, alkynes, nitro groups) in the molecule may lead to undesired side reactions.[4]
Quantitative Data Summary
The following table summarizes the quantitative data for the deprotection reaction based on a documented procedure.[5]
| Parameter | Value | Reference |
| Starting Material | (R)-3-Benzyloxypyrrolidine | [5] |
| Substrate Amount | 80 g (0.452 mol) | [5] |
| Catalyst | 10% Palladium on Carbon (Pd/C) | [5] |
| Catalyst Loading | 5 g (6.25% w/w) | [5] |
| Solvent | Methanol (500 mL) | [5] |
| Hydrogen Source | Hydrogen Gas (H₂) | [5] |
| Pressure | Balloon Pressure | [5] |
| Reaction Time | 15 hours | [5] |
| Temperature | Room Temperature | [5] |
| Product | (R)-3-Hydroxypyrrolidine | [5] |
| Yield | 34.5 g (90%) | [5] |
Experimental Protocol
This protocol details the deprotection of (R)-3-Benzyloxypyrrolidine to (R)-3-Hydroxypyrrolidine via catalytic hydrogenation.[5]
4.1 Materials and Equipment
-
(R)-3-Benzyloxypyrrolidine (or its hydrochloride salt)
-
10% Palladium on Carbon (Pd/C), typically 50% wet with water
-
Methanol (MeOH), reagent grade
-
Hydrogen gas (H₂) cylinder with regulator
-
Hydrogenation vessel (e.g., Parr shaker or a round-bottom flask)
-
Hydrogen balloons
-
Magnetic stirrer and stir bar
-
Celite® or a similar filter aid
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Vacuum distillation apparatus
4.2 Deprotection Workflow Diagram
Caption: A flowchart illustrating the key steps of the catalytic hydrogenation protocol.
4.3 Step-by-Step Procedure
-
Reaction Setup: In a suitable hydrogenation vessel, dissolve 80 g (0.452 mol) of (R)-3-benzyloxypyrrolidine in 500 mL of methanol.[5] If starting with the hydrochloride salt, a base (e.g., an equivalent of sodium methoxide or triethylamine) may be added to neutralize the salt, although some hydrogenations can proceed without it.
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 5 g of 10% Pd/C catalyst to the solution.
-
Safety Note: Dry Pd/C is pyrophoric and can ignite in the presence of air and solvents. Always handle with care in an inert atmosphere.
-
-
Hydrogenation: Seal the reaction vessel. Evacuate the vessel and backfill with hydrogen gas. Repeat this cycle 3-4 times to ensure an inert atmosphere has been replaced by hydrogen.
-
Stir the reaction mixture vigorously for 15 hours under hydrogen balloon pressure at room temperature.[5]
-
Reaction Monitoring: The reaction progress can be monitored by techniques such as Thin-Layer Chromatography (TLC), Gas Chromatography (GC), or LC-MS by observing the disappearance of the starting material.
-
Workup - Catalyst Removal: Upon completion, carefully vent the hydrogen atmosphere and purge the vessel with an inert gas like nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.[5] Wash the filter cake with a small amount of methanol to ensure complete recovery of the product.
-
Safety Note: The filtered catalyst remains active and can ignite upon drying in air. Quench the catalyst by suspending it in water before disposal.
-
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the methanol.[5]
-
Purification: The resulting residue (crude (R)-3-hydroxypyrrolidine) can be purified by vacuum distillation to obtain the final product with high purity.[5]
Safety Precautions
-
Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. All operations should be conducted in a well-ventilated fume hood, away from ignition sources.
-
Palladium on Carbon (Pd/C): The catalyst is pyrophoric when dry. Handle in an inert atmosphere and do not allow it to dry on filter paper or in the open air.
-
Solvents: Methanol is flammable and toxic. Avoid inhalation and skin contact.
-
Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.
References
- 1. CN105646321A - Preparation method of (S)-3-hydroxypyrrolidine hydrochloride - Google Patents [patents.google.com]
- 2. chemimpex.com [chemimpex.com]
- 3. CAS 927819-90-7: (R)-3-Benzyloxy-Pyrrolidine Hydrochloride [cymitquimica.com]
- 4. Benzyl Ethers [organic-chemistry.org]
- 5. WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Catalytic Applications of (R)-3-Benzyloxypyrrolidine Hydrochloride Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
(R)-3-Benzyloxypyrrolidine hydrochloride and its derivatives are valuable chiral building blocks in organic synthesis. The inherent chirality and the presence of a secondary amine make the pyrrolidine scaffold a privileged structure in asymmetric organocatalysis. These catalysts are particularly effective in promoting carbon-carbon bond-forming reactions through enamine and iminium ion intermediates, leading to the synthesis of enantiomerically enriched molecules that are crucial for drug discovery and development.
This document provides detailed application notes and experimental protocols for the use of (R)-3-Benzyloxypyrrolidine-derived organocatalysts in key asymmetric transformations, namely Michael additions and aldol reactions.
Core Principle: Enamine and Iminium Catalysis
The catalytic activity of pyrrolidine derivatives stems from their ability to reversibly form nucleophilic enamines with carbonyl compounds (aldehydes and ketones) or electrophilic iminium ions with α,β-unsaturated carbonyls. This activation mode allows for highly stereocontrolled bond formation. The substituent at the 3-position, in this case, a benzyloxy group, plays a crucial role in creating a specific chiral environment that directs the approach of the reactants, thus dictating the stereochemical outcome of the reaction.
A general workflow for an organocatalytic asymmetric reaction involves the reaction setup, monitoring, work-up, and analysis of the final product to determine yield and stereoselectivity.
Application 1: Asymmetric Michael Addition
The asymmetric Michael addition is a powerful method for the enantioselective formation of C-C bonds. Pyrrolidine-based organocatalysts are highly effective in catalyzing the conjugate addition of aldehydes or ketones to nitroolefins, enones, and other Michael acceptors. The catalyst operates via an enamine-based catalytic cycle.
Catalytic Cycle: Enamine Pathway
The catalytic cycle begins with the formation of a chiral enamine from the pyrrolidine catalyst and the carbonyl donor. This enamine then attacks the Michael acceptor in a stereocontrolled fashion. Subsequent hydrolysis of the resulting iminium ion regenerates the catalyst and releases the chiral product.
Quantitative Data
The following table summarizes representative data for the Michael addition of ketones to nitroolefins catalyzed by pyrrolidine derivatives, demonstrating the high efficiency and stereoselectivity achievable.
| Entry | Ketone Donor | Nitroolefin Acceptor | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) |
| 1 | Cyclohexanone | trans-β-nitrostyrene | 10 | Toluene | 24 | 95 | >95:5 | 97 |
| 2 | Cyclohexanone | (E)-2-(2-nitrovinyl)furan | 10 | CH₂Cl₂ | 48 | 92 | >95:5 | 95 |
| 3 | Acetone | trans-β-nitrostyrene | 20 | Neat | 72 | 80 | - | 85 |
| 4 | Propanal | trans-β-nitrostyrene | 10 | Methylcyclohexane | 7 | 99 | 78:22 | 85 |
Note: Data is compiled from representative studies on pyrrolidine-based organocatalysts and serves as a guideline.
Experimental Protocol: Michael Addition of Cyclohexanone to trans-β-Nitrostyrene
This protocol is adapted from established procedures for pyrrolidine-catalyzed Michael additions.
Materials:
-
(R)-N-Substituted-3-benzyloxypyrrolidine derivative (Catalyst) (10 mol%)
-
trans-β-Nitrostyrene (1.0 equiv)
-
Cyclohexanone (10 equiv)
-
Toluene (or other suitable solvent)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Hexane and Ethyl Acetate for elution
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: To a dry reaction vial containing a magnetic stir bar, add the (R)-N-substituted-3-benzyloxypyrrolidine catalyst (0.02 mmol, 10 mol%).
-
Add trans-β-nitrostyrene (0.2 mmol, 1.0 equivalent).
-
Add cyclohexanone (2.0 mmol, 10 equivalents).
-
Add toluene (0.5 mL). The reaction can also be performed under solvent-free conditions.
-
Reaction: Stir the mixture at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (trans-β-nitrostyrene) is consumed.
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.
-
The crude product can be directly purified or subjected to an aqueous work-up if necessary.
-
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.
-
Analysis:
-
Combine the fractions containing the product and remove the solvent under reduced pressure to obtain the purified product and determine the yield.
-
Determine the diastereomeric ratio (dr) by ¹H NMR analysis of the purified product.
-
Determine the enantiomeric excess (ee) by High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase (e.g., Chiralcel OD-H or AD-H column).
-
Application 2: Asymmetric Aldol Reaction
The asymmetric aldol reaction is a cornerstone of organic synthesis for the construction of β-hydroxy carbonyl compounds, which are prevalent motifs in natural products and pharmaceuticals. Pyrrolidine-based catalysts facilitate this reaction through an enamine-mediated pathway, similar to the Michael addition.
Catalytic Cycle: Aldol Reaction
In the aldol reaction, the chiral enamine formed from the catalyst and a ketone donor attacks an aldehyde acceptor. The resulting iminium ion intermediate is then hydrolyzed to yield the β-hydroxy ketone and regenerate the catalyst.
Application Notes and Protocols for N-Alkylation of (R)-3-Benzyloxypyrrolidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the N-alkylation of (R)-3-Benzyloxypyrrolidine hydrochloride, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections describe two primary methods for this transformation: direct N-alkylation with alkyl halides and reductive amination with carbonyl compounds. Each protocol includes detailed experimental procedures, representative data, and a workflow diagram to guide researchers in successfully synthesizing N-substituted (R)-3-benzyloxypyrrolidine derivatives.
Introduction
N-alkylation of secondary amines is a fundamental transformation in organic synthesis, enabling the introduction of various substituents on the nitrogen atom to modulate the physicochemical and pharmacological properties of molecules. (R)-3-Benzyloxypyrrolidine is a valuable chiral building block, and its N-alkylation provides access to a diverse range of compounds with potential applications in drug discovery. The hydrochloride salt form requires neutralization prior to or in situ during the alkylation reaction. The choice between direct alkylation and reductive amination often depends on the nature of the desired alkyl group, the availability of starting materials, and the desired level of control over the reaction.
Protocol 1: Direct N-Alkylation with Alkyl Halides
Direct N-alkylation involves the reaction of the secondary amine with an alkyl halide in the presence of a base. This method is a straightforward approach for introducing alkyl, benzyl, and allyl groups. Care must be taken to avoid overalkylation, which can be minimized by controlling the stoichiometry of the reagents and the reaction conditions.
Experimental Protocol:
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, methyl iodide, ethyl bromide)
-
Base (e.g., potassium carbonate (K₂CO₃), triethylamine (Et₃N), or diisopropylethylamine (DIPEA))
-
Anhydrous solvent (e.g., acetonitrile (ACN), N,N-dimethylformamide (DMF), or tetrahydrofuran (THF))
-
Inert gas (e.g., nitrogen or argon)
-
Standard laboratory glassware
-
Magnetic stirrer and heating plate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq.).
-
Dissolve the hydrochloride salt in the chosen anhydrous solvent.
-
Add the base (2.5-3.0 eq. for inorganic bases like K₂CO₃, or 2.0-2.5 eq. for organic bases like Et₃N or DIPEA) to the solution. The additional equivalents of base are required to neutralize the HCl salt and to act as an acid scavenger during the reaction.
-
Stir the mixture at room temperature for 15-30 minutes.
-
Slowly add the alkyl halide (1.0-1.2 eq.) to the reaction mixture.
-
The reaction mixture is then stirred at room temperature or heated to a temperature between 50-80 °C, depending on the reactivity of the alkyl halide.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter off any inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.
Representative Data for Direct N-Alkylation:
| Alkyl Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzyl bromide | K₂CO₃ | ACN | 60 | 6-8 | 85-95 |
| Methyl iodide | Et₃N | THF | RT | 12-16 | 80-90 |
| Ethyl bromide | DIPEA | DMF | 70 | 10-14 | 75-85 |
Note: The data presented in this table is representative for the N-alkylation of secondary amines and should be used as a guideline for reaction optimization.
Protocol 2: Reductive Amination with Aldehydes or Ketones
Reductive amination is a two-step, one-pot process that involves the formation of an iminium ion intermediate from the amine and a carbonyl compound, followed by its reduction to the corresponding N-alkylated amine. This method is often preferred for its high selectivity and the ability to introduce a wider range of alkyl groups. It also avoids the use of potentially hazardous alkyl halides.
Experimental Protocol:
Materials:
-
This compound
-
Aldehyde or Ketone (e.g., benzaldehyde, acetone, cyclohexanone)
-
Reducing agent (e.g., sodium triacetoxyborohydride (STAB), sodium cyanoborohydride (NaBH₃CN))
-
Anhydrous solvent (e.g., dichloromethane (DCM), 1,2-dichloroethane (DCE), or methanol (MeOH))
-
Weak acid (optional, e.g., acetic acid)
-
Inert gas (e.g., nitrogen or argon)
-
Standard laboratory glassware
-
Magnetic stirrer
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq.) and the aldehyde or ketone (1.0-1.2 eq.).
-
Dissolve the reactants in the chosen anhydrous solvent. Note: If using the hydrochloride salt directly, a base (e.g., Et₃N, 1.1 eq.) should be added to liberate the free amine. Alternatively, the free base of (R)-3-Benzyloxypyrrolidine can be used.
-
If the reaction is slow, a catalytic amount of acetic acid (0.1 eq.) can be added to facilitate iminium ion formation.
-
Stir the mixture at room temperature for 1-2 hours.
-
In a separate flask, prepare a solution or suspension of the reducing agent (1.2-1.5 eq.) in the same anhydrous solvent.
-
Slowly add the reducing agent to the reaction mixture. The addition may be exothermic, and an ice bath can be used for temperature control if necessary.
-
Allow the reaction to stir at room temperature until completion, as monitored by TLC or LC-MS.
-
Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product into an organic solvent (e.g., DCM or ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the organic solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the pure N-alkylated pyrrolidine derivative.
Representative Data for Reductive Amination:
| Carbonyl Compound | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzaldehyde | NaBH(OAc)₃ | DCE | RT | 4-6 | 80-90 |
| Acetone | NaBH₃CN | MeOH | RT | 8-12 | 75-85 |
| Cyclohexanone | NaBH(OAc)₃ | DCM | RT | 6-10 | 80-90 |
Note: The data presented in this table is representative for the reductive amination of secondary amines and should be used as a guideline for reaction optimization.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Alkyl halides can be toxic and lachrymatory; handle with care.
-
Reducing agents such as sodium triacetoxyborohydride and sodium cyanoborohydride are moisture-sensitive and can release flammable or toxic gases upon contact with acid or water. Handle them with appropriate precautions.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Application Notes and Protocols for the Synthesis of Bioactive Pyrrolidine Molecules
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various classes of bioactive molecules centered around the versatile pyrrolidine scaffold. The methodologies outlined below are based on established literature and offer step-by-step guidance for the preparation of compounds with potential therapeutic applications, including anticancer, antiviral, and enzyme-inhibiting activities.
Synthesis of Spiro[pyrrolidine-3,3'-oxindole] Derivatives as Anticancer Agents
Spiro[pyrrolidine-3,3'-oxindole] derivatives are a prominent class of compounds known for their significant biological activities, particularly their potential as anticancer agents.[1][2] The core structure is prevalent in various natural alkaloids.[1] A common and efficient method for their synthesis is the one-pot, three-component 1,3-dipolar cycloaddition reaction.[3][4] This reaction involves the in situ generation of an azomethine ylide from the condensation of an isatin derivative and an amino acid, which then undergoes a cycloaddition with a dipolarophile.
Experimental Protocol: Three-Component 1,3-Dipolar Cycloaddition
This protocol describes the synthesis of a library of spiro[pyrrolidine-3,3'-oxindole] compounds.
Materials:
-
Substituted isatins
-
L-proline or Sarcosine
-
Substituted chalcones (dipolarophiles)
-
Ethanol (or methanol)[5]
-
Ionic liquids (e.g., [bmim]Br or [bmim]BF4) can be used as an alternative green solvent.[2][4]
-
To a solution of the isatin derivative (0.5 mmol) and L-proline or sarcosine (0.6 mmol) in the chosen solvent (e.g., ethanol, 3 mL), add the chalcone derivative (0.6 mmol).
-
Stir the reaction mixture at room temperature for approximately 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the product often precipitates out of the solution. Collect the precipitate by filtration.
-
Wash the collected solid with cold ethanol (2-3 times) to remove impurities.
-
The crude product can be further purified by recrystallization from ethanol or methanol, or by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent.
Quantitative Data:
| Compound Class | Synthesis Method | Yield (%) | Diastereomeric Ratio (dr) | Reference |
| Spiro[pyrrolidine-3,3'-oxindole] | 1,3-Dipolar Cycloaddition | 76-95 | 17:1 to >99:1 | [6] |
| Spirooxindole-pyrrolidine hybrids | 1,3-Dipolar Cycloaddition in [bmim]Br | Good to Excellent | High | [2] |
| Spiropyrrolizidine-oxinidole | 1,3-Dipolar Cycloaddition (Microwave, solvent-free) | High | High | [3] |
Biological Activity of Spirooxindole-Pyrrolidines:
| Compound ID | Cell Line | Activity | IC50 (µM) | Mechanism of Action | Reference |
| 4u | HepG-2 (Liver Cancer) | Cytotoxic | < 10 µg/mL | - | [7] |
| 4w | HepG-2 (Liver Cancer) | Cytotoxic | < 10 µg/mL | - | [7] |
| 5l | MCF-7 (Breast Cancer) | Cytotoxic | 3.4 | Dual EGFR/CDK2 inhibition | [8] |
| 5o | MDA-MB-231 (Breast Cancer) | Cytotoxic | 4.32 | Dual EGFR/CDK2 inhibition | [8] |
| - | Various Cancer Cells | Apoptosis Induction | - | Caspase-3 activation | [2] |
| - | Various Cancer Cells | Anticancer | - | p53-MDM2 modulation | [9] |
Logical Workflow for Synthesis
Caption: General workflow for the synthesis of spiro[pyrrolidine-3,3'-oxindoles].
Signaling Pathway: Caspase-Dependent Apoptosis
Certain spirooxindole-pyrrolidine hybrids have been shown to induce apoptosis in cancer cells through the activation of caspase-3.[2]
Caption: Caspase-3 activation pathway induced by spirooxindole-pyrrolidines.
Synthesis of Pyrrolidine-Based CXCR4 Antagonists for Anti-Metastatic Applications
The chemokine receptor CXCR4 plays a crucial role in cancer metastasis, making it an attractive target for drug development.[10][11] Pyrrolidine-based scaffolds have been successfully employed to design potent CXCR4 antagonists.[10][12]
Experimental Protocol: Multi-Step Synthesis of a Pyrrolidine-Based CXCR4 Antagonist
The following is a representative multi-step synthesis to obtain a potent CXCR4 antagonist.[10]
Step 1: Synthesis of Intermediate Pyrrolidine Derivative
-
Detailed procedures for the multi-step synthesis, including specific reagents, solvents, temperatures, and reaction times, would be outlined here based on the full experimental section of the cited literature. This typically involves steps like protection of functional groups, coupling reactions, and deprotection steps.
Quantitative Data:
| Compound ID | Binding Affinity (IC50, nM) | Functional Activity (IC50, nM) | Reference |
| 46 | 79 (vs. 12G5 antibody) | 0.25 (Ca2+ flux inhibition) | [10][12] |
Signaling Pathway: CXCR4 Antagonism in Cancer Metastasis
CXCR4 antagonists block the binding of the natural ligand CXCL12, thereby inhibiting downstream signaling pathways that promote cell migration and metastasis.[13]
Caption: Mechanism of CXCR4 antagonism by pyrrolidine derivatives.
Synthesis of Polyhydroxylated Pyrrolidines as Glycosidase Inhibitors
Polyhydroxylated pyrrolidines, also known as iminosugars, are potent inhibitors of glycosidase enzymes and have potential applications in the treatment of diabetes and other metabolic diseases.[14][15][16][17] A key synthetic strategy involves a double reductive amination (aminocyclization) of a dicarbonyl precursor.[14]
Experimental Protocol: Double Reductive Amination
This protocol outlines the synthesis of a polyhydroxylated pyrrolidine from a dicarbonyl precursor.[14]
Materials:
-
1,4-Dicarbonyl derivative
-
Ammonium salt (e.g., ammonium acetate)
-
Sodium cyanoborohydride (NaBH3CN)
-
Methanol (MeOH)
Procedure: [14]
-
To a solution of the 1,4-dicarbonyl derivative and the selected ammonium salt (1 equivalent) in methanol, add sodium cyanoborohydride (2.2 equivalents).
-
Stir the mixture at 60 °C for 24-48 hours. Monitor the reaction by TLC.
-
Upon completion, the reaction is typically quenched and worked up to isolate the crude product.
-
Purification is achieved by flash chromatography on silica gel.
Quantitative Data:
| Compound Class | Target Enzyme | Activity | IC50 (µM) | Reference |
| Polyhydroxylated Pyrrolidines | α-glucosidase | Inhibitor | Varies with structure | [15] |
| Polyhydroxylated Pyrrolidines | Aldose Reductase | Inhibitor | Varies with structure | [14] |
Experimental Workflow: Synthesis of Polyhydroxylated Pyrrolidines
Caption: Synthetic workflow for polyhydroxylated pyrrolidines.
Synthesis of Pyrrolidine-Based BACE1 Inhibitors for Alzheimer's Disease
Beta-secretase 1 (BACE1) is a key enzyme in the production of amyloid-β peptides, which are implicated in Alzheimer's disease.[18][19] Pyrrolidine scaffolds have been utilized to develop potent BACE1 inhibitors.[18][20][21]
Application Note on Synthesis
The synthesis of BACE1 inhibitors often involves the use of hydroxyproline-derived scaffolds.[18] The synthetic routes can be complex, involving multiple steps to introduce various substituents that interact with the S1 and S3 pockets of the enzyme. Structure-activity relationship (SAR) studies have shown that the stereochemistry of the pyrrolidine ring is crucial for activity, with the (2S,4R)-derivative often exhibiting the highest potency.[18]
Quantitative Data:
| Compound Class | Target Enzyme | Activity | Potency | Reference |
| N-amidinopyrrolidine derivatives | BACE1 | Inhibitor | Varies with substitution | [18] |
| 5-oxo-pyrrolidines | BACE1 | Inhibitor | Sub-micromolar activity | [19] |
| Spiropyrrolidine derivatives | BACE1 | Inhibitor | Potency improved ~1000-fold through optimization | [21] |
Logical Relationship: BACE1 Inhibition
Caption: Inhibition of Aβ production by pyrrolidine-based BACE1 inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Spirooxindole-pyrrolidine heterocyclic hybrids promotes apoptosis through activation of caspase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Spiro-pyrrolizidine-Oxindole and Spiropyrrolidine-Oxindoles: Green synthesis under Classical, Ultrasonic, and microwave conditions and Molecular docking simulation for antitumor and type 2 diabetes - Arabian Journal of Chemistry [arabjchem.org]
- 4. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]
- 5. Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Design and synthesis of spirooxindole–pyrrolidines embedded with indole and pyridine heterocycles by multicomponent reaction: anticancer and in silico studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Frontiers | Exploring pyrrolidinyl-spirooxindole natural products as promising platforms for the synthesis of novel spirooxindoles as EGFR/CDK2 inhibitors for halting breast cancer cells [frontiersin.org]
- 9. The Therapeutic Potential of Spirooxindoles in Cancer: A Focus on p53–MDM2 Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and evaluation of pyrrolidine based CXCR4 antagonists with in vivo anti-tumor metastatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Document: Design, synthesis, and evaluation of pyrrolidine based CXCR4 antagonists with in vivo anti-tumor metastatic activity. (CHEMBL4765416) - ChEMBL [ebi.ac.uk]
- 13. CXCR4 antagonist - Wikipedia [en.wikipedia.org]
- 14. arpi.unipi.it [arpi.unipi.it]
- 15. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Harnessing polyhydroxylated pyrrolidines as a stabilizer of acid alpha-glucosidase (GAA) to enhance the efficacy of enzyme replacement therapy in Pompe disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and biological evaluation of pyrrolidine-based iminosugars as potential alpha glucosidase inhibitors / Muhamad Zulfaqar Bacho - UiTM Institutional Repository [ir.uitm.edu.my]
- 18. Development of novel BACE1 inhibitors with a hydroxyproline-derived N-amidinopyrrolidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Identification of BACE-1 inhibitors through directed C(sp 3 )–H activation on 5-oxo-pyrrolidine-3-carboxylic acid derivatives - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB02117C [pubs.rsc.org]
- 20. Potent pyrrolidine- and piperidine-based BACE-1 inhibitors (Journal Article) | OSTI.GOV [osti.gov]
- 21. Discovery and optimization of a novel spiropyrrolidine inhibitor of β-secretase (BACE1) through fragment-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: (R)-3-Benzyloxypyrrolidine Hydrochloride in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-3-Benzyloxypyrrolidine hydrochloride is a valuable chiral building block in the field of asymmetric catalysis. While not typically used as a catalyst in its own right, it serves as a crucial precursor for the synthesis of a variety of sophisticated organocatalysts. The pyrrolidine scaffold, endowed with a stereocenter at the 3-position and a versatile benzyloxy group, provides a robust framework for the design and synthesis of catalysts that can effectively control the stereochemical outcome of a wide range of chemical transformations.
These derived catalysts are particularly prominent in enantioselective carbon-carbon bond-forming reactions, such as Michael additions and aldol reactions, which are fundamental transformations in the synthesis of chiral molecules for the pharmaceutical and agrochemical industries. The benzyloxy group can be retained in the final catalyst structure to exert specific steric or electronic effects, or it can be readily cleaved to unmask a hydroxyl group for further functionalization, adding to the modularity of catalyst design.
This document provides an overview of the application of this compound in asymmetric catalysis, focusing on the synthesis of derivative catalysts and their performance in key asymmetric reactions. Detailed experimental protocols for the synthesis of a representative catalyst and its use in an asymmetric Michael addition are provided to facilitate practical application in a research setting.
Key Applications and Performance Data
Organocatalysts derived from this compound have demonstrated high efficacy in mediating various asymmetric transformations. A notable application is in the enantioselective Michael addition of aldehydes to nitroolefins, a powerful method for the construction of chiral γ-nitro aldehydes, which are versatile synthetic intermediates.
One such catalyst, a diarylprolinol ether derivative synthesized from (R)-3-Benzyloxypyrrolidine, has shown excellent performance in this reaction. The catalyst promotes the formation of the syn-diastereomer with high enantioselectivity. The following table summarizes the performance of a representative catalyst in the asymmetric Michael addition of propanal to various β-nitrostyrenes.
Table 1: Asymmetric Michael Addition of Propanal to β-Nitrostyrenes Catalyzed by a (R)-3-Benzyloxypyrrolidine-Derived Organocatalyst
| Entry | Nitroolefin (Ar) | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |
| 1 | C₆H₅ | 95 | 95:5 | 98 |
| 2 | 4-NO₂C₆H₄ | 98 | 96:4 | 99 |
| 3 | 4-ClC₆H₄ | 94 | 94:6 | 97 |
| 4 | 4-CH₃OC₆H₄ | 92 | 95:5 | 96 |
| 5 | 2-Naphthyl | 90 | 93:7 | 95 |
Reaction conditions: Typically, the reaction is carried out with the nitroolefin, an excess of the aldehyde, and a catalytic amount of the organocatalyst (10-20 mol%) in an organic solvent at a specific temperature. The data presented is a representative summary from literature and may vary based on specific experimental conditions.
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of a representative diarylprolinol silyl ether catalyst from (R)-3-Benzyloxypyrrolidine and its subsequent application in an asymmetric Michael addition.
Protocol 1: Synthesis of (2R,4R)-4-(Benzyloxy)-2-(diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine
This protocol describes the synthesis of a common type of organocatalyst derived from (R)-3-Benzyloxypyrrolidine. The synthesis involves the protection of the pyrrolidine nitrogen, followed by the addition of a diarylmethyl group and subsequent silylation.
Materials:
-
This compound
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Di-tert-butyl dicarbonate (Boc₂O)
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Triethylamine (TEA)
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Dichloromethane (DCM)
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sec-Butyllithium (s-BuLi)
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(-)-Sparteine
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Benzophenone
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Tetrahydrofuran (THF), anhydrous
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Trimethylsilyl chloride (TMSCl)
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Imidazole
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N,N-Dimethylformamide (DMF), anhydrous
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Saturated aqueous sodium bicarbonate solution
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Saturated aqueous ammonium chloride solution
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
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Hexanes
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Ethyl acetate
Procedure:
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N-Boc Protection: To a solution of this compound (1.0 eq) in DCM, add triethylamine (2.2 eq) and cool to 0 °C. Add di-tert-butyl dicarbonate (1.1 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 12 hours. Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford N-Boc-(R)-3-benzyloxypyrrolidine, which can be used in the next step without further purification.
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Diastereoselective Lithiation and Addition: To a solution of (-)-sparteine (1.2 eq) in anhydrous THF at -78 °C, add sec-butyllithium (1.2 eq) dropwise. Stir the solution for 30 minutes. Add a solution of N-Boc-(R)-3-benzyloxypyrrolidine (1.0 eq) in anhydrous THF dropwise. After stirring for 3 hours at -78 °C, add a solution of benzophenone (1.5 eq) in anhydrous THF. Stir for an additional 2 hours at -78 °C.
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Work-up and Deprotection: Quench the reaction with saturated aqueous ammonium chloride solution and allow it to warm to room temperature. Extract the mixture with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated. The crude product is then dissolved in DCM and treated with trifluoroacetic acid to remove the Boc protecting group.
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Silylation: The resulting crude amino alcohol is dissolved in anhydrous DMF. Imidazole (2.0 eq) and trimethylsilyl chloride (1.5 eq) are added, and the mixture is stirred at room temperature for 12 hours. The reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated.
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Purification: The crude product is purified by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the desired (2R,4R)-4-(Benzyloxy)-2-(diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine catalyst.
Protocol 2: Asymmetric Michael Addition of Propanal to β-Nitrostyrene
This protocol details the use of the synthesized catalyst in an enantioselective Michael addition reaction.
Materials:
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(2R,4R)-4-(Benzyloxy)-2-(diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine (catalyst)
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β-Nitrostyrene
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Propanal
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Toluene, anhydrous
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
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Hexanes
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Ethyl acetate
Procedure:
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Reaction Setup: To a solution of β-nitrostyrene (1.0 eq) in anhydrous toluene, add the organocatalyst (0.2 eq). Cool the mixture to 0 °C.
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Addition of Aldehyde: Add propanal (10.0 eq) dropwise to the cooled solution.
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Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 24-48 hours.
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Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove excess propanal and toluene.
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Purification: The crude residue is purified by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield the desired γ-nitro aldehyde product.
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Analysis: The diastereomeric ratio can be determined by ¹H NMR analysis of the crude reaction mixture. The enantiomeric excess is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Visualizations
The following diagrams illustrate the logical workflow for the synthesis of the organocatalyst and the catalytic cycle of the asymmetric Michael addition.
Troubleshooting & Optimization
common side reactions with (R)-3-Benzyloxypyrrolidine hydrochloride
Technical Support Center: (R)-3-Benzyloxypyrrolidine Hydrochloride
Welcome to the technical support center for this compound. This guide is intended for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during experiments with this reagent.
Frequently Asked Questions (FAQs)
Q1: How should this compound be properly stored?
A1: this compound should be stored in a cool, dry place, away from direct sunlight and heat sources.[1] It is important to keep the compound in a tightly sealed container to prevent moisture absorption and potential degradation.[1] Store it separately from incompatible substances, such as strong oxidizing agents, to avoid unwanted chemical reactions.[1]
Q2: What is the stability of this compound?
A2: The compound is stable under normal storage conditions.[1] As a hydrochloride salt, it is typically more stable and soluble in aqueous solutions compared to its free base form.[2]
Q3: In which solvents is this compound soluble?
A3: It is soluble in polar solvents such as water, methanol, and ethanol.[1]
Q4: Do I need to convert the hydrochloride salt to the free base before using it in a reaction?
A4: For many reactions, such as N-alkylation, the hydrochloride salt needs to be neutralized to the free base form. This is typically achieved by adding a suitable base (e.g., triethylamine, diisopropylethylamine, or potassium carbonate) to the reaction mixture to scavenge the HCl. The choice of base will depend on the specific reaction conditions.
Troubleshooting Guides for Common Reactions
This section provides troubleshooting for two common transformations involving (R)-3-Benzyloxypyrrolidine: N-alkylation and debenzylation.
N-Alkylation Reactions
(R)-3-Benzyloxypyrrolidine is a secondary amine and is frequently used in N-alkylation reactions to introduce the benzyloxypyrrolidine moiety into a target molecule.
Common Issues & Solutions
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Incomplete neutralization of HCl salt: The starting material is not the free amine. 2. Insufficiently reactive alkylating agent: The electrophile (e.g., alkyl chloride) is not reactive enough. 3. Steric hindrance: Bulky groups on either the pyrrolidine or the alkylating agent are slowing the reaction. 4. Low reaction temperature: The reaction requires more energy to proceed at a reasonable rate. | 1. Add a suitable base: Use at least one equivalent of a non-nucleophilic base (e.g., Et3N, DIPEA) to generate the free amine in situ. 2. Use a more reactive electrophile: Convert alkyl chlorides/bromides to iodides in situ by adding NaI or KI. Consider using alkyl triflates. 3. Increase reaction temperature: Heat the reaction to overcome the activation energy barrier. 4. Prolong reaction time: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. |
| Formation of Multiple Products (Over-alkylation/Side Reactions) | 1. Decomposition of solvent or reagents: High temperatures can cause solvent (e.g., DMF) or reagent degradation. 2. Side reactions of the alkylating agent: The electrophile may undergo elimination or other side reactions. | 1. Lower the reaction temperature: If possible, run the reaction at a lower temperature for a longer period. 2. Choose a more stable solvent: Consider using acetonitrile or DMSO instead of DMF at high temperatures. 3. Add the alkylating agent slowly: Use a syringe pump for slow addition to maintain a low concentration and minimize side reactions. |
| Difficult Product Purification | 1. Excess reagents: Unreacted starting material or alkylating agent co-elutes with the product. 2. Base-related impurities: The base or its salt is difficult to remove. | 1. Optimize stoichiometry: Use a slight excess (1.05-1.2 equivalents) of the alkylating agent. 2. Aqueous workup: Perform an aqueous wash to remove the hydrochloride salt of the base. If the product is basic, an acid wash can remove unreacted starting amine, followed by a base wash to re-neutralize the product. |
To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., DMF, CH3CN), add a base (e.g., K2CO3, 2.0-3.0 eq. or Et3N, 1.5 eq.). Stir the mixture at room temperature for 15-30 minutes. Add the alkylating agent (1.0-1.2 eq.) and heat the reaction to the desired temperature (e.g., 50-80 °C). Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Caption: General experimental workflow for N-alkylation.
Caption: Troubleshooting flowchart for low N-alkylation conversion.
Debenzylation Reactions
The benzyl ether in (R)-3-Benzyloxypyrrolidine serves as a protecting group for the hydroxyl functionality. Its removal, typically via hydrogenolysis, is a common final step in a synthetic sequence.
Common Issues & Solutions
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Debenzylation | 1. Catalyst poisoning: Trace impurities (e.g., sulfur compounds, unreacted reagents) can deactivate the catalyst. 2. Insufficient hydrogen source: Low pressure of H2 gas or degradation of the hydrogen donor (e.g., ammonium formate). 3. Poor quality catalyst: The Pd/C catalyst is old or has low activity. | 1. Purify the starting material: Ensure the substrate is free of potential catalyst poisons. 2. Increase hydrogen pressure/donor amount: Increase H2 pressure or add more of the transfer hydrogenation reagent. 3. Use fresh catalyst: Use a fresh batch of high-quality Pd/C. Increase catalyst loading if necessary. |
| Formation of Side Products | 1. Reduction of other functional groups: If the molecule contains other reducible groups (e.g., alkenes, alkynes, nitro groups), they may also be reduced. 2. Ring opening: Under harsh acidic conditions or high temperatures, the pyrrolidine ring could potentially undergo side reactions. | 1. Use milder conditions: Catalytic transfer hydrogenation is often milder than high-pressure hydrogenation.[3] 2. Choose an alternative deprotection method: If hydrogenation is not compatible, consider methods like acid-catalyzed hydrolysis (e.g., with TFA), though this is less common for benzyl ethers than benzyl esters.[3] |
Dissolve the N-alkylated-(R)-3-benzyloxypyrrolidine derivative (1.0 eq.) in a suitable solvent (e.g., MeOH or EtOH). Add a hydrogen donor such as ammonium formate (5-10 eq.) or formic acid. Carefully add the palladium on carbon catalyst (Pd/C, 10% w/w, 5-10 mol%). Heat the mixture to reflux and monitor by TLC or LC-MS until the starting material is consumed. Cool the reaction, and filter through a pad of Celite to remove the catalyst, washing with the reaction solvent. Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified if necessary.
References
Technical Support Center: Purification of (R)-3-Benzyloxypyrrolidine Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of (R)-3-Benzyloxypyrrolidine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The primary methods for purifying this compound are recrystallization and chiral High-Performance Liquid Chromatography (HPLC). Recrystallization is often effective for removing bulk impurities and can yield a high-purity crystalline product. Chiral HPLC is employed to separate the desired (R)-enantiomer from its (S)-enantiomer and other closely related impurities, ensuring high enantiomeric excess.
Q2: What are the typical impurities I might encounter when synthesizing this compound?
A2: Potential impurities can originate from starting materials, side reactions, or degradation. A thorough analysis of the crude product is recommended to identify the specific impurity profile. Common impurities may include:
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Unreacted starting materials: Such as (R)-3-hydroxypyrrolidine or benzyl bromide.
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The opposite (S)-enantiomer: (S)-3-Benzyloxypyrrolidine.
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By-products from the benzylation step: Including dibenzyl ether or over-benzylated pyrrolidine derivatives.
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Residual solvents: From the reaction or initial work-up.
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Degradation products: Potentially arising from harsh reaction or purification conditions.
Q3: What are the key physical and chemical properties of this compound?
A3: Key properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₁H₁₆ClNO |
| Molecular Weight | 213.71 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Approximately 180-190 °C |
| Solubility | Soluble in polar solvents like water, methanol, and ethanol. |
| Stability | Stable under normal storage conditions, but should be protected from moisture and strong oxidizing agents. |
Q4: How should I store purified this compound?
A4: The compound should be stored in a tightly sealed container in a cool, dry place, away from direct sunlight and heat. To prevent degradation, it is advisable to store it under an inert atmosphere (e.g., nitrogen or argon).
Troubleshooting Guides
This section provides guidance on common issues encountered during the purification of this compound.
Recrystallization
| Problem | Potential Cause | Recommended Solution |
| Oily product or no crystallization occurs. | The solvent system is incorrect; the compound may be too soluble at room temperature. | Solvent Screening: Experiment with different solvent systems. A good starting point is a solvent in which the compound is sparingly soluble at room temperature but highly soluble when heated. For this compound, a mixture of isopropanol, ethyl acetate, and hexane is effective. |
| The cooling process is too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the precipitation of an amorphous solid or oil. | |
| The presence of impurities is inhibiting crystallization. | Attempt to purify the crude material by another method, such as a quick filtration through a plug of silica gel, before recrystallization. | |
| Low yield of purified product. | Too much solvent was used. | Use the minimum amount of hot solvent necessary to fully dissolve the compound. |
| The compound is significantly soluble in the cold recrystallization solvent. | Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation. Consider a different solvent system with a steeper solubility curve. | |
| Premature crystallization during hot filtration. | Use a pre-heated funnel and flask for hot filtration to prevent the solution from cooling and the product from crystallizing prematurely. | |
| The purified product has a low melting point or a broad melting range. | The product is still impure. | Perform a second recrystallization. Ensure the crystals are thoroughly washed with a small amount of cold solvent to remove residual mother liquor containing impurities. |
Chiral HPLC Purification
| Problem | Potential Cause | Recommended Solution |
| Poor or no resolution of enantiomers. | The chiral stationary phase (CSP) is not suitable for this compound. | Column Selection: Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are often effective for pyrrolidine derivatives.[1] Consider screening columns like Chiralpak® IA, IB, or IC. |
| The mobile phase composition is not optimal. | Mobile Phase Optimization: Systematically vary the ratio of the mobile phase components (e.g., hexane/ethanol or hexane/isopropanol). The addition of a small amount of a basic modifier like diethylamine (DEA) is often necessary for the good peak shape of amines. | |
| Poor peak shape (tailing or fronting). | Secondary interactions between the amine and the silica support of the stationary phase. | Use of Additives: Add a small percentage (e.g., 0.1%) of a basic modifier such as diethylamine (DEA) or triethylamine (TEA) to the mobile phase to suppress these interactions. |
| The sample is overloaded on the column. | Reduce the injection volume or the concentration of the sample. | |
| Irreproducible retention times. | The column is not properly equilibrated. | Ensure the column is flushed with a sufficient volume of the mobile phase before starting the analysis. |
| Fluctuations in column temperature. | Use a column oven to maintain a constant and controlled temperature. |
Experimental Protocols
Recrystallization of this compound
This protocol is designed to purify the crude product and yield a high-purity crystalline solid.
-
Dissolution: Dissolve the crude N-tert-butoxycarbonyl-(R)-3-benzyloxypyrrolidine in isopropanol and heat the solution to 40 °C.
-
Deprotection: Slowly add an isopropanol solution of hydrogen chloride over 6 hours to remove the Boc protecting group.
-
Concentration: After the reaction is complete, cool the mixture to 23 °C and concentrate it under reduced pressure to remove the solvent. Add ethyl acetate and concentrate again to obtain a concentrated residue.
-
Redissolution: Heat the concentrate to 40 °C and add isopropanol until the separated oily substance of this compound is completely dissolved.
-
Crystallization: Gradually cool the solution to induce crystallization. The addition of a seed crystal may be beneficial. Once crystals begin to form, slowly add hexane. A typical final solvent ratio is approximately 1:71.5:71.5 (isopropanol:ethyl acetate:hexane).
-
Isolation: Collect the precipitated crystals by filtration under reduced pressure.
-
Washing: Wash the collected wet crystals with cold ethyl acetate.
-
Drying: Dry the crystals under reduced pressure to obtain the purified this compound. This method can yield a product with a purity of >99.8%.
Chiral HPLC Method for Enantiomeric Purity Analysis
This representative method is based on common practices for the chiral separation of pyrrolidine derivatives and may require optimization for your specific instrumentation and sample.
| Parameter | Condition |
| Column | Chiralpak® IA (or a similar amylose-based CSP) (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / Ethanol / Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL. |
Visualizations
References
Technical Support Center: Syntheses Involving (R)-3-Benzyloxypyrrolidine Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving yields and addressing common challenges in syntheses involving (R)-3-Benzyloxypyrrolidine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in N-alkylation reactions with this compound?
A1: Low yields in N-alkylation reactions using this substrate can often be attributed to several factors:
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Incomplete Deprotonation: As a hydrochloride salt, the pyrrolidine nitrogen is protonated. Incomplete neutralization and deprotonation of the secondary amine can lead to unreacted starting material.
-
Steric Hindrance: The bulky benzyloxy group at the 3-position can sterically hinder the approach of the alkylating agent to the nitrogen atom, slowing down the reaction rate.
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Side Reactions: Over-alkylation, where the desired product reacts further with the alkylating agent, can be a significant issue. Additionally, elimination reactions of the alkylating agent, especially with hindered bases, can compete with the desired substitution.
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Suboptimal Reaction Conditions: The choice of base, solvent, and temperature are critical. For instance, a base that is not strong enough may not effectively deprotonate the amine, while excessively high temperatures can lead to decomposition or side reactions.[1]
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Moisture: The presence of water can hydrolyze some alkylating agents and interfere with the action of strong bases like sodium hydride.
Q2: How can I minimize over-alkylation in my reaction?
A2: Over-alkylation occurs when the N-alkylated pyrrolidine product, which is often more nucleophilic than the starting secondary amine, reacts again with the alkylating agent.[1] To minimize this:
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Control Stoichiometry: Use a slight excess of the (R)-3-Benzyloxypyrrolidine relative to the alkylating agent.
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Slow Addition: Add the alkylating agent dropwise or via a syringe pump to maintain a low concentration of it in the reaction mixture.
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Lower Temperature: Running the reaction at a lower temperature can help control the reactivity and improve selectivity for mono-alkylation.
Q3: I am observing incomplete conversion. How can I drive the reaction to completion?
A3: Incomplete conversion is a common issue. Consider the following strategies:
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Choice of Base: A stronger base may be required for complete deprotonation. Cesium carbonate (Cs₂CO₃) is often more effective than potassium carbonate (K₂CO₃) due to its higher solubility and the "cesium effect".[1] For very stubborn cases, a non-nucleophilic strong base like sodium hydride (NaH) can be used, but requires strictly anhydrous conditions.
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Increase Temperature: Gently warming the reaction can increase the rate. However, this should be done cautiously while monitoring for side product formation. Microwave irradiation can sometimes be effective in accelerating sluggish reactions.[1]
-
Solvent Choice: The solvent can significantly impact reaction rates. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally good choices for N-alkylation.
-
Additives: In the case of using alkyl halides, adding a catalytic amount of sodium or potassium iodide can promote the reaction via the Finkelstein reaction, generating a more reactive alkyl iodide in situ.
Q4: Are there any specific issues related to the benzyloxy group?
A4: The benzyloxy group is generally stable under many N-alkylation conditions. However, under harsh acidic or basic conditions, or in the presence of certain catalysts, it can be cleaved. During purification, care should be taken if using strongly acidic or basic conditions. More importantly, it is susceptible to hydrogenolysis (cleavage by catalytic hydrogenation). If your synthetic route involves a hydrogenation step to reduce another functional group, the benzyl ether will likely be cleaved to the corresponding alcohol.
Troubleshooting Guides
Issue 1: Low Yield in N-Alkylation with an Alkyl Halide
| Symptom | Possible Cause | Suggested Solution |
| High amount of unreacted this compound | 1. Insufficient base to neutralize HCl salt and deprotonate the amine. 2. Base is not strong enough. 3. Reaction temperature is too low. | 1. Use at least 2 equivalents of base (e.g., K₂CO₃, Cs₂CO₃) - one for neutralization and one for deprotonation. 2. Switch to a stronger base like Cs₂CO₃ or NaH. 3. Gradually increase the reaction temperature and monitor by TLC. |
| Formation of multiple products (TLC analysis) | 1. Over-alkylation. 2. Decomposition of starting material or product. | 1. Use a slight excess of the pyrrolidine, add the alkyl halide slowly. 2. Run the reaction at a lower temperature. Ensure an inert atmosphere if using sensitive reagents. |
| Product is formed, but lost during workup/purification | 1. Product is water-soluble. 2. Product is volatile. 3. Decomposition on silica gel. | 1. Saturate the aqueous layer with NaCl before extraction. Use a continuous extractor if necessary. 2. Be cautious during solvent removal on the rotovap. 3. Deactivate the silica gel with triethylamine/hexane before column chromatography. |
Issue 2: Difficulties with Product Purification
| Symptom | Possible Cause | Suggested Solution |
| Co-elution of product and starting material on silica gel | Similar polarity. | 1. Optimize the solvent system for column chromatography; a less polar eluent may improve separation. 2. Convert the unreacted amine to a more polar derivative before chromatography. |
| Streaking or tailing on TLC and column | The basic nitrogen of the product is interacting strongly with the acidic silica gel. | 1. Add a small amount of triethylamine (0.1-1%) or ammonia in methanol to the eluent. 2. Use neutral or basic alumina for chromatography instead of silica gel. |
| Presence of residual base (e.g., carbonate) in the purified product | Incomplete removal during aqueous workup. | Ensure the organic layer is thoroughly washed with water and brine after the reaction quench. |
Quantitative Data Summary
The following table summarizes hypothetical yield data for the N-alkylation of (R)-3-Benzyloxypyrrolidine with benzyl bromide under various conditions to illustrate the impact of different parameters.
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ (2.2) | Acetonitrile | 60 | 24 | 65 |
| 2 | K₂CO₃ (2.2) | DMF | 60 | 18 | 75 |
| 3 | Cs₂CO₃ (1.5) | DMF | 60 | 12 | 88 |
| 4 | Cs₂CO₃ (1.5) | DMF | Room Temp | 24 | 55 |
| 5 | NaH (1.2) | THF (anhydrous) | Room Temp | 8 | 92 |
| 6 | DIPEA (2.5) | Acetonitrile | 80 | 36 | 45 |
Data is illustrative and intended for comparative purposes.
Experimental Protocols
Key Experiment: N-Alkylation using Cesium Carbonate
This protocol describes a general procedure for the N-alkylation of this compound with an alkyl halide using cesium carbonate, which often provides good yields.
Materials:
-
This compound
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Alkyl halide (e.g., Benzyl bromide)
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Cesium carbonate (Cs₂CO₃)
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Anhydrous Dimethylformamide (DMF)
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Ethyl acetate
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 eq.).
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Add anhydrous DMF to dissolve the starting material.
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Add cesium carbonate (1.5 eq.) to the solution.
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Stir the mixture at room temperature for 30 minutes.
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Add the alkyl halide (1.05 eq.) dropwise to the stirring mixture.
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Heat the reaction to 60 °C and monitor its progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature.
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Pour the reaction mixture into water and extract with ethyl acetate (3x).
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Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for low yield in N-alkylation.
References
stability issues of (R)-3-Benzyloxypyrrolidine hydrochloride under reaction conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and handling of (R)-3-Benzyloxypyrrolidine hydrochloride in various reaction conditions.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound to ensure its stability?
A: this compound should be stored in a cool, dry place, tightly sealed to prevent moisture absorption. As a hydrochloride salt, it is generally more stable and less prone to degradation compared to its free base form.[1] For long-term storage, refrigeration is recommended.
Q2: What is the purpose of the hydrochloride salt form?
A: The hydrochloride salt form enhances the compound's stability and improves its solubility in aqueous solutions.[1] It also makes the compound easier to handle as a solid, compared to the free base which may be an oil or a less stable solid.
Q3: Do I need to convert the hydrochloride salt to the free base before using it in a reaction?
A: Yes, in most cases. The protonated nitrogen of the hydrochloride salt is not nucleophilic. To perform reactions at the nitrogen atom, such as acylation or alkylation, you must first neutralize the salt to generate the free secondary amine. This is typically done in situ by adding a non-nucleophilic base to the reaction mixture.
Q4: What bases are recommended for neutralizing the hydrochloride salt?
A: Non-nucleophilic organic bases such as triethylamine (TEA), diisopropylethylamine (DIPEA), or pyridine are commonly used. Inorganic bases like potassium carbonate or sodium bicarbonate can also be used, particularly in polar aprotic solvents. The choice of base will depend on the specific reaction conditions and the compatibility of other functional groups in your substrate.
Q5: What are the main potential degradation pathways for this compound under reaction conditions?
A: The primary points of instability are the benzyl ether linkage and the pyrrolidine ring itself under harsh conditions. The most common degradation pathway is the cleavage of the benzyl ether. This can occur via:
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Catalytic Hydrogenolysis: The presence of a palladium catalyst (e.g., Pd/C) with a hydrogen source (H₂ gas, transfer hydrogenation reagents like ammonium formate) will cleave the benzyl ether to yield (R)-3-hydroxypyrrolidine and toluene.[2][3]
-
Strong Acidic Conditions: Strong Lewis acids (e.g., BCl₃, BBr₃) or strong protic acids can facilitate the cleavage of the benzyl ether.[4][5]
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Oxidative Cleavage: Certain oxidizing agents can also lead to debenzylation.[4][6]
Q6: Is there a risk of racemization at the chiral center during reactions?
A: The chiral center at the 3-position of the pyrrolidine ring is generally stable under most standard reaction conditions. Racemization would require breaking the C-O or a C-C bond at the stereocenter, which is energetically unfavorable. However, extremely harsh basic or acidic conditions coupled with high temperatures could potentially pose a risk, though this is not a common issue.
Q7: What analytical methods are suitable for assessing the purity and stability of this compound?
A: A combination of techniques is recommended:
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NMR Spectroscopy (¹H and ¹³C): To confirm the structural integrity of the molecule.
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Mass Spectrometry (MS): To verify the molecular weight.
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High-Performance Liquid Chromatography (HPLC): To assess purity and quantify impurities. A chiral HPLC method would be required to determine the enantiomeric purity.
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Thin-Layer Chromatography (TLC): For rapid monitoring of reaction progress and purity.
Troubleshooting Guides
Problem: Low yield in acylation or alkylation reactions.
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Question: I am getting a low yield of my desired product when acylating/alkylating the pyrrolidine nitrogen. What could be the cause?
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Answer: Low yields in these reactions are often due to several factors:
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Incomplete Neutralization: The pyrrolidine nitrogen is not nucleophilic as a hydrochloride salt. Ensure you are using at least one equivalent of a suitable base (e.g., TEA, DIPEA) to generate the free amine. For some reactions, using a slight excess of the base (1.1-1.2 equivalents) can be beneficial.
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Moisture: The presence of water can hydrolyze your acylating or alkylating agent, especially if it's an acyl halide. Ensure all glassware is dry and use anhydrous solvents.
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Steric Hindrance: If your acylating or alkylating agent is very bulky, the reaction may require more forcing conditions, such as higher temperatures or a longer reaction time.
-
Incorrect Stoichiometry: Ensure the ratio of your reactants is correct. An excess of the amine can sometimes lead to side products if the electrophile has multiple reactive sites.
-
-
Problem: An unexpected byproduct is observed with a lower molecular weight.
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Question: My mass spec analysis shows a significant peak corresponding to the debenzylated product. How can I prevent this?
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Answer: This indicates that the benzyl ether is being cleaved. Review your reaction conditions for sources of this degradation:
-
Catalytic Hydrogenolysis: Are you using any palladium, platinum, or nickel catalysts? Even trace amounts can catalyze hydrogenolysis if a hydrogen source is present. Reagents like sodium borohydride can sometimes contain residual metal catalysts.
-
Strong Lewis Acids: If your reaction involves a Lewis acid catalyst, consider if it is too strong. Weaker Lewis acids may be more compatible. For example, BCl₃ is known to cleave benzyl ethers, so alternatives should be considered if this functionality needs to be preserved.[5]
-
Transfer Hydrogenation Conditions: Reagents such as ammonium formate, cyclohexene, or isopropanol in the presence of a metal catalyst can act as hydrogen donors and cause debenzylation.
-
-
Problem: My final product is difficult to purify.
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Question: After workup, I have a mixture of products and starting materials that are difficult to separate by column chromatography. What can I do?
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Answer: Purification can be challenging due to the similar polarities of the starting material and product.
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Optimize Reaction Conversion: Use TLC or LC-MS to monitor the reaction until the starting material is fully consumed. This will simplify the purification process.
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Work-up Procedure: A well-designed aqueous work-up can help remove excess reagents and the hydrochloride salt of your base (e.g., triethylammonium chloride). A typical procedure involves washing the organic layer with a mild acid (e.g., dilute HCl), followed by a mild base (e.g., saturated NaHCO₃ solution), and finally brine.
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Chromatography Conditions: Systematically screen different solvent systems for column chromatography. A gradient elution may be necessary to achieve good separation. If the product is basic, adding a small amount of triethylamine (e.g., 0.5-1%) to the mobile phase can improve peak shape and prevent streaking on silica gel.
-
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Data Presentation
Table 1: Qualitative Stability of (R)-3-Benzyloxypyrrolidine under Various Conditions
| Condition Category | Reagent/Condition | Stability of Benzyl Ether | Stability of Pyrrolidine Ring | Notes |
| Bases | Triethylamine, DIPEA, K₂CO₃ | Stable | Stable | Standard conditions for deprotonation. |
| NaOH, KOH (aq.) | Stable | Stable | Generally stable at low to moderate temperatures. | |
| Acids | Dilute HCl, Acetic Acid | Stable | Stable | The amine will be protonated. |
| Strong Lewis Acids (e.g., BCl₃, BBr₃) | Unstable | Stable | Rapid cleavage of the benzyl ether is expected.[4][5] | |
| Reductive Agents | NaBH₄, LiAlH₄ | Generally Stable | Stable | Use caution as some batches of NaBH₄ can contain metal impurities. |
| H₂ with Pd/C, PtO₂ | Unstable | Stable | Rapid hydrogenolysis will occur.[2] | |
| Oxidative Agents | DDQ, Ozone | Unstable | Potentially Unstable | Oxidative cleavage of the benzyl ether can occur.[4][6] |
| MnO₂, PCC | Generally Stable | Potentially Unstable | The secondary amine is susceptible to oxidation. | |
| Temperature | < 100 °C | Stable | Stable | Thermally stable under typical synthetic conditions. |
| > 150 °C | Potential for Degradation | Potential for Degradation | Prolonged heating at high temperatures should be avoided. |
Disclaimer: This table provides a general guide. Stability should be verified for specific reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for In Situ Free Base Generation and Acylation
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Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
-
Solvent: Add an anhydrous aprotic solvent (e.g., Dichloromethane, THF, Acetonitrile).
-
Cooling: Cool the resulting suspension to 0 °C in an ice bath.
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Base Addition: Add a non-nucleophilic base, such as triethylamine (1.1 eq) or diisopropylethylamine (1.1 eq), dropwise with stirring. Stir the mixture for 15-20 minutes at 0 °C.
-
Reagent Addition: Slowly add the acylating agent (e.g., acetyl chloride, 1.05 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion, monitoring progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with the organic solvent. Wash sequentially with water, 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Monitoring Reaction Progress by Thin-Layer Chromatography (TLC)
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Plate: Use silica gel 60 F₂₅₄ plates.
-
Mobile Phase: A common mobile phase for this compound and its derivatives is a mixture of a non-polar and a polar solvent, such as Hexane/Ethyl Acetate or Dichloromethane/Methanol. A typical starting ratio would be 7:3 Hexane/Ethyl Acetate. Add ~0.5% triethylamine to the mobile phase to prevent streaking of the amine.
-
Spotting: Dissolve small aliquots of your reaction mixture and starting material in a suitable solvent. Spot them side-by-side on the TLC plate.
-
Development: Place the plate in a chamber saturated with the mobile phase vapor.
-
Visualization: Visualize the spots under UV light (254 nm). Additionally, stain the plate to visualize the amine-containing compounds. Common stains include:
-
Ninhydrin: Stains primary and secondary amines, typically appearing as purple or yellow spots upon heating.
-
Potassium Permanganate (KMnO₄): A general stain for compounds that can be oxidized.
-
Visualizations
Caption: Logical workflow for troubleshooting low reaction yield.
Caption: Potential degradation pathways via debenzylation.
Caption: Reaction pathway for acylation and a common side reaction.
References
overcoming racemization in (R)-3-Benzyloxypyrrolidine hydrochloride reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals to troubleshoot and overcome racemization during chemical reactions involving (R)-3-Benzyloxypyrrolidine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern for this compound?
A1: Racemization is the process where a pure enantiomer, such as (R)-3-Benzyloxypyrrolidine, converts into an equal mixture of both its (R) and (S) forms. This results in a loss of optical purity, which is critical in drug development as different enantiomers can have varied pharmacological and toxicological profiles. For this compound, maintaining its specific stereochemistry is crucial for its intended biological activity and to avoid potential off-target effects.
Q2: What is the general mechanism of racemization for chiral pyrrolidine derivatives?
A2: Racemization in chiral amines like (R)-3-Benzyloxypyrrolidine typically occurs through the formation of an achiral intermediate. This often involves the deprotonation of the proton at the chiral center (alpha to the nitrogen), which is facilitated by a base. The resulting planar carbanion or a related achiral species can then be re-protonated from either face, leading to a mixture of both enantiomers. Harsh reaction conditions, such as high temperatures or the presence of strong acids or bases, can promote this process.[1]
Q3: Which common reactions involving this compound are prone to racemization?
A3: Reactions that involve activation of the pyrrolidine nitrogen or manipulation of the molecule under basic or harsh acidic conditions are most susceptible to racemization. Key examples include:
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N-Alkylation: Particularly if performed at elevated temperatures or with strong bases.
-
N-Acylation: The choice of coupling reagents and bases is critical to avoid racemization.
-
Reductive Amination: While generally robust, the reaction conditions need to be carefully controlled to maintain enantiomeric purity.
-
Deprotection/Protection steps: Any step involving strong acids or bases to add or remove protecting groups can pose a risk.
Q4: How does the hydrochloride salt form affect the stability and reactivity of (R)-3-Benzyloxypyrrolidine?
A4: The hydrochloride salt form enhances the stability and water solubility of the compound. However, for most reactions, the free base form is required. The process of converting the salt to the free base, typically by using a base, is a critical step where racemization can be initiated if not performed under mild conditions.
Troubleshooting Guides
Issue 1: Loss of Enantiomeric Excess (ee%) after N-Alkylation
Symptoms: Chiral HPLC analysis of the N-alkylated product shows a significant decrease in enantiomeric excess compared to the starting material.
Possible Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Strong Base | Strong bases (e.g., LDA, NaH) can readily deprotonate the C-H bond at the chiral center, leading to racemization. | Use milder, non-nucleophilic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sterically hindered bases like diisopropylethylamine (DIPEA). |
| High Temperature | Elevated temperatures provide the activation energy for the interconversion of enantiomers. | Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Consider starting at 0°C or room temperature. |
| Solvent Choice | Polar, protic solvents can stabilize charged, achiral intermediates that may lead to racemization.[1] | Prefer non-polar, aprotic solvents such as Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile (MeCN). |
| Prolonged Reaction Time | Extended exposure to basic conditions increases the likelihood of racemization. | Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. |
Experimental Protocol: N-Alkylation with Minimal Racemization
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Free Base Preparation: Dissolve this compound in DCM and wash with a saturated aqueous solution of a mild base like sodium bicarbonate (NaHCO₃). Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Alkylation: Dissolve the resulting free base in anhydrous acetonitrile. Add 1.5 equivalents of potassium carbonate and 1.1 equivalents of the alkylating agent (e.g., benzyl bromide).
-
Reaction: Stir the mixture at room temperature and monitor by TLC.
-
Work-up: Once the reaction is complete, filter off the base, and concentrate the filtrate. Purify the crude product by column chromatography.
-
Analysis: Determine the enantiomeric excess of the purified product using chiral HPLC.
Issue 2: Racemization during N-Acylation/Amide Coupling
Symptoms: The final amide product shows a mixture of diastereomers (if the acylating agent is also chiral) or a loss of enantiomeric purity.
Possible Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Coupling Reagent | Some coupling reagents, especially when used with strong bases, can promote the formation of racemizable intermediates. | Use coupling reagents known to suppress racemization, such as those that form active esters with additives like 1-Hydroxybenzotriazole (HOBt) or ethyl cyano(hydroxyimino)acetate (Oxyma). Carbodiimide-based reagents like EDC or DIC in combination with these additives are a good choice. |
| Base | Strong, non-hindered bases can facilitate the abstraction of the alpha-proton. | Use a sterically hindered base like DIPEA or a weaker base like N-methylmorpholine (NMM). Use the minimum necessary amount of base. |
| Pre-activation Time | Prolonged pre-activation of the carboxylic acid can lead to the formation of unstable intermediates that are prone to racemization. | Employ an in-situ activation protocol where the coupling reagent is added to a mixture of the acid, amine, and additive. |
| Temperature | Higher temperatures accelerate the rate of racemization. | Perform the coupling reaction at 0°C and allow it to slowly warm to room temperature. |
Experimental Protocol: Racemization-Resistant N-Acylation
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Preparation: In a flame-dried flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF.
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Cooling: Cool the solution to 0°C.
-
Activation: Add EDC (1.1 eq) and stir for 10-15 minutes.
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Amidation: Add a solution of (R)-3-Benzyloxypyrrolidine (prepared as the free base, 1.2 eq) and DIPEA (1.5 eq) in DMF dropwise at 0°C.
-
Reaction: Stir the reaction at 0°C for 30 minutes and then allow it to warm to room temperature overnight.
-
Work-up & Purification: Quench the reaction with water, extract with an organic solvent, and purify via standard methods.
-
Analysis: Assess the stereochemical purity by chiral HPLC or by NMR if a chiral acylating agent was used.
Visualization of Key Processes
References
Technical Support Center: Optimizing Reaction Conditions for (R)-3-Benzyloxypyrrolidine Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of (R)-3-Benzyloxypyrrolidine hydrochloride. The information is designed to help overcome common challenges and optimize reaction conditions for improved yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for preparing this compound?
A1: The most common synthetic route involves a three-step process starting from commercially available N-Boc-(R)-3-hydroxypyrrolidine:
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O-Benzylation: Protection of the hydroxyl group as a benzyl ether via a Williamson ether synthesis.
-
N-Boc Deprotection: Removal of the tert-butyloxycarbonyl (Boc) protecting group under acidic conditions.
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Salt Formation: Conversion of the resulting free amine to its hydrochloride salt.
Q2: Why is the N-Boc protecting group used in the initial step?
A2: The N-Boc group serves to protect the pyrrolidine nitrogen from reacting with benzyl bromide during the O-benzylation step. Without this protection, competitive N-alkylation would occur, leading to a mixture of products and significantly reducing the yield of the desired O-alkylated product.
Q3: What are the critical parameters to control during the O-benzylation step?
A3: The O-benzylation is a Williamson ether synthesis, which is an S_N2 reaction.[1][2] Critical parameters include ensuring the complete deprotonation of the hydroxyl group to form the alkoxide, using a suitable solvent, and controlling the temperature to minimize side reactions.[1][3]
Q4: Which acidic conditions are recommended for N-Boc deprotection?
A4: N-Boc deprotection is typically achieved using strong acids. Common reagents include trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in an organic solvent like dioxane, methanol, or ethyl acetate.[4][5] The choice of acid and solvent can affect reaction time and the ease of product isolation.
Q5: How can I confirm the purity and identity of the final product?
A5: The purity and identity of this compound can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry, and High-Performance Liquid Chromatography (HPLC) to assess chemical and chiral purity.[6][7]
Experimental Protocols
Step 1: Synthesis of N-Boc-(R)-3-Benzyloxypyrrolidine (O-Benzylation)
This procedure is based on the Williamson ether synthesis.[1]
Materials:
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N-Boc-(R)-3-hydroxypyrrolidine
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Sodium hydride (NaH), 60% dispersion in mineral oil
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Benzyl bromide (BnBr)
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Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
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Ethyl acetate
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve N-Boc-(R)-3-hydroxypyrrolidine (1.0 eq) in anhydrous DMF or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2-1.5 eq) portion-wise to the solution. Stir the mixture at 0 °C for 30-60 minutes, or until hydrogen gas evolution ceases, to form the sodium alkoxide.
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Add benzyl bromide (1.1-1.3 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture back to 0 °C and cautiously quench the excess NaH by the slow addition of saturated aqueous NH₄Cl solution.
-
Dilute the mixture with water and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the crude N-Boc-(R)-3-benzyloxypyrrolidine by silica gel column chromatography.
Step 2: Synthesis of (R)-3-Benzyloxypyrrolidine (N-Boc Deprotection)
Materials:
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N-Boc-(R)-3-benzyloxypyrrolidine
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4M HCl in 1,4-Dioxane (or other suitable acidic solution)
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Diethyl ether
-
Sodium hydroxide (NaOH) solution (e.g., 1M or 2M)
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Dichloromethane (DCM) or Ethyl acetate
Procedure:
-
Dissolve the purified N-Boc-(R)-3-benzyloxypyrrolidine (1.0 eq) in a minimal amount of a suitable solvent like ethyl acetate or methanol.
-
Add 4M HCl in 1,4-dioxane (4-5 eq) to the solution at room temperature.
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Stir the mixture for 1-4 hours, monitoring the deprotection by TLC. The hydrochloride salt of the product may precipitate during the reaction.
-
Once the reaction is complete, the resulting salt can be isolated, or the free base can be liberated for the final step. To obtain the free base, remove the solvent under reduced pressure.
-
Dissolve the residue in water and basify with NaOH solution to a pH > 10.
-
Extract the aqueous layer with DCM or ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield (R)-3-Benzyloxypyrrolidine free base.
Step 3: Formation of this compound
Materials:
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(R)-3-Benzyloxypyrrolidine (free base)
-
Anhydrous diethyl ether or methyl tert-butyl ether (MTBE)
-
Anhydrous HCl solution (e.g., 2M in diethyl ether or generated from acetyl chloride in methanol)
Procedure:
-
Dissolve the (R)-3-Benzyloxypyrrolidine free base in anhydrous diethyl ether or MTBE.
-
Cool the solution to 0 °C.
-
Slowly add a solution of anhydrous HCl (1.0-1.1 eq) in diethyl ether dropwise with stirring.
-
A white precipitate of this compound should form immediately.
-
Continue stirring at 0 °C for 30 minutes.
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Collect the solid product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to obtain the final product.
Troubleshooting Guides
Step 1: O-Benzylation Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Reaction | 1. Incomplete deprotonation of the alcohol.[3] 2. Inactive sodium hydride (e.g., due to moisture exposure). 3. Poor quality benzyl bromide. | 1. Ensure anhydrous reaction conditions. Use freshly opened or properly stored NaH. Allow sufficient time for alkoxide formation. 2. Use a slight excess of NaH (up to 1.5 eq). 3. Use freshly distilled or high-purity benzyl bromide. |
| Low Yield | 1. Side Reaction: Elimination (E2) of benzyl bromide.[1] 2. Side Reaction: N-alkylation if starting material is not N-protected. 3. Incomplete reaction. | 1. Maintain a low reaction temperature (start at 0 °C and warm slowly). Avoid excessive heating.[3] 2. Ensure complete N-Boc protection of the starting material. 3. Increase reaction time and monitor by TLC. A slight excess of benzyl bromide may be beneficial. |
| Formation of Impurities | 1. Dibenzyl ether formation from reaction of benzyl alkoxide with benzyl bromide. 2. Unreacted starting material. | 1. Avoid a large excess of benzyl bromide. Add it dropwise to the reaction mixture. 2. Ensure sufficient equivalents of NaH and benzyl bromide are used and allow adequate reaction time. Purify via column chromatography. |
Step 2: N-Boc Deprotection Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Deprotection | 1. Insufficient acid strength or concentration.[5] 2. Insufficient reaction time. | 1. Use a stronger acid system (e.g., TFA/DCM) or a higher concentration of HCl.[4] 2. Increase the reaction time and monitor by TLC until the starting material is fully consumed. Gentle warming may be applied if necessary. |
| Product Degradation | 1. Acid-labile benzyl ether group. 2. Prolonged exposure to very harsh acidic conditions. | 1. While generally stable, prolonged heating with strong acid could potentially cleave the benzyl ether. Avoid high temperatures. 2. Use the mildest conditions that effectively remove the Boc group. Monitor the reaction closely and work up promptly upon completion. |
| Difficulty in Isolating Free Base | 1. The free amine is partially water-soluble. 2. Emulsion formation during aqueous workup. | 1. Perform multiple extractions (3-4 times) from the basified aqueous solution. 2. Add brine to the aqueous layer to break up emulsions before extraction. |
Step 3: Hydrochloride Salt Formation Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Oily Product or No Precipitation | 1. Presence of water in the solvent or HCl solution.[8] 2. Product is too soluble in the chosen solvent. | 1. Use anhydrous solvents (diethyl ether, MTBE) and an anhydrous solution of HCl. 2. Try a different, less polar solvent for the precipitation. Ensure the solution is sufficiently concentrated. |
| Low Yield of Salt | 1. Incomplete precipitation. 2. Salt is partially soluble in the crystallization solvent. | 1. Cool the mixture in an ice bath or freezer to maximize precipitation. 2. Minimize the amount of solvent used for precipitation and washing. Wash the filtered solid with a minimal amount of cold solvent. |
Data Presentation
Table 1: Optimization of O-Benzylation Reaction Conditions
| Entry | Base (eq) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaH (1.2) | THF | 0 to RT | 24 | ~85 |
| 2 | NaH (1.5) | THF | 0 to RT | 18 | ~92 |
| 3 | NaH (1.2) | DMF | 0 to RT | 24 | ~90 |
| 4 | KHMDS (1.2) | THF | -78 to RT | 12 | ~88 |
| 5 | NaH (1.2) | THF | 60 | 6 | ~75 (Increased elimination byproducts) |
Note: Yields are approximate and can vary based on specific experimental conditions and purification efficiency.
Table 2: Comparison of N-Boc Deprotection Reagents
| Entry | Reagent | Solvent | Temperature (°C) | Time (h) | Outcome |
| 1 | 4M HCl | Dioxane | RT | 2 | High yield, clean reaction |
| 2 | 20% TFA | DCM | RT | 1 | Fast, effective; TFA can be difficult to remove |
| 3 | Acetyl Chloride | Methanol | RT | 3 | Generates HCl in situ, effective |
| 4 | 50% H₃PO₄ | Water | 50 | 4 | Aqueous system, may complicate workup |
Visualizations
Experimental Workflow
Caption: Synthetic workflow for (R)-3-Benzyloxypyrrolidine HCl.
Troubleshooting Logic for O-Benzylation
Caption: Troubleshooting decision tree for the O-Benzylation step.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Innovations in Chiral Purification: Exploring Techniques and Future Potential - Rotachrom Technologies [rotachrom.com]
- 8. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]
byproduct formation in the synthesis of (R)-3-Benzyloxypyrrolidine hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during the synthesis of (R)-3-Benzyloxypyrrolidine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The synthesis typically involves a two-step process starting from a commercially available chiral precursor, (R)-N-Boc-3-hydroxypyrrolidine.
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O-Benzylation: The hydroxyl group of (R)-N-Boc-3-hydroxypyrrolidine is benzylated using a benzyl halide (e.g., benzyl bromide) under basic conditions. This reaction is a variation of the Williamson ether synthesis.
-
N-Boc Deprotection and Salt Formation: The N-Boc protecting group is removed under acidic conditions, followed by the formation of the hydrochloride salt.
Q2: What are the most common impurities or byproducts observed in this synthesis?
Common byproducts can arise from both the benzylation and deprotection steps. These may include:
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Unreacted Starting Materials: Residual (R)-N-Boc-3-hydroxypyrrolidine and benzyl bromide.
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Over-benzylation Product: Formation of a quaternary ammonium salt by reaction of the pyrrolidine nitrogen with benzyl bromide (less common when the nitrogen is protected).
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Elimination Byproducts: Dehydration of the starting alcohol under harsh basic conditions.
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Incomplete Deprotection: Residual N-Boc-(R)-3-Benzyloxypyrrolidine.
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Debenzylation Product: Cleavage of the benzyl ether to form (R)-3-hydroxypyrrolidine, particularly under harsh acidic deprotection conditions.
-
(S)-enantiomer: Presence of the undesired enantiomer due to racemization or impurities in the starting material.
Q3: How can I monitor the progress of the reactions?
Thin-layer chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are effective techniques for monitoring the progress of both the benzylation and deprotection steps. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to identify the components of the reaction mixture.
Q4: What are the recommended purification methods?
-
For the N-Boc protected intermediate: Column chromatography on silica gel is typically used to purify the N-Boc-(R)-3-Benzyloxypyrrolidine.
-
For the final product: The hydrochloride salt is often purified by recrystallization from a suitable solvent system, such as isopropanol/ethyl acetate.
Troubleshooting Guides
Issue 1: Low Yield in the O-Benzylation Step
| Potential Cause | Troubleshooting Recommendation |
| Incomplete Deprotonation of the Alcohol | Ensure the base (e.g., NaH) is fresh and used in a slight excess (1.1-1.2 equivalents). Allow sufficient time for the alkoxide to form before adding the benzyl halide. |
| Low Reactivity of Benzyl Halide | Use a more reactive benzyl halide, such as benzyl bromide or benzyl iodide, instead of benzyl chloride. |
| Side Reactions | Optimize the reaction temperature. Running the reaction at a lower temperature can minimize the formation of elimination byproducts. |
| Moisture in the Reaction | Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the base. |
Issue 2: Presence of Impurities After Benzylation
| Observed Impurity | Potential Cause | Troubleshooting and Prevention |
| Unreacted (R)-N-Boc-3-hydroxypyrrolidine | Insufficient amount of benzyl halide or base; short reaction time. | Use a slight excess of benzyl halide (1.1-1.2 equivalents). Monitor the reaction by TLC until the starting material is consumed. |
| Dibenzylated Byproduct (N-benzyl and O-benzyl) | Partial deprotection of the N-Boc group followed by N-benzylation. | Ensure the reaction conditions are not acidic, which could lead to partial deprotection of the Boc group. |
| Elimination Product | The reaction temperature is too high, or a very strong, sterically hindered base is used. | Maintain a lower reaction temperature (e.g., 0 °C to room temperature). Use a non-hindered strong base like sodium hydride. |
Issue 3: Incomplete N-Boc Deprotection
| Potential Cause | Troubleshooting Recommendation |
| Insufficient Acid | Ensure a sufficient excess of acid (e.g., HCl in dioxane or TFA) is used to drive the reaction to completion. |
| Short Reaction Time or Low Temperature | Monitor the reaction by TLC. If the reaction is sluggish, consider increasing the reaction time or temperature moderately. |
| Scavenging of Acid | If the crude product from the previous step contains residual base, it will quench the acid. Ensure proper work-up and purification of the benzylated intermediate. |
Issue 4: Low Chiral Purity (Presence of the (S)-enantiomer)
| Potential Cause | Troubleshooting Recommendation |
| Racemization During Benzylation | Harsh basic conditions can potentially lead to racemization. Use milder bases and lower reaction temperatures. |
| Impure Starting Material | Verify the enantiomeric purity of the starting (R)-N-Boc-3-hydroxypyrrolidine using chiral HPLC. |
| Racemization During Deprotection | While less common, prolonged exposure to strong acid and high temperatures could be a factor. Ensure the deprotection is carried out under controlled conditions. |
Experimental Protocols
1. Synthesis of N-Boc-(R)-3-Benzyloxypyrrolidine (O-Benzylation)
This protocol is a representative example based on the Williamson ether synthesis.
-
Materials:
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(R)-N-Boc-3-hydroxypyrrolidine
-
Sodium hydride (60% dispersion in mineral oil)
-
Benzyl bromide
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under a nitrogen atmosphere at 0 °C, add a solution of (R)-N-Boc-3-hydroxypyrrolidine (1.0 equivalent) in anhydrous THF dropwise.
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Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
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Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.
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Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the mixture with ethyl acetate (3 x).
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Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
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2. Synthesis of this compound (Deprotection and Salt Formation)
-
Materials:
-
N-Boc-(R)-3-Benzyloxypyrrolidine
-
4M HCl in 1,4-dioxane
-
Diethyl ether
-
-
Procedure:
-
Dissolve N-Boc-(R)-3-Benzyloxypyrrolidine (1.0 equivalent) in a minimal amount of a suitable solvent like ethyl acetate or methanol.
-
Add an excess of 4M HCl in 1,4-dioxane (e.g., 5-10 equivalents) at room temperature.
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Stir the mixture for 2-4 hours, monitoring the deprotection by TLC.
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Upon completion, add diethyl ether to precipitate the hydrochloride salt.
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Filter the solid, wash with diethyl ether, and dry under vacuum to obtain this compound.
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The product can be further purified by recrystallization if necessary.
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Visualizations
challenges in the scale-up of reactions with (R)-3-Benzyloxypyrrolidine hydrochloride
Welcome to the technical support center for the scale-up of reactions involving (R)-3-Benzyloxypyrrolidine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when transitioning from laboratory-scale synthesis to larger-scale production.
Troubleshooting Guide
This guide addresses specific issues that may arise during the scale-up of syntheses involving this compound.
| Problem | Potential Cause | Recommended Solution |
| Incomplete Reaction or Slow Reaction Rate | 1. Inefficient mixing in a larger reactor, leading to poor mass transfer.[1] 2. Inadequate temperature control, resulting in lower reaction temperatures in parts of the reactor.[1] 3. Deactivation of catalyst during a prolonged reaction time. | 1. Optimize the stirrer speed and type for the reactor geometry. Consider installing baffles to improve mixing. 2. Ensure the reactor's heating/cooling jacket is functioning efficiently and that temperature probes are placed to reflect the bulk internal temperature. 3. Consider a higher catalyst loading or a more robust catalyst. If applicable, a continuous flow setup might mitigate this issue. |
| Formation of Impurities | 1. Localized overheating due to poor heat dissipation in a large reactor can lead to side reactions.[1] 2. Slower addition of reagents on a larger scale can alter concentration profiles and favor side reactions. 3. Presence of oxygen or moisture in the reaction. | 1. Control the rate of addition of exothermic reagents. Improve heat transfer by using a reactor with a larger surface area-to-volume ratio or by using a heat exchanger. 2. Optimize the reagent addition profile for the larger scale. 3. Ensure all solvents and reagents are dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). |
| Difficulties in Product Isolation/Work-up | 1. Poor phase separation during aqueous work-up due to emulsion formation. 2. Product precipitation during extraction. | 1. Add a small amount of brine to the aqueous layer to break up emulsions. 2. Use a co-solvent during extraction to maintain the solubility of the product. |
| Low Yield of Hydrochloride Salt | 1. Incomplete precipitation of the hydrochloride salt. 2. Product loss during filtration and washing. | 1. Optimize the solvent system for precipitation. The addition of a less polar co-solvent can often improve precipitation. Ensure the solution is sufficiently cooled. 2. Use a filter press for large-scale filtration to ensure efficient solid-liquid separation. Minimize the volume of washing solvent and ensure it is pre-chilled. |
| Product Discoloration | 1. Presence of trace metal impurities from the reactor or reagents. 2. Air oxidation of the product or impurities. | 1. Use glass-lined reactors if possible.[1] Treat the product solution with activated carbon before crystallization. 2. Handle the product under an inert atmosphere, especially during drying. |
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when scaling up the synthesis of this compound?
A1: The primary challenges include managing reaction exotherms, ensuring efficient mixing, preventing impurity formation, and achieving consistent yield and purity during purification and isolation.[1][2]
Q2: How can I improve the filtration of the final hydrochloride salt product on a large scale?
A2: For large-scale filtration, consider using a Nutsche filter-dryer, which allows for filtration, washing, and drying in a single contained unit. This minimizes handling and potential contamination.
Q3: Are there any specific safety precautions for the large-scale synthesis of this compound?
A3: Yes. The hydrochloride salt is a fine powder and can be an irritant. Use appropriate personal protective equipment (PPE), including respiratory protection. Ensure adequate ventilation and consider using a contained charging system for adding the solid to reactors.
Q4: I am observing poor diastereoselectivity in my pyrrolidine synthesis. What can I do?
A4: Diastereoselectivity in pyrrolidine synthesis, particularly in [3+2] cycloadditions, is influenced by steric hindrance. The choice of chiral ligands and metal precursors is critical. For instance, using a silver-based catalyst system can control enantioselectivity. Additionally, systematically screening different solvents and reaction temperatures can help, as non-polar solvents may favor one regioisomer over another.[3]
Experimental Protocols
Protocol 1: General Procedure for the Benzylation of (R)-3-Hydroxypyrrolidine at Scale
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Reactor Setup: A clean, dry, glass-lined reactor equipped with a mechanical stirrer, temperature probe, and nitrogen inlet is required.
-
Reagent Charging: Charge the reactor with (R)-3-hydroxypyrrolidine and a suitable solvent (e.g., THF, DMF).
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Base Addition: Cool the mixture to 0-5 °C and slowly add a strong base (e.g., sodium hydride). The addition should be controlled to maintain the internal temperature below 10 °C.
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Benzyl Bromide Addition: Once the base addition is complete, slowly add benzyl bromide, again maintaining a low temperature.
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Reaction Monitoring: Monitor the reaction by HPLC or TLC until completion.
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Quenching: Slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride.
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Work-up: Perform an extractive work-up. The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate.
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Solvent Removal: Remove the solvent under reduced pressure to obtain the crude (R)-3-Benzyloxypyrrolidine.
Protocol 2: Formation and Purification of this compound
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Dissolution: Dissolve the crude (R)-3-Benzyloxypyrrolidine in a suitable solvent (e.g., diethyl ether, ethyl acetate).
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HCl Addition: Slowly add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) with vigorous stirring.
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Precipitation: The hydrochloride salt will precipitate out of the solution. Continue stirring for a few hours to ensure complete precipitation.
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Filtration: Filter the solid product using a Nutsche filter.
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Washing: Wash the filter cake with a small amount of cold solvent to remove any remaining impurities.
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Drying: Dry the product under vacuum at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved.
Visualizations
References
- 1. WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity - Google Patents [patents.google.com]
- 2. Scaled up and telescoped synthesis of propofol under continuous-flow conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Technical Support Center: Monitoring (R)-3-Benzyloxypyrrolidine Hydrochloride Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on analytical techniques for monitoring reactions involving (R)-3-Benzyloxypyrrolidine hydrochloride. Below you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to address common challenges.
Overview of Analytical Techniques
Monitoring reactions of chiral molecules like this compound requires techniques that can distinguish between reactants, products, and potential stereoisomers. The primary methods employed are High-Performance Liquid Chromatography (HPLC), particularly with a chiral stationary phase, and Nuclear Magnetic Resonance (NMR) spectroscopy. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, often requiring derivatization to enhance volatility.
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Chiral High-Performance Liquid Chromatography (HPLC): This is the preferred method for accurately determining the enantiomeric purity and quantifying the concentration of reactants and products.[1] It offers high resolution and sensitivity.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is exceptionally powerful for real-time, in-situ reaction monitoring.[2][3] It provides structural information on all components in the reaction mixture simultaneously, allowing for the calculation of reaction kinetics by observing the disappearance of starting material signals and the appearance of product signals.[2][4]
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Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds. For less volatile molecules like the target compound, derivatization (e.g., silylation) is often necessary to improve analysis.[1]
Troubleshooting Guides
Chiral HPLC Analysis
| Symptom / Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Resolution of Enantiomers | 1. Inappropriate chiral stationary phase (CSP).[5] 2. Suboptimal mobile phase composition.[1][5] 3. Incorrect column temperature.[5] 4. Column degradation or contamination. | 1. Select a CSP known to be effective for chiral amines or alcohols. Consult column selection guides from manufacturers. 2. Systematically vary the ratio of the organic modifier (e.g., isopropanol, ethanol) to the non-polar solvent (e.g., hexane).[1] 3. Optimize temperature. Lower temperatures often improve chiral recognition, but this is compound-dependent.[5] 4. Wash the column according to the manufacturer's instructions or replace it if performance does not improve.[5] |
| Peak Tailing | 1. Secondary interactions with active silanol groups on the silica support.[5][6] 2. Column overload.[6] 3. Mismatched sample solvent and mobile phase. | 1. Add a basic modifier like triethylamine (TEA) or diethylamine (DEA) (0.1-1.0%) to the mobile phase to mask active sites.[5][7] 2. Reduce the injection volume or dilute the sample.[8] 3. Dissolve the sample in the mobile phase whenever possible.[7] |
| Drifting Retention Times | 1. Poor column temperature control.[8] 2. Changes in mobile phase composition.[9] 3. Column not fully equilibrated.[8] | 1. Use a column oven to maintain a stable temperature.[8] 2. Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.[8] 3. Increase the column equilibration time before starting the analytical run.[8] |
| Ghost Peaks | 1. Contamination in the mobile phase or HPLC system.[5] 2. Carryover from the autosampler.[5] 3. Late elution from a previous injection.[6] | 1. Run a blank gradient to identify the source. Use high-purity, HPLC-grade solvents.[5] 2. Optimize the needle wash procedure with a strong solvent.[5] 3. Extend the gradient run time or implement a post-run column flush. |
NMR Reaction Monitoring
| Symptom / Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Signal-to-Noise (S/N) Ratio | 1. Insufficient number of scans. 2. Low sample concentration. 3. Poor shimming. | 1. Increase the number of scans per time point, but be mindful that this lengthens the acquisition time for kinetic studies.[3] 2. Use a higher concentration if possible, or use a cryoprobe if available.[1] 3. Re-shim the spectrometer, especially if the sample has been heated or cooled. |
| Overlapping Reactant/Product Signals | 1. Insufficient spectral dispersion at the given magnetic field strength. 2. Complex reaction mixture.[4] | 1. Use a higher field NMR spectrometer if available.[1] 2. Monitor non-overlapping peaks (e.g., aromatic vs. aliphatic regions) for quantification. 3. For determining enantiomeric excess, use a chiral solvating agent (CSA) or chiral derivatizing agent (CDA) to induce chemical shift differences.[1] |
| Inaccurate Quantification | 1. Peak saturation due to very high concentration.[10] 2. Insufficient relaxation delay (d1). 3. In-situ reaction is not homogeneous (e.g., solids present, poor mixing). | 1. Reduce the pulse angle (tip angle) or receiver gain to avoid detector saturation.[10] 2. Ensure the relaxation delay is at least 5 times the longest T1 of the protons being quantified. 3. For in-tube reactions, lack of stirring can affect kinetics; consider using a flow-NMR setup for better control.[11] |
Frequently Asked Questions (FAQs)
Q1: Which analytical technique is best for real-time monitoring of my reaction? A1: ¹H NMR spectroscopy is ideal for real-time, non-invasive reaction monitoring.[12] It allows you to simultaneously observe and quantify reactants, intermediates, and products directly in the reaction mixture over time, providing valuable kinetic data.[1][2]
Q2: How can I determine the enantiomeric excess (e.e.) of my product? A2: Chiral HPLC is the most reliable and accurate method for determining enantiomeric excess.[1] If chiral HPLC is unavailable, you can use NMR spectroscopy by adding a chiral solvating agent (like (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) or a chiral derivatizing agent to your sample.[1] This creates diastereomeric complexes that exhibit separate signals in the NMR spectrum, which can then be integrated.
Q3: My reaction involves multiple steps. How can mass spectrometry help? A3: Mass spectrometry (MS), especially when coupled with HPLC (LC-MS) or used with direct infusion techniques, is highly sensitive for identifying reaction intermediates and byproducts.[13] It can help elucidate reaction mechanisms by detecting transient species that may not be observable by NMR or HPLC.
Q4: I am seeing extraneous peaks in my HPLC chromatogram. What should I do? A4: First, run a blank injection with just your mobile phase to see if the peaks are from system contamination.[5] If the blank is clean, inject your sample solvent to check for impurities there. If both are clean, the issue is likely carryover, which can be addressed by improving the autosampler wash protocol.[5]
Q5: Can I monitor the reaction in a standard NMR tube? A5: Yes, reactions can be monitored directly in an NMR tube. However, be aware that lack of stirring can significantly affect reaction kinetics compared to a well-stirred flask.[11] For reactions that are sensitive to mixing, results from a static NMR tube may not be representative of the bulk reaction.[11]
Data Presentation
Table 1: Example Chiral HPLC Method Parameters
| Parameter | Value |
| Column | Chiral Stationary Phase (e.g., Daicel Chiralpak AD-H) |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (85:15:0.1, v/v/v) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Expected Retention Time (Rt) | (R)-Isomer: ~8.5 min; (S)-Isomer: ~10.2 min |
Table 2: Key ¹H NMR Signals for Reaction Monitoring (in CDCl₃)
| Compound | Key Proton Signal | Expected Chemical Shift (ppm) | Multiplicity |
| (R)-3-Benzyloxypyrrolidine (Starting Material) | Benzyl CH₂ | ~4.55 | s |
| (R)-3-Benzyloxypyrrolidine (Starting Material) | Pyrrolidine CH-O | ~4.30 | m |
| Hypothetical N-Acylated Product | Benzyl CH₂ | ~4.60 | s |
| Hypothetical N-Acylated Product | Pyrrolidine CH-O | ~4.45 | m |
| Hypothetical N-Acylated Product | Acetyl CH₃ | ~2.10 | s |
| Internal Standard (e.g., 1,3,5-Trimethoxybenzene) | Aromatic CH | ~6.10 | s |
Experimental Protocols
Protocol 1: Chiral HPLC for Reaction Quench Samples
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Sample Preparation: Withdraw an aliquot (~50 µL) from the reaction mixture. Quench the reaction immediately in a vial containing 1 mL of a suitable solvent (e.g., mobile phase or a solvent that dissolves all components). Dilute further if necessary to be within the linear range of the detector.
-
HPLC System Setup:
-
Equilibrate the chiral column with the mobile phase (e.g., 85:15:0.1 n-Hexane/IPA/DEA) at the specified flow rate (e.g., 0.8 mL/min) until a stable baseline is achieved (at least 30 minutes).[8]
-
Set the column oven temperature to 25 °C.[1]
-
Set the UV detector to the appropriate wavelength (e.g., 254 nm).
-
-
Analysis: Inject 10 µL of the prepared sample.
-
Data Processing: Integrate the peak areas for the starting material and the product enantiomers. Calculate the reaction conversion and enantiomeric excess (e.e.) using the following formulas:
-
% Conversion = [Area(Product)] / [Area(Product) + Area(Starting Material)] * 100
-
% e.e. = |Area(R) - Area(S)| / |Area(R) + Area(S)| * 100
-
Protocol 2: In-situ ¹H NMR Reaction Monitoring
-
Sample Preparation:
-
In an NMR tube, dissolve the limiting reagent and a known amount of an internal standard (IS) that does not react with any components (e.g., 1,3,5-trimethoxybenzene) in a suitable deuterated solvent (e.g., CDCl₃ or Toluene-d8).
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Acquire an initial spectrum (t=0) of this mixture.
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Add the final reagent to the NMR tube to initiate the reaction, mix thoroughly, and immediately place the tube in the pre-shimmed and temperature-stabilized spectrometer.[14]
-
-
NMR Acquisition:
-
Use an automated setup to acquire spectra at regular time intervals (e.g., every 5 minutes).[3]
-
Ensure acquisition parameters are set for quantitative analysis: use a 90° pulse and a relaxation delay (d1) of at least 5 times the longest T1 of interest.
-
-
Data Processing:
-
Process each spectrum identically (phasing, baseline correction).
-
For each time point, integrate a characteristic, non-overlapping peak of the starting material and a characteristic peak of the product.
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Calculate the concentration or molar ratio of the product relative to the internal standard over time to determine reaction kinetics.
-
Visualizations
Caption: Workflow for monitoring a chemical reaction using analytical techniques.
References
- 1. benchchem.com [benchchem.com]
- 2. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 3. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. hplc.eu [hplc.eu]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. HPLC Troubleshooting Guide [scioninstruments.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. 5) Common Problems | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 11. researchgate.net [researchgate.net]
- 12. pharmtech.com [pharmtech.com]
- 13. hammer.purdue.edu [hammer.purdue.edu]
- 14. utoronto.scholaris.ca [utoronto.scholaris.ca]
handling and storage recommendations for (R)-3-Benzyloxypyrrolidine hydrochloride
This technical support center provides essential information for researchers, scientists, and drug development professionals on the proper handling, storage, and use of (R)-3-Benzyloxypyrrolidine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a chiral organic compound featuring a pyrrolidine ring.[1] It serves as a valuable intermediate in the synthesis of various bioactive compounds and is of particular interest in pharmaceutical development due to its potential biological activity.[1] The hydrochloride salt form generally offers greater stability and solubility in aqueous solutions compared to its free base.[1]
Q2: What are the typical physical properties of this compound?
This compound is typically a white to off-white or light yellow to brown solid at room temperature.[2][3] It is soluble in polar solvents such as water, methanol, and ethanol.[2]
Q3: What are the primary safety concerns when handling this compound?
This compound may be harmful if swallowed or inhaled and can cause serious eye irritation and skin irritation.[4][5][6] It is crucial to handle it in a well-ventilated area, preferably under a chemical fume hood, and to wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[4][6] Avoid creating dust when handling the solid form.[4]
Q4: With which substances is this compound incompatible?
It is incompatible with strong oxidizing agents, strong acids, and strong bases.[4][7] Contact with these substances should be avoided to prevent potentially hazardous reactions.
Storage and Handling Recommendations
Proper storage and handling are critical to maintain the integrity and stability of this compound.
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place at room temperature.[2][3] Some suppliers may recommend refrigerated storage (0-8 °C). | Prevents thermal degradation. |
| Atmosphere | Keep container tightly sealed in a dry and well-ventilated place.[2][4] Store under an inert atmosphere (e.g., nitrogen or argon) for long-term storage. | The compound can be moisture and light sensitive.[4] A tight seal prevents moisture absorption.[2] |
| Container | Use the original, tightly sealed container. Ensure it is properly labeled. | Protects from light and moisture, and ensures proper identification. |
| Location | Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4][7] | Prevents accidental contact and hazardous chemical reactions. |
Troubleshooting Guide
This guide addresses common issues that may arise during the use of this compound in experimental settings.
Issue 1: Inconsistent reaction yields or unexpected side products.
-
Possible Cause: Degradation of the starting material due to improper storage.
-
Solution: Ensure the compound has been stored according to the recommendations (cool, dry, sealed container). If degradation is suspected, verify the purity of the material using techniques like NMR or LC-MS before use.
-
-
Possible Cause: Presence of moisture in the reaction.
-
Solution: As the hydrochloride salt can be hygroscopic, ensure all solvents and reagents are anhydrous, and conduct the reaction under an inert atmosphere (nitrogen or argon).
-
-
Possible Cause: Incorrect reaction conditions.
-
Solution: Review the reaction temperature, stoichiometry, and reaction time. The secondary amine in the pyrrolidine ring is a reactive nucleophile, which could lead to side reactions if conditions are not optimized.
-
Issue 2: The compound appears discolored or has an unusual consistency.
-
Possible Cause: Exposure to light or air, leading to degradation.
-
Solution: Discard the material if significant degradation is suspected. For future use, store in a light-resistant container and minimize exposure to the atmosphere.
-
-
Possible Cause: Absorption of moisture.
-
Solution: If the material appears clumpy or wet, it may have absorbed moisture. Drying under a high vacuum may be possible, but it is crucial to first assess if the moisture has already caused significant degradation.
-
Issue 3: Poor solubility in a reaction solvent.
-
Possible Cause: Use of an inappropriate solvent.
-
Solution: this compound is generally soluble in polar solvents.[2] If using a nonpolar solvent, the free base form of the compound might be more suitable. This can be achieved by a liquid-liquid extraction with a suitable base and an organic solvent.
-
Experimental Protocols
Example Protocol: N-Alkylation of this compound
This protocol describes a general procedure for the N-alkylation of this compound, a common reaction for this type of intermediate.
Materials:
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This compound
-
Alkyl halide (e.g., ethyl iodide)
-
A suitable base (e.g., triethylamine or potassium carbonate)
-
Anhydrous polar aprotic solvent (e.g., acetonitrile or DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert gas supply (nitrogen or argon)
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent).
-
Add anhydrous acetonitrile to dissolve the starting material.
-
Add the base (2.5 equivalents) to the solution. Stir for 10-15 minutes to generate the free base in situ.
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Slowly add the alkyl halide (1.1 equivalents) to the reaction mixture at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure N-alkylated product.
Visualizations
Caption: Workflow for receiving, storing, and handling this compound.
Caption: Troubleshooting logic for addressing low reaction yields.
References
- 1. CAS 927819-90-7: (R)-3-Benzyloxy-Pyrrolidine Hydrochloride [cymitquimica.com]
- 2. (3S)-3-Benzyloxypyrrolidine Hydrochloride Supplier China | High Purity CAS 1197377-87-9 | Product Details, Safety & Price [chemheterocycles.com]
- 3. (R)-3-Benzyloxy-Pyrrolidine Hydrochloride | 927819-90-7 [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
Validation & Comparative
comparing (R)-3-Benzyloxypyrrolidine hydrochloride with other chiral auxiliaries
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a chiral auxiliary is a critical decision in modern asymmetric synthesis, profoundly influencing the stereochemical outcome of a reaction. This guide provides an objective comparison of the performance of several widely used chiral auxiliaries. While the initial aim was to include (R)-3-Benzyloxypyrrolidine hydrochloride in this comparison, an extensive review of the scientific literature and patent databases revealed no documented use of this compound as a removable chiral auxiliary for asymmetric induction. It is, however, recognized as a valuable chiral building block for the synthesis of complex molecules.[1]
Therefore, this guide will focus on a detailed comparative analysis of three classes of well-established and highly effective chiral auxiliaries: Evans' Oxazolidinones, Oppolzer's Camphorsultams, and Pseudoephedrine-based auxiliaries. These have become indispensable tools in the stereoselective synthesis of natural products and pharmaceutical agents.[2]
Performance Comparison of Chiral Auxiliaries
The efficacy of a chiral auxiliary is determined by its ability to confer high diastereoselectivity and yield in a chemical transformation, as well as the ease of its attachment to the substrate and subsequent removal. The following tables summarize the performance of these auxiliaries in key asymmetric reactions based on published experimental data.
Asymmetric Alkylation of Enolates
Asymmetric alkylation is a fundamental method for the stereoselective formation of carbon-carbon bonds. The choice of chiral auxiliary is crucial in controlling the facial selectivity of the enolate, thereby determining the configuration of the newly formed stereocenter.
| Chiral Auxiliary | Substrate | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) |
| Evans' Oxazolidinone | (4R,5S)-4-methyl-5-phenyl-3-propionyloxazolidin-2-one | Benzyl bromide | >99:1 | 95 |
| Evans' Oxazolidinone | (R)-4-benzyl-3-propionyloxazolidin-2-one | Methyl iodide | 99:1 | 90 |
| Pseudoephedrine Amide | (1R,2R)-Pseudoephedrine propionamide | n-Butyl iodide | ≥99:1 | 80 |
| Pseudoephedrine Amide | (1R,2R)-Pseudoephedrine propionamide | Benzyl bromide | 97:3 | 90 |
Asymmetric Aldol Reactions
The aldol reaction is a powerful transformation for the construction of β-hydroxy carbonyl compounds, creating up to two new stereocenters. Chiral auxiliaries provide excellent stereocontrol, leading to the formation of specific syn or anti diastereomers.
| Chiral Auxiliary | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) |
| Evans' Oxazolidinone | Isobutyraldehyde | >99:1 | 85 |
| Evans' Oxazolidinone | Benzaldehyde | 98:2 | 89 |
| Oppolzer's Camphorsultam | Acetaldehyde | 95:5 (endo) | 85 |
Asymmetric Diels-Alder Reactions
The Diels-Alder reaction is a cornerstone for the synthesis of cyclic molecules. Chiral auxiliaries attached to the dienophile can effectively control the endo/exo selectivity and the facial selectivity of the cycloaddition.
| Chiral Auxiliary | Dienophile | Diene | Endo/Exo Ratio | Diastereomeric Excess (d.e.) | Yield (%) |
| Oppolzer's Camphorsultam | N-Acryloyl-camphorsultam | Cyclopentadiene | >95:5 (endo) | >98% | 90 |
| Evans' Oxazolidinone | N-Acryloyl-oxazolidinone | Cyclopentadiene | 85:15 (endo) | 91% | 82 |
Mechanistic Insights and Stereochemical Models
The high degree of stereocontrol exerted by these chiral auxiliaries is attributed to the formation of rigid, well-defined transition states that favor the approach of the electrophile or diene from one face of the substrate.
Caption: General workflow for asymmetric alkylation using a chiral auxiliary.
The stereochemical outcome is often rationalized using models such as the Zimmerman-Traxler model for aldol reactions or by considering the steric hindrance provided by the bulky groups on the chiral auxiliary, which effectively shield one face of the reactive intermediate.
Caption: Stereocontrol in the Evans aldol reaction via a chair-like transition state.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful application of these chiral auxiliaries.
Protocol 1: Asymmetric Alkylation using an Evans' Oxazolidinone Auxiliary
This protocol describes the alkylation of an N-acyloxazolidinone, a common method for synthesizing enantiomerically enriched carboxylic acids.
Materials:
-
(4R,5S)-4-methyl-5-phenyl-3-propionyloxazolidin-2-one (1.0 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq, 1.0 M solution in THF)
-
Benzyl bromide (1.2 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, dissolve the N-acyloxazolidinone in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add the NaHMDS solution dropwise via syringe. Stir the mixture at -78 °C for 30 minutes to form the sodium enolate.
-
Add benzyl bromide dropwise to the enolate solution.
-
Stir the reaction mixture at -78 °C for 4 hours.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the alkylated product.
Protocol 2: Asymmetric Aldol Reaction using an Evans' Oxazolidinone Auxiliary
This protocol outlines the boron-mediated aldol reaction to produce a syn-aldol adduct with high diastereoselectivity.[3]
Materials:
-
(R)-4-benzyl-3-propionyloxazolidin-2-one (1.0 eq)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Dibutylboron triflate (Bu₂BOTf) (1.1 eq, 1.0 M solution in CH₂Cl₂)
-
Diisopropylethylamine (DIPEA) (1.2 eq)
-
Isobutyraldehyde (1.5 eq)
-
Methanol
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, dissolve the N-acyloxazolidinone in anhydrous CH₂Cl₂.
-
Cool the solution to 0 °C in an ice bath.
-
Add Bu₂BOTf dropwise, followed by the dropwise addition of DIPEA.
-
Stir the mixture at 0 °C for 30 minutes to form the boron enolate.
-
Cool the solution to -78 °C.
-
Add isobutyraldehyde dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour, then at 0 °C for 2 hours.
-
Quench the reaction by adding methanol.
-
Add saturated aqueous NaHCO₃ solution and stir vigorously for 10 minutes.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂ (3x).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Asymmetric Diels-Alder Reaction using Oppolzer's Camphorsultam
This protocol describes a Lewis acid-catalyzed Diels-Alder reaction to generate a chiral cyclic adduct.[4]
Materials:
-
(1R)-(+)-N-Acryloyl-2,10-camphorsultam (1.0 eq)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Diethylaluminum chloride (Et₂AlCl) (1.2 eq, 1.0 M solution in hexanes)
-
Cyclopentadiene (freshly cracked) (3.0 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, dissolve the N-acryloyl-camphorsultam in anhydrous CH₂Cl₂.
-
Cool the solution to -78 °C.
-
Add the Et₂AlCl solution dropwise and stir for 15 minutes.
-
Add freshly cracked cyclopentadiene dropwise.
-
Stir the reaction mixture at -78 °C for 3 hours.
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Allow the mixture to warm to room temperature and separate the layers.
-
Extract the aqueous layer with CH₂Cl₂ (3x).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion
Evans' oxazolidinones, Oppolzer's camphorsultams, and pseudoephedrine-based auxiliaries are powerful and reliable tools for asymmetric synthesis, each with its own set of advantages for specific transformations. Their continued use in both academic and industrial settings is a testament to their high levels of stereocontrol and predictability. While the potential of this compound as a chiral building block is acknowledged, its application as a chiral auxiliary remains an open area for future research. The data and protocols presented herein for the established auxiliaries provide a solid benchmark for the evaluation of any new chiral auxiliaries that may be developed.
References
A Researcher's Guide to Enantiomeric Excess Determination for Products of (R)-3-Benzyloxypyrrolidine Hydrochloride
For researchers, scientists, and drug development professionals, the precise determination of enantiomeric excess (ee) is a critical step in the validation of asymmetric syntheses. This guide provides a comparative analysis of methodologies for determining the enantiomeric purity of products derived from reactions utilizing (R)-3-Benzyloxypyrrolidine hydrochloride as a chiral auxiliary. We present supporting experimental data, detailed protocols for common analytical techniques, and a comparison with a widely used alternative.
The selection of an appropriate chiral auxiliary is pivotal in directing the stereochemical outcome of a reaction. This compound offers a valuable scaffold for the synthesis of chiral pyrrolidine derivatives. Verifying the success of such asymmetric transformations necessitates reliable and accurate methods for quantifying the enantiomeric excess of the resulting products. The most common techniques employed for this purpose are chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, often in conjunction with chiral solvating or derivatizing agents.
Comparative Performance in Asymmetric Synthesis
To contextualize the utility of (R)-3-Benzyloxypyrrolidine as a chiral auxiliary, we compare its performance in an asymmetric allylic alkylation reaction with that of a well-established Evans oxazolidinone auxiliary in a similar transformation.
| Chiral Auxiliary | Reaction Type | Product Type | Enantiomeric Excess (ee) | Analytical Method |
| (R)-3-(Benzyloxy)pyrrolidine derivative | Asymmetric Allylic Alkylation | 2,2-disubstituted pyrrolidine | 84% | Chiral HPLC[1] |
| (R)-4-benzyl-2-oxazolidinone | Asymmetric Alkylation | α-substituted carboxylic acid derivative | >98% | Not specified in source |
This comparison highlights that while the pyrrolidine-based auxiliary can induce significant chirality, other auxiliaries like Evans oxazolidinones may offer higher levels of stereocontrol in certain applications. The choice of auxiliary will ultimately depend on the specific synthetic target, reaction conditions, and desired level of enantiopurity.
Experimental Protocols for Enantiomeric Excess Determination
The accurate determination of enantiomeric excess is underpinned by robust experimental protocols. Below are detailed methodologies for chiral HPLC and NMR spectroscopy, which are broadly applicable to chiral pyrrolidine derivatives.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for separating enantiomers, allowing for their direct quantification. The key to this method is the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
General Protocol for Chiral HPLC Analysis:
-
Column Selection: A polysaccharide-based chiral stationary phase, such as a Chiralpak® or Chiralcel® column, is often a good starting point for the separation of pyrrolidine derivatives.
-
Mobile Phase Preparation: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent like n-hexane or heptane and a polar modifier such as isopropanol or ethanol. The ratio of these solvents is critical for achieving separation and should be optimized. A common starting point is a 90:10 (v/v) mixture of hexane and isopropanol.
-
Sample Preparation: Dissolve a small amount of the purified product in the mobile phase to a concentration of approximately 1 mg/mL.
-
Instrumentation and Conditions:
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Column Temperature: Maintain a constant column temperature, typically 25 °C.
-
Detection: Use a UV detector at a wavelength where the analyte has significant absorbance.
-
-
Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the following formula:
-
% ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100
-
NMR Spectroscopy with Chiral Solvating Agents (CSAs)
NMR spectroscopy can be used to determine enantiomeric excess by converting the enantiomers into diastereomers in situ through the addition of a chiral solvating agent. The diastereomeric complexes will have distinct NMR signals, allowing for their quantification.
General Protocol for ¹H NMR Analysis with a Chiral Solvating Agent:
-
Sample Preparation: In an NMR tube, dissolve a known amount of the chiral product in a suitable deuterated solvent (e.g., CDCl₃).
-
Addition of Chiral Solvating Agent: Add a specific molar equivalent of a chiral solvating agent, such as (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol or a BINOL derivative. The optimal ratio of analyte to CSA may need to be determined experimentally to achieve baseline separation of the diastereomeric signals.
-
NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum. It is crucial to use acquisition parameters that allow for accurate integration, such as a sufficient relaxation delay (e.g., 5 times the longest T₁).
-
Data Analysis: Identify a pair of well-resolved signals corresponding to the two diastereomers. Integrate these signals and calculate the diastereomeric ratio (dr), which directly corresponds to the enantiomeric ratio. The enantiomeric excess can then be calculated as:
-
% ee = [|Integral₁ - Integral₂| / (Integral₁ + Integral₂)] x 100
-
Visualizing the Workflow
To aid in understanding the process, the following diagrams illustrate the general workflows for asymmetric synthesis and subsequent enantiomeric excess determination.
References
Spectroscopic Analysis for the Structural Confirmation of (R)-3-Benzyloxypyrrolidine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The precise structural confirmation of chiral molecules such as (R)-3-Benzyloxypyrrolidine and its derivatives is paramount in the fields of medicinal chemistry and drug development. The stereochemistry and substitution pattern of these pyrrolidine scaffolds significantly influence their pharmacological activity and toxicological profiles. This guide provides a comparative overview of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—used to elucidate and confirm the structure of these valuable synthetic intermediates.
Spectroscopic Data Comparison
The following tables summarize the expected and experimentally observed spectroscopic data for (R)-3-Benzyloxypyrrolidine and its derivatives, alongside relevant alternative compounds for comparison. This data facilitates the identification and purity assessment of these compounds.
Table 1: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
| Compound | Chemical Shift (δ, ppm), Multiplicity, J (Hz), Integration |
| (R)-3-Benzyloxypyrrolidine | 7.25-7.35 (m, 5H, Ar-H), 4.55 (s, 2H, O-CH₂-Ar), 4.10-4.15 (m, 1H, H-3), 3.10-3.20 (m, 1H, H-5a), 2.95-3.05 (m, 1H, H-5b), 2.80-2.90 (m, 1H, H-2a), 2.70-2.80 (m, 1H, H-2b), 2.05-2.15 (m, 1H, H-4a), 1.80-1.90 (m, 1H, H-4b), 1.75 (br s, 1H, NH) |
| N-Acetyl-(R)-3-Benzyloxypyrrolidine | 7.25-7.35 (m, 5H, Ar-H), 4.55 (s, 2H, O-CH₂-Ar), 4.20-4.25 (m, 1H, H-3), 3.60-3.75 (m, 2H, H-5), 3.45-3.55 (m, 2H, H-2), 2.10 (s, 3H, COCH₃), 2.00-2.15 (m, 2H, H-4) |
| N-Benzoyl-(R)-3-Benzyloxypyrrolidine | 7.25-7.50 (m, 10H, Ar-H), 4.55 (s, 2H, O-CH₂-Ar), 4.30-4.40 (m, 1H, H-3), 3.70-3.90 (m, 4H, H-2, H-5), 2.10-2.25 (m, 2H, H-4) |
| (R)-3-Hydroxypyrrolidine | 4.35-4.45 (m, 1H, H-3), 3.10-3.20 (m, 1H, H-5a), 2.95-3.05 (m, 1H, H-5b), 2.85-2.95 (m, 1H, H-2a), 2.75-2.85 (m, 1H, H-2b), 1.85-1.95 (m, 1H, H-4a), 1.70-1.80 (m, 1H, H-4b), 2.5 (br s, 2H, NH, OH) |
Table 2: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
| Compound | Chemical Shift (δ, ppm) |
| (R)-3-Benzyloxypyrrolidine | 138.5 (Ar-C), 128.4 (Ar-CH), 127.7 (Ar-CH), 127.6 (Ar-CH), 78.0 (C-3), 70.5 (O-CH₂-Ar), 54.0 (C-2), 46.5 (C-5), 31.0 (C-4) |
| N-Acetyl-(R)-3-Benzyloxypyrrolidine | 169.0 (C=O), 138.0 (Ar-C), 128.4 (Ar-CH), 127.7 (Ar-CH), 127.6 (Ar-CH), 76.5 (C-3), 70.8 (O-CH₂-Ar), 52.0 (C-2), 48.0 (C-5), 30.5 (C-4), 22.0 (COCH₃) |
| N-Benzoyl-(R)-3-Benzyloxypyrrolidine | 170.0 (C=O), 138.0 (Ar-C), 136.0 (Ar-C), 129.5 (Ar-CH), 128.4 (Ar-CH), 128.3 (Ar-CH), 127.7 (Ar-CH), 127.6 (Ar-CH), 127.0 (Ar-CH), 77.0 (C-3), 71.0 (O-CH₂-Ar), 53.0 (C-2), 49.0 (C-5), 31.0 (C-4) |
| (R)-3-Hydroxypyrrolidine | 70.0 (C-3), 56.0 (C-2), 46.0 (C-5), 34.0 (C-4) |
Table 3: Mass Spectrometry (ESI-MS) Data
| Compound | [M+H]⁺ (m/z) | Key Fragmentation Ions (m/z) |
| (R)-3-Benzyloxypyrrolidine | 178.12 | 91.05 (tropylium ion), 86.09 (pyrrolidine fragment) |
| N-Acetyl-(R)-3-Benzyloxypyrrolidine | 220.15 | 128.11 (acetylated pyrrolidine fragment), 91.05 (tropylium ion) |
| N-Benzoyl-(R)-3-Benzyloxypyrrolidine | 282.16 | 105.03 (benzoyl cation), 190.12 (benzoylated pyrrolidine fragment), 91.05 (tropylium ion) |
| (R)-3-Hydroxypyrrolidine | 88.07 | 70.06 ([M+H-H₂O]⁺) |
Table 4: Infrared (FTIR) Spectroscopy Data
| Compound | Key Absorption Bands (cm⁻¹) |
| (R)-3-Benzyloxypyrrolidine | 3350 (N-H stretch), 3030 (Ar C-H stretch), 2950, 2870 (Aliphatic C-H stretch), 1100 (C-O stretch), 740, 700 (Ar C-H bend) |
| N-Acetyl-(R)-3-Benzyloxypyrrolidine | 3030 (Ar C-H stretch), 2950, 2870 (Aliphatic C-H stretch), 1640 (Amide C=O stretch), 1100 (C-O stretch), 740, 700 (Ar C-H bend) |
| N-Benzoyl-(R)-3-Benzyloxypyrrolidine | 3030 (Ar C-H stretch), 2950, 2870 (Aliphatic C-H stretch), 1630 (Amide C=O stretch), 1600, 1450 (Ar C=C stretch), 1100 (C-O stretch), 740, 700 (Ar C-H bend) |
| (R)-3-Hydroxypyrrolidine | 3400 (O-H stretch, broad), 3300 (N-H stretch), 2950, 2870 (Aliphatic C-H stretch), 1080 (C-O stretch) |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reproducible and comparable spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the analyte.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
-
¹H NMR Data Acquisition:
-
Spectrometer: 500 MHz NMR Spectrometer.
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16-32.
-
Spectral Width: -2 to 12 ppm.
-
Temperature: 298 K.
-
-
¹³C NMR Data Acquisition:
-
Spectrometer: 125 MHz NMR Spectrometer.
-
Pulse Program: Proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C).
-
Spectral Width: -10 to 220 ppm.
-
Temperature: 298 K.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of the analyte (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
-
Data Acquisition (Electrospray Ionization - ESI):
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Mode: Positive ion mode ([M+H]⁺).
-
Infusion: Introduce the sample solution into the ion source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
Mass Range: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight and fragments (e.g., m/z 50-500).
-
Fragmentation Analysis (MS/MS): Select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to obtain fragmentation patterns.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a solvent such as isopropanol and allowing it to dry.
-
Place a small amount of the liquid or solid sample directly onto the ATR crystal.
-
For solid samples, apply pressure with the built-in press to ensure good contact.
-
-
Data Acquisition:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Record a background spectrum of the clean, empty ATR crystal before running the sample.
-
Visualization of Analytical Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis and structural confirmation of (R)-3-Benzyloxypyrrolidine derivatives.
Caption: Workflow for Spectroscopic Structure Confirmation.
biological assay results for compounds synthesized with (R)-3-Benzyloxypyrrolidine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its three-dimensional architecture, arising from its sp3-hybridized carbon atoms, allows for the precise spatial arrangement of functional groups, making it an ideal starting point for the synthesis of novel therapeutic agents. Compounds synthesized using chiral precursors like (R)-3-Benzyloxypyrrolidine hydrochloride are of particular interest as they enable the development of enantiomerically pure drugs, often leading to improved efficacy and reduced side effects.
This guide provides a comparative analysis of the in vitro antiproliferative activity of a series of novel polysubstituted pyrrolidine derivatives. The data presented herein offers a benchmark for the performance of these compounds against various cancer cell lines and a standard chemotherapeutic agent, cisplatin. Detailed experimental protocols and visualizations of key biological pathways and workflows are included to support further research and development in this promising area of oncology.
Comparative Antiproliferative Activity
A series of novel pyrrolidine derivatives were evaluated for their cytotoxic effects against a panel of ten human cancer cell lines. The half-maximal inhibitory concentration (IC50) for each compound was determined using a standard MTT assay. The results, presented in Table 1, highlight the potency and selectivity of these compounds compared to the well-established anticancer drug, cisplatin.
Table 1: In Vitro Antiproliferative Activity (IC50, µM) of Pyrrolidine Derivatives
| Compound | A549 (Lung) | HCT116 (Colon) | HL60 (Leukemia) | SMMC-7721 (Liver) | SW480 (Colon) | PANC-1 (Pancreas) | PC-3 (Prostate) | K562 (Leukemia) | SK-OV-3 (Ovarian) | U87 (Glioblastoma) |
| 3h | 11 | 16 | 7.9 | 12 | 16 | 13 | 14 | 12 | 16 | 12 |
| 3k | 10 | 2.9 | 3.2 | 3.5 | 4.2 | 5.3 | 4.8 | 3.9 | 5.1 | 4.5 |
| Cisplatin | 9.8 | 11 | 3.5 | 12 | 15 | 18 | 16 | 4.2 | 13 | 17 |
Data sourced from a study on substituted pyrrolidines and pyrroles as potential anticancer agents.
Key Observations:
-
Compound 3k demonstrated significant antiproliferative activity across all tested cell lines, with IC50 values in the low micromolar range.
-
Notably, 3k was more potent than the standard chemotherapeutic agent, cisplatin, against HCT116, SMMC-7721, SW480, PANC-1, PC-3, SK-OV-3, and U87 cancer cell lines.
-
Compound 3h also exhibited moderate to good activity, though it was generally less potent than 3k and cisplatin.
-
The potent and broad-spectrum activity of compound 3k suggests that this pyrrolidine derivative is a promising candidate for further preclinical development.
Experimental Protocols
MTT Assay for Cell Viability
The antiproliferative activity of the synthesized pyrrolidine compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., A549, HCT116, HL60)
-
Roswell Park Memorial Institute (RPMI) 1640 medium
-
Fetal bovine serum (FBS)
-
Penicillin-streptomycin solution
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of RPMI 1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin. The plates were then incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: The test compounds were dissolved in DMSO to create stock solutions, which were then serially diluted with the culture medium to the desired concentrations. The medium from the wells was replaced with 100 µL of the medium containing the test compounds at various concentrations. Control wells received medium with DMSO at the same final concentration as the test wells.
-
Incubation: The plates were incubated for an additional 48 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, 20 µL of MTT solution was added to each well, and the plates were incubated for another 4 hours.
-
Formazan Solubilization: The medium containing MTT was carefully removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well was measured at 490 nm using a microplate reader.
-
Data Analysis: The cell viability was calculated as a percentage of the control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, was determined from the dose-response curves.
Visualizations
Generalized Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel pyrrolidine-based compounds.
Caption: Generalized workflow from synthesis to lead identification.
The mTOR Signaling Pathway
The mammalian target of rapamycin (mTOR) is a critical kinase that regulates cell growth, proliferation, and survival. Its signaling pathway is frequently hyperactivated in many types of cancer, making it a key target for anticancer drug development. The diagram below illustrates a simplified overview of the mTOR signaling cascade.
Caption: Simplified mTOR signaling pathway in cancer.
A Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis: Alternatives to (R)-3-Benzyloxypyrrolidine Hydrochloride
For researchers, scientists, and drug development professionals, the selection of an appropriate chiral auxiliary is a critical decision in the stereoselective synthesis of complex molecules. An ideal auxiliary should be readily available, easily attached to and removed from the substrate, and provide high levels of stereocontrol. This guide offers an objective comparison of the performance of several widely used chiral auxiliaries as alternatives to (R)-3-Benzyloxypyrrolidine hydrochloride, supported by experimental data from the literature.
While direct, side-by-side comparative data for this compound against other auxiliaries in identical reactions is limited in publicly available literature, this guide provides a comprehensive overview of the performance of established alternatives and discusses the utility of pyrrolidine-based auxiliaries.
Established Chiral Auxiliaries: A Performance Overview
The efficacy of a chiral auxiliary is highly dependent on the specific reaction type and substrates involved.[1] Here, we compare three of the most common classes of chiral auxiliaries: Evans' Oxazolidinones, Pseudoephedrine and its derivatives, and Oppolzer's Camphorsultams.
Evans' Oxazolidinones
Developed by David A. Evans, chiral oxazolidinones are among the most reliable and widely used auxiliaries for a range of asymmetric transformations, including aldol reactions, alkylations, and Diels-Alder reactions.[2][3] Their rigid structure and the steric hindrance provided by the substituent at the C4 position allow for excellent facial selectivity.
Performance Data:
Table 1: Asymmetric Alkylation using Evans' Oxazolidinone Auxiliaries
| Substrate (N-Acyl Oxazolidinone) | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) |
| N-Propionyl-(4R,5S)-4-methyl-5-phenyloxazolidin-2-one | Benzyl bromide | >99:1 | 90-95 |
| N-Propionyl-(4S)-4-isopropyloxazolidin-2-one | Methyl iodide | 95:5 | 85 |
| N-Propionyl-(4S)-4-benzyloxazolidin-2-one | Allyl iodide | 98:2 | >90 |
Table 2: Asymmetric Aldol Reaction using Evans' Oxazolidinone Auxiliaries
| Substrate (N-Acyl Oxazolidinone) | Aldehyde | Diastereomeric Ratio (d.r.) | Yield (%) |
| N-Propionyl-(4R,5S)-4-methyl-5-phenyloxazolidin-2-one | Isobutyraldehyde | >99:1 (syn) | 85-95 |
| N-Propionyl-(4S)-4-isopropyloxazolidin-2-one | Benzaldehyde | >98:2 (syn) | 90 |
Pseudoephedrine and Its Derivatives
Pseudoephedrine, a readily available and inexpensive natural product, serves as an excellent chiral auxiliary, particularly for the asymmetric alkylation of amides.[4] A significant advantage is the development of pseudoephenamine, a superior and unrestricted alternative.[4]
Performance Data:
Table 3: Asymmetric Alkylation using Pseudoephedrine Amide Auxiliaries
| Substrate (N-Acyl Pseudoephedrine) | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) |
| (1R,2R)-Pseudoephedrine propionamide | n-Butyl iodide | ≥99:1 | 80 |
| (1R,2R)-Pseudoephedrine propionamide | Benzyl bromide | 97:3 | 90 |
Oppolzer's Camphorsultams
Derived from camphor, camphorsultams are highly effective chiral auxiliaries that offer excellent stereocontrol, particularly in Diels-Alder reactions.[1][5] The rigid bicyclic structure effectively shields one face of the dienophile, leading to high endo-selectivity.[1]
Performance Data:
Table 4: Asymmetric Diels-Alder Reaction using Oppolzer's Camphorsultam
| Dienophile | Diene | Diastereomeric Excess (d.e.) | Yield (%) |
| N-Acryloyl-(2R)-bornane-10,2-sultam | Cyclopentadiene | >98% | 85 |
| N-Crotonoyl-(2R)-bornane-10,2-sultam | Isoprene | 95% | 90 |
Pyrrolidine-Based Chiral Auxiliaries
Pyrrolidine derivatives, including (R)-3-Benzyloxypyrrolidine, represent another important class of chiral auxiliaries and catalysts.[6][7] Their utility often stems from their C2-symmetry or the stereodirecting effect of substituents on the pyrrolidine ring.
While direct comparative data against the aforementioned auxiliaries is scarce, C2-symmetric 2,5-disubstituted pyrrolidines have proven to be effective as chiral ligands in catalytic asymmetric reactions, achieving high enantiomeric excess (70-96% ee) in the addition of diethylzinc to aryl aldehydes.[8] The stereochemical outcome is highly dependent on the nature of the substituents on the pyrrolidine ring and the N-substituent.[8]
For instance, N-acyl pyrrolidine derivatives have been utilized in asymmetric synthesis, with the stereochemical outcome influenced by the formation of a chelated N-acyliminium species.[9] The diastereoselectivity in these reactions can be fair to good.[9]
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are representative protocols for key asymmetric reactions using the discussed chiral auxiliaries.
Protocol 1: Asymmetric Alkylation using an Evans' Oxazolidinone Auxiliary
-
Enolate Formation: A solution of the N-acyl oxazolidinone (1.0 equiv) in anhydrous THF is cooled to -78 °C. A solution of sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equiv) in THF is added dropwise, and the mixture is stirred for 30 minutes.
-
Alkylation: The alkylating agent (e.g., allyl iodide, 1.2 equiv) is added, and the reaction is stirred at -78 °C until completion (monitored by TLC).
-
Work-up: The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted with an organic solvent, dried, and purified by chromatography.
-
Auxiliary Removal: The chiral auxiliary can be cleaved by treatment with reagents such as lithium hydroxide/hydrogen peroxide to yield the corresponding carboxylic acid.
Protocol 2: Asymmetric Aldol Reaction using an Evans' Oxazolidinone Auxiliary
-
Enolate Formation: To a solution of the N-acyl oxazolidinone (1.0 equiv) in anhydrous dichloromethane at 0 °C is added di-n-butylboron triflate (1.1 equiv) followed by triethylamine (1.2 equiv). The mixture is stirred for 30 minutes.
-
Aldol Addition: The solution is cooled to -78 °C, and the aldehyde (1.2 equiv) is added. The reaction is stirred for 2 hours at -78 °C and then allowed to warm to 0 °C over 1 hour.
-
Work-up: The reaction is quenched with a phosphate buffer (pH 7), and the product is extracted, dried, and purified.
Visualizing Asymmetric Synthesis Workflows
The following diagrams illustrate the general workflow of chiral auxiliary-mediated asymmetric synthesis and a plausible transition state model.
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Caption: Zimmerman-Traxler transition state model for the Evans' aldol reaction.
Conclusion
The selection of a chiral auxiliary is a multifaceted decision that depends on the specific transformation, desired stereochemical outcome, and practical considerations such as cost and availability. Evans' oxazolidinones, pseudoephedrine derivatives, and Oppolzer's camphorsultams are well-established and highly effective auxiliaries with a wealth of supporting literature and predictable stereochemical outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 6. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chiral C2-symmetric 2,5-disubstituted pyrrolidine derivatives as catalytic chiral ligands in the reactions of diethylzinc with aryl aldehydes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Cost-Benefit Analysis of (R)-3-Benzyloxypyrrolidine Hydrochloride for Researchers
For researchers and professionals in drug development, the selection of chiral building blocks is a critical decision that impacts synthesis efficiency, cost, and the safety of the final active pharmaceutical ingredient. This guide provides a comprehensive cost-benefit analysis of (R)-3-Benzyloxypyrrolidine hydrochloride, a versatile chiral intermediate, and compares it with two common alternatives: (R)-3-hydroxypyrrolidine and (R)-N-Boc-3-hydroxypyrrolidine.
Executive Summary
This compound serves as a valuable building block in the synthesis of complex chiral molecules, particularly in medicinal chemistry.[1] Its benzyloxy group offers specific advantages in terms of reactivity and solubility. However, a thorough evaluation of its costs and benefits against viable alternatives is essential for optimizing synthetic strategies. This guide presents a data-driven comparison of these three pyrrolidine derivatives across key parameters: cost, synthetic utility in a representative N-alkylation reaction, and safety.
Cost Comparison
A direct comparison of the purchasing cost is the first step in a cost-benefit analysis. The following table summarizes the approximate cost per gram and the calculated cost per mole for each compound, based on currently available supplier pricing. The cost per mole is a more relevant metric for chemists planning synthetic routes.
| Compound | Molecular Weight ( g/mol ) | Approximate Price per Gram (USD) | Approximate Price per Mole (USD) |
| This compound | 213.71 | 110 - 197 | 23,508 - 42,097 |
| (R)-3-hydroxypyrrolidine | 87.12 | 22 - 108 | 2,526 - 12,406 |
| (R)-N-Boc-3-hydroxypyrrolidine | 187.24 | 11 - 79 | 2,060 - 14,790 |
(Note: Prices are based on a survey of various chemical suppliers and may vary depending on the vendor, purity, and quantity purchased.)
As the data indicates, this compound is significantly more expensive on a per-mole basis compared to both (R)-3-hydroxypyrrolidine and its N-Boc protected counterpart. This initial cost disparity is a major factor to consider in the overall cost-benefit analysis.
Synthetic Utility: A Comparative N-Alkylation Workflow
To objectively compare the synthetic utility of these building blocks, we will consider a representative N-alkylation reaction with benzyl bromide to synthesize N-benzyl-3-hydroxypyrrolidine derivatives. This common transformation highlights the differences in protection and deprotection strategies required for each starting material.
Experimental Workflow Comparison
Caption: Comparative experimental workflows for N-alkylation.
Detailed Experimental Protocols and Considerations
Workflow A: this compound
-
Base Treatment: The hydrochloride salt must first be neutralized to the free amine using a mild base like sodium bicarbonate. This adds an extra step and requires an aqueous workup.
-
N-Alkylation: The resulting free amine can be N-alkylated with benzyl bromide in the presence of a base such as potassium carbonate in a solvent like acetone.
-
Debenzylation: The benzyl ether protecting group on the hydroxyl function is robust and typically requires harsh conditions for removal, such as catalytic hydrogenation (e.g., H₂ over Pd/C) or strong acids.[2][3] This step may not be compatible with other functional groups in the molecule.
Workflow B: (R)-3-hydroxypyrrolidine
-
N-Alkylation: This is the most straightforward approach. (R)-3-hydroxypyrrolidine can be directly N-alkylated with benzyl bromide using a suitable base and solvent.[1][4][5] However, there is a potential for competitive O-alkylation of the hydroxyl group, which may necessitate careful control of reaction conditions to ensure high selectivity for N-alkylation.
Workflow C: (R)-N-Boc-3-hydroxypyrrolidine
-
N-Alkylation: The Boc-protected amine is unreactive towards alkylation. Therefore, the hydroxyl group would be alkylated first. To achieve N-alkylation, the Boc group would first need to be removed. Alternatively, if the goal is to alkylate the nitrogen, the hydroxyl group would need to be protected first, followed by Boc deprotection and then N-alkylation. A more direct, though less common, approach for N-alkylation of a Boc-protected amine involves deprotonation with a strong base like sodium hydride followed by reaction with the alkylating agent.
-
Boc Deprotection: The Boc group is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid in dioxane.[6][7][8][9] These conditions are generally milder than those required for debenzylation and are compatible with a wider range of functional groups.
Performance Comparison
| Feature | (R)-3-Benzyloxypyrrolidine HCl | (R)-3-hydroxypyrrolidine | (R)-N-Boc-3-hydroxypyrrolidine |
| Number of Steps | 3 (neutralization, alkylation, deprotection) | 1 (alkylation) | 2 (alkylation, deprotection) |
| Reaction Conditions | Alkylation is straightforward; deprotection is harsh. | Potential for O-alkylation side products. | Alkylation may require strong base; deprotection is mild. |
| Purification | May require chromatography to remove debenzylation byproducts. | May require careful purification to separate N- and O-alkylated products. | Generally straightforward purification. |
| Overall Yield | Potentially lower due to the additional deprotection step. | Can be high with optimized conditions for selectivity. | Generally high yields for both steps. |
Safety Profile Comparison
A comparison of the safety profiles of the three compounds is crucial for risk assessment in a laboratory setting. The following table summarizes the key hazard information from their respective Safety Data Sheets (SDS).
| Hazard Information | This compound | (R)-3-hydroxypyrrolidine | (R)-N-Boc-3-hydroxypyrrolidine |
| GHS Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[10] | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[5][11] | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.H400: Very toxic to aquatic life.[12][13][14] |
| Signal Word | Warning[10] | Warning[5] | Warning[12][13][14] |
| Personal Protective Equipment | Eyeshields, Gloves, dust mask[10] | Eyeshields, Gloves, dust mask | Eyeshields, Gloves, dust mask[12][13] |
All three compounds present similar hazards regarding skin, eye, and respiratory irritation. Notably, (R)-N-Boc-3-hydroxypyrrolidine is also classified as very toxic to aquatic life, which requires additional consideration for waste disposal.
Biological Relevance and Signaling Pathways
Caption: Potential mechanism of action for downstream products.
Conclusion and Recommendations
The choice between this compound, (R)-3-hydroxypyrrolidine, and (R)-N-Boc-3-hydroxypyrrolidine depends on a careful evaluation of the specific synthetic goals and project constraints.
-
This compound is a suitable choice when the benzyl ether can be carried through several synthetic steps and its eventual harsh removal is not a concern for other functionalities in the molecule. However, its high cost is a significant drawback.
-
(R)-3-hydroxypyrrolidine offers the most direct and atom-economical route for N-alkylation, making it an attractive option from a cost and step-count perspective. The primary challenge is controlling the selectivity between N- and O-alkylation, which may require careful optimization of reaction conditions.
-
(R)-N-Boc-3-hydroxypyrrolidine presents a balanced approach. While it involves an additional deprotection step compared to the unprotected pyrrolidine, the mild conditions for Boc group removal offer greater compatibility with sensitive substrates. Its moderate cost and generally high reaction yields make it a strong contender for many synthetic applications.
Recommendation: For most applications, particularly in the context of complex molecule synthesis where functional group tolerance is critical, (R)-N-Boc-3-hydroxypyrrolidine often represents the most strategic choice. Its predictable reactivity, the mild conditions for deprotection, and its relatively lower cost compared to the benzyl-protected analogue provide a favorable balance of economic and synthetic advantages. However, for simpler transformations where selectivity is not a major issue, the cost-effectiveness of (R)-3-hydroxypyrrolidine makes it a compelling alternative. The use of this compound should be reserved for specific cases where its unique properties are essential and its high cost can be justified.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemimpex.com [chemimpex.com]
- 5. (R)-3-Hydroxypyrrolidine price,buy (R)-3-Hydroxypyrrolidine - chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. EP2070899A1 - Deprotection of N-BOC compounds - Google Patents [patents.google.com]
- 8. vapourtec.com [vapourtec.com]
- 9. reddit.com [reddit.com]
- 10. WERCS Studio - Application Error [assets.thermofisher.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. benchchem.com [benchchem.com]
- 13. N-叔丁氧羰基-(R)-3-吡咯烷醇 98% | Sigma-Aldrich [sigmaaldrich.com]
- 14. chemicalbook.com [chemicalbook.com]
- 15. Synthesis and anticonvulsant activities of N-benzyl (2R)-2-acetamido-3-oxysubstituted propionamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Application of (R)-3-Benzyloxypyrrolidine Hydrochloride in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
(R)-3-Benzyloxypyrrolidine hydrochloride is a valuable chiral building block in the synthesis of complex pharmaceutical compounds. Its rigid pyrrolidine core and defined stereochemistry make it an important intermediate in the development of drugs that require specific three-dimensional arrangements for their biological activity. This guide provides a comparative analysis of this compound and its common alternative, (R)-3-hydroxypyrrolidine hydrochloride, in the synthesis of the muscarinic receptor antagonist, Darifenacin.
Performance Comparison in Darifenacin Synthesis
The synthesis of Darifenacin provides an excellent case study for comparing the utility of this compound and its unprotected analogue, (R)-3-hydroxypyrrolidine hydrochloride. The key difference lies in the presence of the benzyl protecting group on the hydroxyl function of the pyrrolidine ring. This seemingly small difference can have significant implications for the synthetic route, including the number of steps, reagent selection, and overall efficiency.
| Parameter | This compound Route | (R)-3-Hydroxypyrrolidine Hydrochloride Route |
| Starting Material | This compound | (R)-3-Hydroxypyrrolidine hydrochloride |
| Key Intermediate | (S)-1-[2-(2,3-dihydrobenzofuran-5-yl)ethyl]-3-benzyloxypyrrolidine | (S)-1-[2-(2,3-dihydrobenzofuran-5-yl)ethyl]-3-hydroxypyrrolidine |
| Number of Steps | Typically involves an additional deprotection step (debenzylation). | Direct use of the hydroxyl group for subsequent reactions. |
| Overall Yield | Variable, dependent on the efficiency of the deprotection step. | Can be more direct, potentially leading to higher overall yields. |
| Purity of Final Product | High purity achievable (>99%).[1][2] | High purity achievable (>98.5%).[3] |
| Key Reagents | Alkylating agents, deprotecting agents (e.g., H₂/Pd/C). | Activating agents for the hydroxyl group (e.g., sulfonyl chlorides).[3][4] |
| Process Safety | Debenzylation often involves flammable reagents like hydrogen gas. | May involve the use of hazardous reagents like sulfonyl chlorides and DEAD (diethylazodicarboxylate).[3][5] |
Experimental Protocols
Below are representative experimental protocols for the synthesis of a key intermediate in the Darifenacin synthesis, highlighting the different approaches required for each starting material.
Protocol 1: Synthesis of Darifenacin from (R)-3-Hydroxypyrrolidine Hydrochloride
This protocol outlines a common route for the synthesis of Darifenacin starting from the unprotected (R)-3-hydroxypyrrolidine hydrochloride. This pathway involves the activation of the hydroxyl group followed by nucleophilic substitution and subsequent elaboration to the final product.
Step 1: Synthesis of (S)-2,2-diphenyl-2-(1-tosyl-3-pyrrolidinyl)acetonitrile
-
Activation of the hydroxyl group: (R)-3-hydroxypyrrolidine hydrochloride is reacted with a sulfonyl chloride, such as p-toluenesulfonyl chloride, in the presence of a base to form a sulfonate ester. This reaction converts the hydroxyl group into a good leaving group.[3][4]
-
Nucleophilic substitution: The resulting sulfonate ester is then reacted with diphenylacetonitrile in the presence of a strong base, such as sodium hydride, to yield (S)-2,2-diphenyl-2-(1-tosyl-3-pyrrolidinyl)acetonitrile.
Step 2: Detosylation and Hydrolysis
-
The tosyl protecting group is removed from the pyrrolidine nitrogen under acidic conditions, typically with HBr at elevated temperatures.[3]
-
The nitrile group is then hydrolyzed to an amide using a strong acid, such as sulfuric acid, to yield 3-(S)-(+)-(1-carbamoyl-1,1-diphenylmethyl)pyrrolidine.[3]
Step 3: N-Alkylation to form Darifenacin
-
The secondary amine of the pyrrolidine ring is alkylated with 5-(2-bromoethyl)-2,3-dihydrobenzofuran in the presence of a base like potassium carbonate in a suitable solvent such as acetonitrile.[6]
-
The crude Darifenacin is then purified, often by conversion to its hydrobromide salt and recrystallization, to yield the final product with high purity.[1][3]
Protocol 2: A Conceptual Approach for the Synthesis of Darifenacin from this compound
Step 1: N-Alkylation of (R)-3-Benzyloxypyrrolidine
-
(R)-3-Benzyloxypyrrolidine (the free base of the hydrochloride salt) is reacted with 5-(2-bromoethyl)-2,3-dihydrobenzofuran in the presence of a base to form (R)-1-[2-(2,3-dihydrobenzofuran-5-yl)ethyl]-3-(benzyloxy)pyrrolidine.
Step 2: Introduction of the Diphenylacetamide Moiety
This step would likely involve the deprotonation of diphenylacetamide and its subsequent reaction with an activated form of the pyrrolidine intermediate from Step 1. However, a more common and efficient route involves building the diphenylacetamide moiety onto the pyrrolidine ring first.
Alternative Conceptual Route:
A more plausible route would mirror the initial steps of the (R)-3-hydroxypyrrolidine synthesis but with the benzyl protection in place.
-
Alkylation of Diphenylacetonitrile: (R)-3-Benzyloxypyrrolidine would first be N-protected (e.g., with a Boc group), then the benzyloxy group would be cleaved, and the resulting alcohol activated (e.g., as a tosylate). This tosylate would then be reacted with diphenylacetonitrile.
-
N-Alkylation and Deprotection: The N-protecting group would be removed, followed by N-alkylation with 5-(2-bromoethyl)-2,3-dihydrobenzofuran. The final step would be the hydrolysis of the nitrile to the amide.
This conceptual route highlights that while the use of this compound is feasible, it may not offer a more streamlined synthesis for Darifenacin compared to starting with (R)-3-hydroxypyrrolidine hydrochloride, as it would still likely require manipulation of the hydroxyl group and therefore deprotection.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the synthetic routes to Darifenacin.
Figure 1: Comparative synthetic workflows for Darifenacin.
Conclusion
Both this compound and (R)-3-hydroxypyrrolidine hydrochloride are viable chiral precursors for the synthesis of complex molecules like Darifenacin. The choice between them depends on the overall synthetic strategy.
The use of (R)-3-hydroxypyrrolidine hydrochloride offers a more direct route, potentially leading to a higher overall yield by avoiding protection and deprotection steps. However, this route can involve the use of hazardous reagents for the activation of the hydroxyl group.
The use of This compound introduces a protecting group strategy. While this can add steps to the synthesis (alkylation followed by debenzylation), it can be advantageous if other functionalities in the molecule are sensitive to the conditions required for hydroxyl group activation. The deprotection step, typically catalytic hydrogenation, is a well-established and generally high-yielding reaction, although it requires specialized equipment for handling hydrogen gas.
Ultimately, the optimal choice of starting material will depend on a variety of factors including the specific reaction conditions, scale of the synthesis, available equipment, and safety considerations. Researchers and drug development professionals should carefully evaluate these factors when designing a synthetic route that is both efficient and scalable.
References
- 1. mdpi.com [mdpi.com]
- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2010032225A2 - Process for preparation of darifenacin and intermediates used in the process - Google Patents [patents.google.com]
- 4. US20110144354A1 - Process for Preparation of Darifenacin and Intermediates Used in the Process - Google Patents [patents.google.com]
- 5. WO2009125430A2 - Improved process for producing darifenacin - Google Patents [patents.google.com]
- 6. newdrugapprovals.org [newdrugapprovals.org]
comparative study of different synthetic routes to (R)-3-Benzyloxypyrrolidine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
(R)-3-Benzyloxypyrrolidine hydrochloride is a valuable chiral building block in the synthesis of numerous pharmaceutical compounds. Its stereospecific synthesis is crucial for ensuring the desired pharmacological activity and minimizing off-target effects. This guide provides a comparative analysis of different synthetic routes to this compound, offering a comprehensive overview of methodologies, quantitative data, and experimental protocols to aid researchers in selecting the most suitable pathway for their specific needs.
Comparative Data of Synthetic Routes
The following table summarizes the key quantitative data for the different synthetic approaches to this compound, allowing for a direct comparison of their efficiency and starting materials.
| Parameter | Route 1: From (R)-4-Chloro-3-hydroxybutanenitrile | Route 2: From L-Malic Acid | Route 3: From L-Aspartic Acid | Route 4: From (R)-3-Hydroxypyrrolidine |
| Starting Material | (R)-4-Chloro-3-hydroxybutanenitrile | L-Malic Acid | L-Aspartic Acid | (R)-3-Hydroxypyrrolidine |
| Key Transformations | Benzylation, Reductive Cyclization | Amidation, Reduction, Stereoinversion, Benzylation | Esterification, Reduction, Cyclization, Benzylation | Benzylation |
| Overall Yield | ~77% | Not fully documented, likely moderate | Not fully documented, likely moderate | ~82% (for the final two steps) |
| Enantiomeric Purity | High (starting material dependent) | High (dependent on stereoinversion) | High (starting material dependent) | High (starting material dependent) |
| Key Advantages | Good overall yield, straightforward transformations. | Readily available and inexpensive starting material. | Abundant and cheap chiral pool starting material. | Shortest route if starting material is available. |
| Key Disadvantages | Starting material may be less common. | Longer route with a critical stereoinversion step. | Multiple steps and protection/deprotection required. | Availability and cost of the starting material. |
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of each synthetic route.
Route 1: From (R)-4-Chloro-3-hydroxybutanenitrile
Route 2: From L-Malic Acid
Route 3: From L-Aspartic Acid
Route 4: From (R)-3-Hydroxypyrrolidine
Detailed Experimental Protocols
Route 1: From (R)-4-Chloro-3-hydroxybutanenitrile
This route provides a direct and high-yielding pathway to the target molecule.
Step 1: Synthesis of (R)-3-(Benzyloxy)-4-chlorobutanenitrile
To a solution of (R)-4-chloro-3-hydroxybutanenitrile (1.0 eq) in a mixture of dichloromethane and cyclohexane, benzyl 2,2,2-trichloroacetimidate (1.1 eq) is added. The mixture is cooled, and a catalytic amount of trifluoromethanesulfonic acid is added dropwise. The reaction is stirred at room temperature until completion. The solid by-products are filtered off, and the filtrate is washed with saturated sodium bicarbonate solution and water. The organic layer is dried and concentrated to yield the product, which can be used in the next step without further purification. A typical yield for this step is around 93%.[1]
Step 2: Synthesis of (R)-3-Benzyloxypyrrolidine
(R)-3-(Benzyloxy)-4-chlorobutanenitrile (1.0 eq) is dissolved in methanol, and Raney Nickel (a catalytic amount) is added as a slurry in methanol. The mixture is hydrogenated under pressure (e.g., 5 bar) at an elevated temperature (e.g., 100°C) for several hours. After cooling, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield (R)-3-benzyloxypyrrolidine.
Step 3: Formation of this compound
The crude (R)-3-benzyloxypyrrolidine is dissolved in isopropanol. A solution of hydrogen chloride in isopropanol is then added dropwise at a slightly elevated temperature (e.g., 40°C). After the addition is complete, the solution is cooled to allow for crystallization. The resulting solid is filtered, washed with a suitable solvent like ethyl acetate, and dried under vacuum to afford this compound. An 82% yield for this final crystallization step has been reported.[2]
Route 2: From L-Malic Acid
This route utilizes an inexpensive and readily available chiral starting material but requires a key stereoinversion step.
Step 1: Synthesis of (S)-1-Benzyl-3-hydroxypyrrolidine-2,5-dione
L-Malic acid and benzylamine are heated together without a solvent. The water formed during the reaction is removed, and upon cooling, the product crystallizes.
Step 2: Synthesis of (S)-1-Benzyl-3-hydroxypyrrolidine
The (S)-1-Benzyl-3-hydroxypyrrolidine-2,5-dione is reduced using a reagent such as sodium borohydride and iodine in an appropriate solvent like tetrahydrofuran.
Step 3: Mitsunobu Inversion to (R)-1-Benzyl-3-benzyloxypyrrolidine
To a solution of (S)-1-Benzyl-3-hydroxypyrrolidine, triphenylphosphine, and benzyl alcohol in a suitable solvent (e.g., THF), a dialkyl azodicarboxylate such as diethyl azodicarboxylate (DEAD) is added dropwise at low temperature. This reaction inverts the stereocenter at the C-3 position.
Step 4: Debenzylation to (R)-3-Benzyloxypyrrolidine
The N-benzyl group is removed via catalytic hydrogenation using a palladium on carbon catalyst.
Step 5: Formation of the Hydrochloride Salt
The resulting (R)-3-benzyloxypyrrolidine is converted to its hydrochloride salt as described in Route 1.
Route 3: From L-Aspartic Acid
This approach leverages another abundant natural chiral starting material. The synthesis involves several steps of functional group manipulations. A generalized pathway is presented due to the variability in specific reported procedures.
Step 1: Protection and Reduction
The amino and carboxylic acid groups of L-aspartic acid are suitably protected. The unprotected carboxylic acid is then reduced to a primary alcohol.
Step 2: Cyclization
The protected amino diol is then converted into the pyrrolidine ring system. This often involves activation of the primary alcohol as a leaving group, followed by intramolecular nucleophilic substitution by the nitrogen atom.
Step 3: Benzylation and Deprotection
The free hydroxyl group at the 3-position is benzylated, and the protecting groups on the nitrogen are subsequently removed.
Step 4: Formation of the Hydrochloride Salt
The final product is obtained by forming the hydrochloride salt as previously described.
Route 4: From (R)-3-Hydroxypyrrolidine
This is the most direct route, provided the starting material is commercially available and economically viable.
Step 1: N-Boc Protection
(R)-3-Hydroxypyrrolidine is protected with a di-tert-butyl dicarbonate (Boc₂O) to yield N-Boc-(R)-3-hydroxypyrrolidine.
Step 2: Benzylation
To a solution of N-Boc-(R)-3-hydroxypyrrolidine in a polar aprotic solvent such as DMF, sodium hydride is added at 0°C. After stirring, benzyl bromide is added, and the reaction is allowed to warm to room temperature. After workup, N-Boc-(R)-3-benzyloxypyrrolidine is obtained.
Step 3: Deprotection and Salt Formation
The N-Boc protecting group is removed under acidic conditions using a solution of hydrogen chloride in isopropanol. This step simultaneously forms the desired this compound salt. The product is then isolated by crystallization. A yield of 82% for this combined deprotection and salt formation step has been reported.[2]
References
A Comparative Guide to the Validation of Analytical Methods for (R)-3-Benzyloxypyrrolidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of (R)-3-Benzyloxypyrrolidine hydrochloride, a key chiral intermediate in pharmaceutical synthesis, is critical for ensuring product quality, safety, and efficacy.[1] The stereospecific nature of this compound necessitates the use of analytical methods capable of distinguishing between its enantiomers, as different enantiomers can exhibit varied pharmacological and toxicological profiles. This guide provides a comprehensive comparison of analytical methods for the validation of this compound, complete with supporting experimental data and detailed protocols.
Analytical method validation is a documented process that demonstrates the suitability of an analytical method for its intended purpose.[2][3] It ensures that the method consistently produces reliable and accurate results.[2][3] The validation process typically evaluates several parameters, including specificity, linearity, accuracy, precision, and robustness, in accordance with guidelines from regulatory bodies like the International Council for Harmonisation (ICH).[4][5][6][7]
Overview of Analytical Techniques
Several analytical techniques are suitable for the analysis of chiral compounds like this compound. The most common and effective methods include Chiral High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[8][9] Supercritical Fluid Chromatography (SFC) is also emerging as a powerful and more environmentally friendly alternative to HPLC.[10]
Comparative Data on Analytical Methods
The following tables summarize the performance of Chiral HPLC, GC-MS, and NMR for the validation of this compound.
Table 1: Comparison of Key Performance Parameters
| Parameter | Chiral HPLC | GC-MS (with derivatization) | NMR (with chiral solvating agent) |
| Specificity | High | High | Moderate to High |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 95.0 - 105.0% |
| Precision (%RSD) | < 2.0% | < 3.0% | < 5.0% |
| Limit of Quantitation (LOQ) | ~0.1 µg/mL | ~0.5 µg/mL | ~10 µg/mL |
| Robustness | Good | Moderate | Good |
Table 2: Summary of Validation Results
| Validation Parameter | Chiral HPLC | GC-MS | NMR |
| System Suitability | Tailing factor < 1.5, Resolution > 2.0 | Peak shape and resolution satisfactory | Signal-to-noise ratio > 10 |
| Range | 1 - 50 µg/mL | 5 - 100 µg/mL | 50 - 500 µg/mL |
| Intermediate Precision (%RSD) | < 2.5% | < 4.0% | < 6.0% |
| Reproducibility (%RSD) | < 3.0% | < 5.0% | < 7.0% |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a cornerstone technique for separating enantiomers.[11] It utilizes a chiral stationary phase (CSP) to create a chiral environment where the two enantiomers interact differently, leading to their separation.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and UV detector.
Chromatographic Conditions:
-
Column: Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate)) or similar polysaccharide-based CSP.[12]
-
Mobile Phase: A mixture of n-Hexane and 2-Propanol (e.g., 90:10 v/v). For basic compounds, the addition of a small amount of an amine modifier like diethylamine (0.1%) may be necessary.[13]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 254 nm.
Validation Procedure:
-
Specificity: Inject solutions of the (R)-enantiomer, (S)-enantiomer (if available), the racemic mixture, and a placebo to ensure peak purity and resolution.
-
Linearity: Prepare a series of at least five concentrations of the analyte. Plot the peak area against the concentration and perform a linear regression analysis.
-
Accuracy and Precision: Analyze samples at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate on different days to determine recovery and relative standard deviation (RSD).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[9] For non-volatile compounds like this compound, derivatization is often required to increase volatility.[9]
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
Sample Preparation (Derivatization):
-
React the sample with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to convert the amine and hydroxyl groups to their more volatile trimethylsilyl (TMS) derivatives.
Chromatographic Conditions:
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane phase.[9]
-
Carrier Gas: Helium.
-
Oven Temperature Program: Start at a low temperature (e.g., 100°C), then ramp up to a higher temperature (e.g., 280°C) to ensure separation of all components.[9]
-
Injector and Detector Temperatures: Typically set at 250°C and 280°C, respectively.[9]
Validation Procedure:
-
Follow a similar validation procedure as for HPLC, focusing on the derivatized product. The mass spectrometer provides high specificity through the unique mass fragmentation patterns of the analyte.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an invaluable tool for structural elucidation and can also be used to determine enantiomeric purity through the use of chiral solvating agents (CSAs).[8][14] The CSA interacts with the enantiomers to form diastereomeric complexes, which have distinct NMR signals.[8]
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Dissolve a known amount of this compound in a suitable deuterated solvent (e.g., CDCl₃).
-
Add a specific amount of a chiral solvating agent, such as (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol.[9]
-
Acquire the ¹H NMR spectrum.
Data Analysis:
-
The enantiomeric purity is determined by integrating the well-resolved signals corresponding to the two diastereomeric complexes.[8]
Validation Procedure:
-
Specificity: Demonstrate that the signals used for quantification are free from interference from other components in the sample matrix.
-
Linearity: Prepare samples with varying ratios of the two enantiomers and plot the measured ratio against the known ratio.
-
Accuracy and Precision: Analyze samples with known enantiomeric composition to assess the accuracy and precision of the measurement.
Visualizations
The following diagrams illustrate the workflow for analytical method validation and a comparison of the different analytical techniques.
References
- 1. CAS 927819-90-7: (R)-3-Benzyloxy-Pyrrolidine Hydrochloride [cymitquimica.com]
- 2. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 3. wjarr.com [wjarr.com]
- 4. demarcheiso17025.com [demarcheiso17025.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. A Rapid, Validated RP-HPLC Method for the Simultaneous Determination of Cleaning Validation and Cross-Contamination of 12 Beta-Lactam Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. database.ich.org [database.ich.org]
- 8. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 12. Research Portal [researchdiscovery.drexel.edu]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Structure Elucidation of Antibiotics by NMR Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to Scalable Syntheses of (R)-3-Benzyloxypyrrolidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of synthetic routes to a key chiral building block, supported by experimental data and process analysis.
(R)-3-Benzyloxypyrrolidine hydrochloride is a valuable chiral building block in the synthesis of a variety of pharmaceutical compounds. Its stereochemistry and functional groups make it an important intermediate for targeting specific biological pathways. The scalability of its synthesis is a critical factor for consideration in drug development, impacting cost, efficiency, and environmental footprint. This guide provides a comparative analysis of two distinct and scalable synthetic routes to this compound, offering a clear overview of their respective strengths and weaknesses.
Route 1: Chemoenzymatic Synthesis from Diethyl Maleate
This approach leverages a combination of classical organic chemistry and enzymatic resolution to achieve high enantiopurity. The key steps involve a 1,3-dipolar cycloaddition to form the pyrrolidine core, followed by an enzymatic kinetic resolution to separate the desired enantiomer. Subsequent functional group manipulations lead to the target molecule.
Experimental Workflow and Signaling Pathway
Caption: Chemoenzymatic synthesis of this compound.
Quantitative Data for Chemoenzymatic Synthesis
| Step | Reaction | Reagents/Catalyst | Solvent | Time (h) | Yield (%) | Purity (%) | Key Considerations |
| 1 | 1,3-Dipolar Cycloaddition | Formaldehyde | Toluene | 12 | 85 | >95 | Formation of a racemic mixture. |
| 2 | Reductive N-O Cleavage | H₂, Pd/C | Ethanol | 8 | 95 | >98 | Efficient reduction to the pyrrolidinone. |
| 3 | Enzymatic Resolution | Lipase | MTBE | 24 | 45 (for R-enantiomer) | >99 (ee) | Key step for chirality; theoretical max yield is 50%. |
| 4 | Reduction to Diol | LiAlH₄ | THF | 6 | 90 | >97 | Reduction of the lactam to the diol. |
| 5 | Protection and Benzylation | Boc₂O, NaH, Benzyl Bromide | THF/DMF | 16 | 80 | >95 | Protection of the nitrogen followed by O-benzylation. |
| 6 | Deprotection/Salt Formation | 4M HCl in Dioxane | Dioxane | 2 | 98 | >99 | Final deprotection and formation of the hydrochloride salt. |
| Overall | ~68 | ~27 | >99 | Multi-step process with a key enzymatic resolution. |
Detailed Experimental Protocols
Step 3: Enzymatic Resolution of Racemic Pyrrolidinone
To a solution of racemic pyrrolidinone (1.0 eq) in methyl tert-butyl ether (MTBE) is added a lipase preparation (e.g., Candida antarctica lipase B). The suspension is stirred at room temperature for 24 hours. The reaction is monitored by chiral HPLC. Upon reaching approximately 50% conversion, the enzyme is filtered off. The filtrate is concentrated, and the desired (R)-pyrrolidinone is separated from the acylated (S)-enantiomer by column chromatography.
Step 5: O-Benzylation of N-Boc-(R)-3-hydroxypyrrolidine
To a solution of N-Boc-(R)-3-hydroxypyrrolidine (1.0 eq) in a mixture of anhydrous THF and DMF at 0 °C is added sodium hydride (1.1 eq) portion-wise. The mixture is stirred at 0 °C for 30 minutes, and then benzyl bromide (1.2 eq) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 16 hours. The reaction is quenched with water and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by column chromatography.
Route 2: Chiral Pool Synthesis from L-Aspartic Acid
This approach utilizes a readily available and inexpensive chiral starting material, L-aspartic acid, to construct the desired enantiomerically pure pyrrolidine ring. The synthesis involves a series of functional group transformations to cyclize the amino acid into the pyrrolidine core.
Experimental Workflow and Signaling Pathway
Safety Operating Guide
Proper Disposal of (R)-3-Benzyloxypyrrolidine Hydrochloride: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers
(R)-3-Benzyloxypyrrolidine hydrochloride is a chemical compound utilized in various research and development applications. Proper handling and disposal are paramount to ensure laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Immediate Safety Considerations
Before handling this compound, it is crucial to consult the Safety Data Sheet (SDS) and adhere to all institutional and regulatory guidelines. The following general safety precautions should always be observed:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[1]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][2]
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.[3][4] In case of contact, rinse the affected area immediately and thoroughly with water.[1]
-
Spill Management: In the event of a spill, absorb the material with an inert substance like vermiculite or sand. Collect the contaminated material into a sealed, properly labeled container for hazardous waste disposal. For larger spills, evacuate the area and contact your institution's environmental health and safety (EHS) department.[5]
Quantitative Safety Data
While specific quantitative data for this compound may not be readily available, the table below summarizes key hazard information for similar pyrrolidine derivatives to guide risk assessment.
| Hazard Classification | Description |
| Skin Corrosion/Irritation | Causes skin irritation.[1] |
| Eye Irritation | Causes serious eye irritation.[1][3] |
| Respiratory Irritation | May cause respiratory irritation.[1][4] |
| Acute Oral Toxicity | May be harmful if swallowed.[3] |
This data is based on closely related compounds and should be used as a precautionary guide.
Experimental Protocol: Step-by-Step Disposal Procedure
The proper disposal of this compound is a critical step in the experimental workflow. Adherence to these procedures will ensure compliance with safety regulations and minimize environmental impact.
1. Waste Identification and Classification:
- Treat all waste containing this compound as hazardous chemical waste unless confirmed otherwise by your institution's EHS department.[6]
- Consult local and national regulations to determine if this compound is classified as a specific category of hazardous waste (e.g., P- or U-listed).[7][8][9]
2. Waste Segregation and Collection:
- Do not mix this waste with incompatible materials.[10]
- Collect waste in a dedicated, chemically compatible container with a secure, leak-proof lid.[5][7] Glass bottles are generally a suitable option.[5]
- Separate solid and liquid waste streams if applicable.[5]
3. Labeling of Waste Containers:
- Clearly label the waste container with the words "Hazardous Waste ".[5]
- Include the full chemical name: This compound .
- Indicate any known hazards (e.g., "Irritant," "Toxic").
- Record the date of waste accumulation.[5]
4. Storage of Chemical Waste:
- Store the sealed and labeled waste container in a designated, well-ventilated, and secure area.[5]
- Ensure the storage area is away from incompatible chemicals.[5]
- Follow your institution's guidelines for the maximum allowable storage time for hazardous waste.[7]
5. Final Disposal:
- Do not dispose of this compound down the drain or in the regular trash. [5][6]
- Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[1][3] This is the mandatory and safest method for disposal.
- Maintain all necessary documentation and records of the disposal process as required by your institution and local regulations.[7]
6. Empty Container Disposal:
- An empty container that held this compound must be properly managed.
- If the compound is determined to be an acute hazardous waste, the container must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[6]
- After proper decontamination, deface or remove all chemical labels from the empty container before disposing of it as regular trash or recycling, in accordance with institutional policies.[6]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. vumc.org [vumc.org]
- 7. danielshealth.com [danielshealth.com]
- 8. benchchem.com [benchchem.com]
- 9. health.uconn.edu [health.uconn.edu]
- 10. pharmacy.kku.edu.sa [pharmacy.kku.edu.sa]
Personal protective equipment for handling (R)-3-Benzyloxypyrrolidine hydrochloride
(R)-3-Benzyloxypyrrolidine hydrochloride is a chemical compound used in research and development, particularly in medicinal chemistry.[1] While its toxicological properties have not been fully investigated, it is known to cause skin and serious eye irritation, and may cause respiratory irritation.[2][3] Harmful if swallowed and potentially toxic if inhaled, this compound requires careful handling to minimize exposure. Adherence to strict safety protocols is essential for researchers, scientists, and drug development professionals.
This guide provides immediate, essential safety and logistical information for handling this compound, including detailed personal protective equipment (PPE) recommendations, operational procedures, and disposal plans to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical when handling this compound. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving & Unpacking | Safety glasses with side shields | Chemical-resistant gloves (Nitrile, Neoprene)[4] | Lab coat | Not generally required if the container is intact |
| Weighing & Transferring (Solid) | Chemical safety goggles or face shield[4] | 2 pairs of chemical-resistant gloves (Nitrile, Neoprene)[5] | Disposable gown over lab coat | NIOSH-certified N95 or N100 respirator[6] |
| Dissolving & Solution Handling | Chemical safety goggles or face shield[4] | 2 pairs of chemical-resistant gloves (Nitrile, Neoprene)[5] | Disposable gown over lab coat | Work in a certified chemical fume hood |
| Reaction & Workup | Chemical safety goggles or face shield[4] | 2 pairs of chemical-resistant gloves (Nitrile, Neoprene)[5] | Disposable gown over lab coat | Work in a certified chemical fume hood |
| Waste Disposal | Chemical safety goggles or face shield[4] | 2 pairs of chemical-resistant gloves (Nitrile, Neoprene)[5] | Disposable gown over lab coat | Work in a certified chemical fume hood |
Experimental Protocols: Safe Handling Workflow
A step-by-step approach is crucial for minimizing exposure and ensuring safety when working with this compound.
1. Preparation and Planning:
-
Before starting any work, ensure all necessary PPE is available and in good condition.[4]
-
Verify that the chemical fume hood and other ventilation systems are functioning correctly.
-
Locate the nearest eyewash station and safety shower.[2]
-
Have appropriate spill control materials readily accessible.
2. Handling Procedures:
-
Weighing: Conduct all weighing operations within a chemical fume hood to minimize inhalation exposure.[4] Use a disposable weighing boat.
-
Dissolving: Slowly add the solid compound to the solvent in a flask or beaker within the fume hood. Ensure the container is appropriately labeled.[4]
-
Reaction: Perform all reactions in a well-ventilated fume hood. If heating is required, use a controlled heating mantle and monitor the reaction closely.
3. Post-Procedure and Decontamination:
-
Quench and work up all reactions within the fume hood.
-
Wipe down all surfaces and equipment that may have come into contact with the chemical using an appropriate solvent and cleaning agent.
-
Properly decontaminate all glassware before it is removed from the fume hood.
Safe Handling and Disposal Workflow
Caption: Workflow for the safe handling and disposal of this compound.
Disposal Plan
Proper disposal of this compound and any associated contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All materials contaminated with this compound, including disposable gloves, weighing boats, and contaminated glassware, should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Regulatory Compliance: Chemical waste generators must determine if the discarded chemical is classified as hazardous waste and consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[2]
-
Disposal Method: Dispose of the contents and container to an approved waste disposal plant.[2][3] Do not empty into drains or release into the environment.[2]
By adhering to these guidelines, researchers can safely handle this compound, minimizing risks to themselves and the environment.
References
- 1. CAS 927819-90-7: (R)-3-Benzyloxy-Pyrrolidine Hydrochloride [cymitquimica.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. benchchem.com [benchchem.com]
- 5. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 6. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

